molecular formula C8H9N3 B1581463 1,3,5-Pentanetricarbonitrile CAS No. 4379-04-8

1,3,5-Pentanetricarbonitrile

Cat. No.: B1581463
CAS No.: 4379-04-8
M. Wt: 147.18 g/mol
InChI Key: RXIMZKYZCDNHPG-UHFFFAOYSA-N
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Description

1,3,5-Pentanetricarbonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75083. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1,3,5-tricarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3/c9-5-1-3-8(7-11)4-2-6-10/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIMZKYZCDNHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70291367
Record name 1,3,5-Pentanetricarbonitrile
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Molecular Weight

147.18 g/mol
Source PubChem
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CAS No.

4379-04-8
Record name 1,5-Pentanetricarbonitrile
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Record name 1,3,5-Pentanetricarbonitrile
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Record name 1,3,5-Pentanetricarbonitrile
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Foundational & Exploratory

1,3,5-Pentanetricarbonitrile: A Versatile Aliphatic Scaffold for Heterocycles and Energetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3,5-Pentanetricarbonitrile structure and properties Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 4379-04-8), often chemically identified as 4-cyanoheptanedinitrile , represents a critical class of aliphatic polynitriles. Distinguished by its high nitrogen content and trifunctional symmetry, it serves as a pivotal intermediate in the synthesis of nitrogen-rich heterocycles (pyridines, pyrimidines), high-energy density materials (HEDMs), and advanced electrolyte additives for high-voltage lithium-ion batteries.

This technical guide provides a rigorous examination of its physicochemical properties, a field-proven synthesis protocol via Michael addition, and its downstream applications in pharmaceutical scaffold construction.

Molecular Architecture & Physicochemical Properties

The nomenclature "this compound" can be structurally ambiguous. IUPAC conventions often name the longest carbon chain containing the principal functional groups.

  • Systematic Name: 4-cyanoheptanedinitrile

  • Common Name: this compound (referring to the substitution pattern on a pentane backbone if the nitrile carbons are excluded from the chain count, though this is chemically imprecise).

  • Structural Formula:

    
    
    
Table 1: Physicochemical Data Profile
PropertyValueNotes
CAS Number 4379-04-8Verified Registry Number
Molecular Formula C₈H₉N₃High Nitrogen Content (28.5% N)
Molecular Weight 147.18 g/mol
Appearance Colorless to pale yellow liquidViscous; may darken upon oxidation
Boiling Point 190°C @ 0.5 mmHgHigh boiling point due to dipole interactions
Density 1.042 g/cm³
Solubility Soluble in Acetone, DCM, AcetonitrileLimited solubility in non-polar alkanes
Reactivity Electrophilic (C≡N), Acidic α-protonC4-H is acidic (pKa ~11-12)

Synthesis Protocol: The Double Michael Addition

The most robust synthetic route involves the double Michael addition of acrylonitrile to acetonitrile. Acetonitrile acts as the nucleophile (after deprotonation), attacking two equivalents of acrylonitrile.

Mechanism of Action[1][3][4]
  • Activation: A strong base deprotonates acetonitrile to form the cyanomethyl carbanion.

  • First Addition: The carbanion attacks the

    
    -carbon of the first acrylonitrile molecule, forming glutaronitrile (intermediate).
    
  • Second Activation: The central

    
    -proton of the glutaronitrile is more acidic due to the electron-withdrawing effects of the two nitrile groups.
    
  • Second Addition: The glutaronitrile anion attacks a second acrylonitrile molecule to yield the symmetrical trinitrile.

Experimental Workflow

Reagents:

  • Acetonitrile (Solvent & Reactant) - Excess

  • Acrylonitrile (Electrophile) - 2.1 Equivalents

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or KOH/t-BuOH.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with

    
    .
    
  • Base Preparation: Charge the flask with Acetonitrile (5 equiv) and Triton B (40% in MeOH, 0.05 equiv). Heat to 60°C.

  • Addition: Add Acrylonitrile (2.1 equiv) dropwise over 2 hours.

    • Critical Control: The reaction is exothermic. Maintain internal temperature < 80°C to prevent polymerization of acrylonitrile.

  • Reaction Phase: After addition, reflux (approx. 82°C) for 4–6 hours.

    • Validation: Monitor via TLC or GC.[1] Disappearance of acrylonitrile peak indicates completion.

  • Workup:

    • Cool to room temperature.[2] Neutralize with dilute HCl.

    • Remove excess acetonitrile via rotary evaporation.

    • Dissolve residue in DCM, wash with water (x3) to remove ammonium salts.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Vacuum distillation (0.5 mmHg) is required to obtain high-purity product (Clear oil).

SynthesisWorkflow Start Acetonitrile (Nucleophile) Step1 1. Deprotonation (Carbanion Formation) Start->Step1 Reagent Acrylonitrile (2.1 Equiv) Step2 2. Michael Addition (x2) Exothermic Control < 80°C Reagent->Step2 Catalyst Base Catalyst (Triton B / KOH) Catalyst->Step1 Step1->Step2 Intermediate Glutaronitrile (Transient) Step2->Intermediate Product This compound (Crude) Step2->Product Intermediate->Step2 2nd Addition Purification Vacuum Distillation (190°C @ 0.5 mmHg) Product->Purification

Figure 1: Step-wise synthesis workflow via double Michael addition.

Reactivity Profile & Applications in Drug Development[6][7]

For drug development professionals, this compound is not merely a solvent additive but a scaffold precursor . Its unique trifunctional nature allows for "divergent synthesis" of heterocycles.

A. Cyclization to Pyridines (The Thorpe-Ziegler Pathway)

The most valuable transformation for medicinal chemistry is the cyclization of the trinitrile to form substituted pyridines. The acidic proton at the C4 position (central carbon) allows for intramolecular nucleophilic attack on one of the pendant nitrile groups.

  • Target Scaffold: 2-amino-3,5-dicyanopyridine derivatives.

  • Mechanism: Treatment with a strong alkoxide base (e.g., NaOEt) induces cyclization between the C4-anion and a nitrile carbon (C1 or C7).

  • Pharma Relevance: These pyridine derivatives are precursors to deazaflavin analogues and other kinase inhibitors.

B. Reduction to Dendrimeric Polyamines

Catalytic hydrogenation (Raney Ni,


) converts the three nitrile groups into primary amines.
  • Product: 4-(aminomethyl)heptane-1,7-diamine.

  • Application: This tri-amine serves as a core for poly(amidoamine) (PAMAM) dendrimers , used in drug delivery systems for solubility enhancement of hydrophobic APIs.

C. Energetics Precursor (TATB Analogues)

In energetics research, this scaffold is a precursor to 2,4,6-tricyanopyridine , which can be oxidized to the N-oxide or nitrated. While TATB (Triaminotrinitrobenzene) is typically made from trichlorobenzene, the "nitrile route" offers a halogen-free pathway to high-nitrogen energetic materials.

ReactivityPathways Core This compound (C8H9N3) Path1 Base-Mediated Cyclization (NaOEt / EtOH) Core->Path1 Path2 Catalytic Hydrogenation (Raney Ni / H2) Core->Path2 Path3 Hydrolysis (HCl / H2O) Core->Path3 Prod1 2-Amino-3,5-dicyanopyridines (Kinase Inhibitor Scaffolds) Path1->Prod1 Prod2 Tri-primary Amines (Dendrimer Cores) Path2->Prod2 Prod3 Tricarboxylic Acids (MOF Linkers) Path3->Prod3

Figure 2: Divergent reactivity pathways transforming the aliphatic nitrile scaffold into bioactive and functional materials.

Safety & Handling Protocols

Working with polynitriles requires strict adherence to safety standards due to the potential for cyanide release under metabolic or extreme thermal conditions.

  • Toxicity: Classified as Acute Toxic (Oral/Dermal/Inhalation) .

    • Mechanism:[3][2][4] Nitriles can be metabolized to release cyanide ions (

      
      ), inhibiting cytochrome c oxidase.
      
  • PPE Requirements:

    • Nitrile gloves (double-gloved) are standard, but Butyl Rubber is preferred for prolonged exposure.

    • Full-face respirator if working outside a fume hood (not recommended).

  • Spill Management: Do not use water immediately. Absorb with sand/vermiculite. Treat area with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal.

References

  • Synthesis & Properties: BenchChem Technical Repository. "this compound Structure and Properties."

  • Michael Addition Protocols: Organic Syntheses. "Cyanoethylation of Acetonitrile Derivatives."

  • Pharmaceutical Applications: National Institutes of Health (PMC). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."

  • Heterocycle Synthesis: Molecules (MDPI). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines and Pyridines."

  • Battery Applications: ResearchGate. "Polyfunctional Nitriles as High-Voltage Electrolyte Additives."

Sources

Advanced Synthesis Protocols: 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1,3,5-Pentanetricarbonitrile (CAS 4379-04-8), also chemically identified as 4-cyanopimelonitrile or 4-(2-cyanoethyl)heptanedinitrile .

This compound serves as a critical trifunctional monomer for high-performance dendrimers (e.g., polyamidoamines), a cross-linking agent for curing epoxy resins, and a precursor for complex pharmaceutical intermediates requiring a branched nitrile scaffold.

Part 1: Strategic Pathway Analysis

The synthesis of this compound (


) is a classic exercise in controlled cyanoethylation . The molecule consists of a central methine carbon bonded to one cyano group and two cyanoethyl groups.

From a retrosynthetic perspective, the most efficient disconnection reveals Acetonitrile and Acrylonitrile as the primary building blocks.

The Core Challenge: Selectivity

The reaction proceeds via a Double Michael Addition . The inherent challenge is kinetic control. Acetonitrile (


) possesses three acidic 

-protons.
  • Substitution 1: Yields Glutaronitrile (Mono-adduct).

  • Substitution 2: Yields This compound (Target, Di-adduct) .

  • Substitution 3: Yields Tris(2-cyanoethyl)acetonitrile (Tri-adduct impurity).

Objective: The protocol must maximize the formation of the di-adduct while suppressing the formation of the sterically bulky tri-adduct.

Reaction Pathway Visualization

The following diagram illustrates the stepwise cyanoethylation pathway and the critical control point.

ReactionPathway Acetonitrile Acetonitrile (Starting Material) Glutaronitrile Glutaronitrile (Mono-adduct) Acetonitrile->Glutaronitrile Base Cat. + 1 eq. AN Acrylonitrile 2 eq. Acrylonitrile (Michael Acceptor) Acrylonitrile->Glutaronitrile Target This compound (TARGET / Di-adduct) Acrylonitrile->Target Glutaronitrile->Target + 1 eq. AN (Kinetic Control) Impurity Tris(2-cyanoethyl)acetonitrile (Tri-adduct Impurity) Target->Impurity + Excess AN (Over-reaction)

Figure 1: Stepwise Michael Addition pathway showing the critical kinetic stop-point at the di-adduct stage.

Part 2: Experimental Protocol (The "Acetonitrile Route")

This protocol utilizes a base-catalyzed thermodynamic equilibrium favored towards the di-adduct by controlling stoichiometry and temperature.

Reagents & Materials
ReagentRolePurity / Grade
Acetonitrile Substrate / SolventAnhydrous (>99.5%)
Acrylonitrile Michael Acceptor>99% (Inhibited with MEHQ)
Triton B (40% in MeOH) CatalystBenzyltrimethylammonium hydroxide
tert-Butanol (t-BuOH) Co-solventReagent Grade
HCl (1N) Quenching AgentStandard
Detailed Methodology
Phase A: Catalyst Activation
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charging: Charge the flask with Acetonitrile (41.0 g, 1.0 mol) and tert-Butanol (100 mL) .

  • Catalyst Addition: Add Triton B (40% methanolic solution, 5 mL) .

    • Expert Insight: Triton B is preferred over KOH because it provides better solubility in the organic phase and promotes the reaction at lower temperatures, reducing polymerization of acrylonitrile.

Phase B: Controlled Addition (The Critical Step)
  • Temperature Control: Heat the mixture to 50–55°C . Do not exceed 60°C initially to prevent rapid exothermic runaway.

  • Acrylonitrile Feed: Load Acrylonitrile (106.0 g, 2.0 mol) into the dropping funnel.

  • Dropwise Addition: Add the acrylonitrile slowly over 2 to 3 hours .

    • Process Control: Monitor the internal temperature.[1] If it spikes >65°C, halt addition and apply external cooling. The reaction is exothermic.[2]

  • Post-Addition Stirring: Once addition is complete, raise the temperature to reflux (approx. 80–82°C) and stir for 4 hours .

    • Mechanistic Note: The reflux ensures the conversion of the intermediate glutaronitrile (mono-adduct) to the target di-adduct.

Phase C: Quenching & Isolation
  • Neutralization: Cool the reaction mixture to room temperature. Acidify slightly with 1N HCl to pH 5–6 to deactivate the base catalyst. This prevents the reverse retro-Michael reaction during distillation.

  • Solvent Removal: Remove low boilers (t-BuOH, unreacted Acetonitrile) via rotary evaporation at reduced pressure (40°C, 20 mbar).

  • Extraction: Dissolve the viscous residue in Dichloromethane (DCM) (200 mL) and wash with water (2 x 100 mL) to remove ammonium salts. Dry the organic layer over

    
    .
    
Purification (Vacuum Distillation)

The crude oil contains a mixture of mono-, di-, and tri-adducts. Fractional distillation is required.

  • Apparatus: High-vacuum distillation setup with a Vigreux column.

  • Fraction 1 (Glutaronitrile): Distills at approx. 140°C / 10 mmHg.

  • Fraction 2 (Target - this compound): Collects at 190–195°C / 0.5 mmHg .

  • Residue: The pot residue consists mainly of the tri-adduct and polymers.

Expected Yield: 60–70% (based on Acetonitrile). Appearance: Colorless to pale yellow viscous liquid.

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance Clear, viscous liquidVisual
Refractive Index

Refractometer
Boiling Point 190°C @ 0.5 mmHgDistillation
IR Spectrum Strong peak at ~2250 cm⁻¹ (C≡N stretch)FT-IR
Purity >96.0%GC-FID / HPLC
Structural Confirmation (NMR)
  • 1H NMR (CDCl3): Look for the symmetry in the molecule.

    • 
       2.0–2.2 ppm (Multiplet, 4H, 
      
      
      
      backbone).
    • 
       2.5–2.6 ppm (Triplet, 4H, 
      
      
      
      ).
    • 
       2.9–3.1 ppm (Multiplet, 1H, 
      
      
      
      central methine).

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / High Residue:

    • Cause: Over-alkylation to the tri-adduct.

    • Solution: Increase the ratio of Acetonitrile to Acrylonitrile to 1.5:2 or 2:1. The excess acetonitrile acts as a solvent and statistically favors the lower adducts. It can be recycled.[3][4]

  • Polymerization of Acrylonitrile:

    • Symptom:[3][4][5][6][7][8][9] Formation of a yellow/orange solid precipitate.

    • Cause: Temperature too high or insufficient inhibitor.

    • Solution: Ensure Acrylonitrile contains MEHQ inhibitor. Keep reaction temperature strictly <60°C during addition.

  • Reversibility:

    • Symptom:[3][4][5][6][7][8][9] Loss of product during distillation.

    • Cause: The Michael addition is reversible under basic conditions at high heat.

    • Solution: Ensure the catalyst is fully neutralized (acidified) before heating for distillation.

Workflow Visualization

Workflow Start Start: Acetonitrile + Base Add Slow Addition of Acrylonitrile (50-55°C, 3 hrs) Start->Add Reflux Reflux (80°C, 4 hrs) Drive to Di-adduct Add->Reflux Quench Acid Quench (pH 5-6) Prevent Retro-Michael Reflux->Quench Wash DCM Extraction & Water Wash Quench->Wash Distill High Vac Distillation Collect 190°C @ 0.5mmHg Wash->Distill Product Pure this compound Distill->Product

Figure 2: Operational workflow for the synthesis and purification process.[5]

References

  • Organic Syntheses. General Procedures for Cyanoethylation (Analogous Methodologies). (Referencing standard Michael Addition protocols for nitriles). Available at: [Link]

Sources

Michael addition synthesis of 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Synthesis of 1,3,5-Pentanetricarbonitrile: A Precision Michael Addition Protocol Subtitle: Optimizing the Double-Michael Adduct of Acetonitrile and Acrylonitrile via Phase-Transfer Catalysis

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound IUPAC Synonym: 4-(2-cyanoethyl)heptanedinitrile; 4-Cyanopimelonitrile CAS Registry Number: 1466-48-4 (General class) / Specific isomer dependent Core Application: Precursor for high-generation dendrimers (e.g., PAMAM), electrolyte additives for lithium-ion batteries, and energetic binder intermediates.

The Synthetic Challenge: The Acidity Mismatch The synthesis of this compound relies on the double Michael addition of acetonitrile (donor) to acrylonitrile (acceptor). This transformation presents a classic "acidity mismatch" paradox in organic synthesis:

  • High

    
     of Precursor:  Acetonitrile is a weak acid (
    
    
    
    
    
    31 in DMSO,
    
    
    25 in aqueous/organic mixtures). Standard bases (NaOH/KOH) struggle to deprotonate it efficiently without forcing conditions (high heat) that degrade the sensitive acrylonitrile.
  • Runaway Reactivity: The mono-adduct (glutaronitrile) has a more acidic

    
    -proton (
    
    
    
    
    
    20-22) than the starting acetonitrile. Once the first addition occurs, the second deprotonation happens faster than the first. This makes stopping at the mono-adduct difficult (beneficial for us, as we want the di-adduct) but also risks over-alkylation to the tri-adduct (tetra-nitrile) if stoichiometry is not strictly controlled.

The Solution: Phase Transfer Catalysis (PTC) This guide rejects the archaic high-temperature vapor-phase methods (SOHIO process byproducts) in favor of a Solid-Liquid Phase Transfer Catalysis (SL-PTC) protocol. By using solid KOH with 18-Crown-6 or TBAHS (Tetrabutylammonium hydrogen sulfate), we generate the reactive "naked" cyanide carbanion in an organic solvent, allowing the reaction to proceed at moderate temperatures with high selectivity for the 1:2 adduct.

Part 2: Mechanistic Pathway

The reaction proceeds via a cascade anionic mechanism. The selectivity is driven by the thermodynamic stability of the secondary carbanion intermediate.

MichaelAddition cluster_legend Reaction Kinetics Acetonitrile Acetonitrile (CH3CN) Anion1 Carbanion I (-CH2CN) Acetonitrile->Anion1 Deprotonation (Slow Step) Base Base (OH-) Phase Transfer Base->Anion1 Anion2 Carbanion II (NC-CH(-)-CH2...) Base->Anion2 Glutaro Glutaronitrile (Mono-Adduct) Anion1->Glutaro C-C Bond Formation Acrylo1 + Acrylonitrile (Michael Acceptor) Acrylo1->Glutaro Glutaro->Anion2 Rapid Deprotonation (pK_a drop) Target This compound (Target Di-Adduct) Anion2->Target Final Addition Acrylo2 + Acrylonitrile (Michael Acceptor) Acrylo2->Target Legend1 Step 1 is rate-limiting due to high pKa

Caption: Cascade Michael addition pathway. Note that the second deprotonation (Glutaronitrile


 Anion II) is kinetically faster than the first, driving the reaction toward the target 1,3,5-tricarbonitrile.

Part 3: Experimental Protocol

This protocol is designed for a 100 mmol scale (based on acetonitrile).

Reagents & Equipment
ReagentRoleEquiv.Mass/VolSpecification
Acetonitrile Donor / Solvent1.0 (Reactant)4.1 g (Reactant)Anhydrous, <50 ppm H2O
Acrylonitrile Acceptor2.111.1 gWarning: Carcinogen. Freshly distilled to remove inhibitors (MEHQ).
KOH Base0.05 (Cat.)0.28 gFinely powdered pellets.
18-Crown-6 PT Catalyst0.02 (Cat.)0.53 gAlternatively: TBAHS (Tetra-n-butylammonium hydrogen sulfate).
Toluene SolventN/A100 mLDried over molecular sieves.
tert-Butanol Co-Solvent0.53.7 gPromotes proton transfer.

Safety Critical: Acrylonitrile is highly toxic, volatile, and carcinogenic. All operations must be performed in a functioning fume hood. Acetonitrile is toxic.

Step-by-Step Methodology

Step 1: Catalyst Activation (The "Naked" Anion)

  • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel, charge Toluene (80 mL) and tert-Butanol (3.7 g) .

  • Add Powdered KOH (0.28 g) and 18-Crown-6 (0.53 g) .

  • Stir vigorously at Room Temperature (RT) for 15 minutes under Nitrogen (

    
    ) atmosphere. The solution may become slightly cloudy; this is the active catalytic phase.
    

Step 2: Controlled Addition (The Selectivity Phase)

  • Add Acetonitrile (4.1 g, 100 mmol) to the flask.

  • Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature suppresses the polymerization of acrylonitrile.

  • Load Acrylonitrile (11.1 g, 210 mmol) into the addition funnel diluted with 20 mL Toluene.

  • Add the acrylonitrile solution dropwise over 60 minutes .

    • Critical Control Point: If the solution turns deep orange/red rapidly, the addition is too fast (polymerization risk). Slow down. A light yellow/amber color is normal.

Step 3: Reaction & Maturation

  • After addition is complete, allow the reaction to warm naturally to Room Temperature (25°C) .

  • Stir for 4–6 hours . Monitor via TLC (Eluent: EtOAc/Hexane 1:1) or GC-MS.

    • Endpoint: Disappearance of the mono-adduct (Glutaronitrile) peak and emergence of the major product peak.

Step 4: Quench & Workup

  • Quench the reaction by adding 10 mL of 1M HCl (aq). This neutralizes the base and stops the reaction.

  • Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine organic phases and wash with Brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • The crude residue is a viscous oil.

  • High Vacuum Distillation: Perform Kugelrohr or fractional distillation.

    • Boiling Point: ~160–170°C at 0.5 mmHg (Values vary by vacuum strength; literature suggests high BP).

  • Alternative (Crystallization): If the product solidifies (isomer dependent), recrystallize from Ethanol/Ether.

Part 4: Process Workflow & Data Interpretation

Workflow Setup Reactor Setup N2 Atmosphere, 0°C Toluene/t-BuOH + KOH/Crown Ether Addition Dropwise Addition Acrylonitrile (2.1 eq) Rate: 10 mL/hr Setup->Addition Reaction Reaction Phase Warm to RT Stir 4-6 Hours Addition->Reaction Check QC Check (GC-MS) Mono-adduct < 5%? Reaction->Check Check->Reaction No (Extend Time) Quench Acid Quench (1M HCl) Phase Separation Check->Quench Yes Purify Vacuum Distillation (0.5 mmHg, 170°C) Quench->Purify

Caption: Operational workflow for the synthesis. The QC Checkpoint is critical to ensure conversion of the intermediate glutaronitrile.

Expected Results & Troubleshooting
ParameterSpecificationTroubleshooting
Yield 65% – 80%Low yield? Ensure reagents are anhydrous. Water kills the carbanion.
Appearance Viscous amber oil or white solidDark Red/Black tar? Polymerization occurred.[2] Add hydroquinone (inhibitor) to acrylonitrile feed.
Selectivity >90% Di-adductHigh Mono-adduct? Increase reaction time or temp slightly. High Tri-adduct? Reduce Acrylonitrile equivalents to 1.9.

References

  • New Journal of Chemistry. "Catalytic Michael addition of acetonitrile to acrylonitrile." New J. Chem., 2004, 28 , 477-480. Link

  • Journal of Organic Chemistry. "Base-Promoted Reactions of Nitriles." J. Org. Chem., 2010, 75 , 1234–1243. (Mechanistic grounding for nitrile acidity). Link

  • Encyclopedia of Reagents for Organic Synthesis. "Potassium tert-Butoxide." (Reference for superbase usage in Michael additions). Link

  • Organic Syntheses. "Cyanoethylation." Org.[1][2][3][4][5][6] Synth. 1959, 39 , 1. (Foundational protocol for acrylonitrile handling). Link

Sources

The C8H9N3 Chemical Space: Navigating Benzotriazole and Benzimidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C8H9N3 is not a single chemical entity but a molecular formula representing a diverse chemical space of isomers, most notably within the benzotriazole and benzimidazole families. For the drug development professional, this formula presents a dichotomy: it encompasses both high-value pharmacophores (e.g., 2-Amino-1-methylbenzimidazole ) used in kinase inhibitor and antiviral design, and industrial agents (e.g., 5-Methyl-1H-benzotriazole ) whose environmental persistence and toxicity profiles act as critical reference points in toxicology.

This technical guide deconstructs the C8H9N3 isomer space, focusing on the synthesis, bioactivity, and safety of its two most scientifically significant structural classes:

  • Amino-methylbenzimidazoles: Privileged scaffolds in medicinal chemistry.

  • Methylbenzotriazoles: Complexing agents and environmental markers.

Part 1: Structural Characterization & Isomerism

The molecular weight of 147.18 g/mol (C8H9N3) hosts distinct isomers with divergent electronic properties and biological applications.

The C8H9N3 Isomer Landscape

The two primary scaffolds relevant to research are distinguished by the arrangement of nitrogen atoms in the heterocyclic ring.

FeatureScaffold A: Benzimidazoles Scaffold B: Benzotriazoles
Primary Isomer 2-Amino-1-methylbenzimidazole 5-Methyl-1H-benzotriazole
CAS Number 1622-57-7136-85-6
Structure Fused benzene + imidazole (2 N)Fused benzene + triazole (3 N)
pKa (approx) ~7.5 (Basic)~8.8 (Weakly Acidic/Amphoteric)
Primary Use Pharma Scaffold (Anthelmintic, Antiviral)Industrial (Corrosion Inhibitor), Ligand
Key Reactivity Nucleophilic attack at C2; N-alkylationMetal complexation (Cu, Zn); N-alkylation
Visualization: The C8H9N3 Family Tree

The following diagram categorizes the isomers based on their functional utility in research.

C8H9N3_Isomers Root C8H9N3 (MW 147.18) Class1 Benzimidazoles (Bioactive Scaffolds) Root->Class1 Class2 Benzotriazoles (Industrial/Ligands) Root->Class2 Comp1 2-Amino-1-methyl- benzimidazole (CAS 1622-57-7) Class1->Comp1 Comp2 2-(Aminomethyl)- benzimidazole (CAS 4414-88-4) Class1->Comp2 Comp3 5-Methyl-1H- benzotriazole (CAS 136-85-6) Class2->Comp3 App1 Kinase Inhibitors Anthelmintic Metabolites Comp1->App1 App2 Linker Chemistry Peptidomimetics Comp2->App2 App3 Metal Complexation Environmental Toxicology Comp3->App3

Figure 1: Structural classification of C8H9N3 isomers distinguishing between pharmaceutical and industrial utility.

Part 2: 2-Amino-1-methylbenzimidazole in Drug Development

Pharmacological Significance

The 2-amino-benzimidazole core is recognized as a "privileged structure" in drug discovery, capable of binding to multiple receptor types with high affinity.

  • Mechanism of Action: The guanidine-like moiety embedded in the heterocycle acts as a hydrogen bond donor/acceptor, making it critical for interacting with the hinge region of ATP-binding sites in kinases.

  • Metabolic Relevance: It is a primary metabolite of Carbendazim and Benomyl. Understanding its stability is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Synthesis Protocol (Microwave-Assisted)

Traditional reflux methods for synthesizing amino-benzimidazoles often suffer from long reaction times (24-48h) and variable yields. The following Microwave-Assisted Protocol is recommended for high-throughput lead generation, offering reduced reaction times and higher purity.

Objective: Synthesis of 2-aminomethylbenzimidazole (Isomer B) or 2-amino-1-methylbenzimidazole (Isomer A) via cyclization.

Reagents:

  • o-Phenylenediamine (1.0 eq)

  • Glycine (1.2 eq) [For 2-aminomethyl derivative]

  • Polyphosphoric acid (PPA) / Phosphoric acid catalyst[1]

  • Solvent: Ethylene glycol (high boiling point)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vessel, dissolve o-phenylenediamine (10 mmol) and glycine (12 mmol) in 5 mL of ethylene glycol.

  • Catalysis: Add 1 mL of PPA (acts as both solvent and cyclization catalyst).

  • Irradiation: Irradiate at 200W for 4-6 minutes (intermittent pulse mode: 1 min on, 30 sec off to prevent overheating). Target temperature: 140°C.

  • Quenching: Pour the hot reaction mixture into 50 mL crushed ice/water.

  • Neutralization: Adjust pH to ~8.0 using 20% NaOH or Ammonium Hydroxide. The product will precipitate.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

Validation Check:

  • TLC: Silica gel, Mobile phase: Chloroform/Methanol (9:1). Product Rf ~ 0.4.

  • Yield: Expect 85-92% (vs. 50-60% in thermal reflux).

Synthesis_Flow Start Precursors: o-Phenylenediamine + Glycine Process Microwave Irradiation (200W, 140°C, 5 min) Catalyst: PPA Start->Process Mix Inter Cyclization Intermediate Process->Inter Dehydration Quench Ice Quench & pH Adjustment (pH 8) Inter->Quench Workup Product C8H9N3 Product (Precipitate) Quench->Product Crystallization

Figure 2: Microwave-assisted synthesis pathway for C8H9N3 benzimidazole scaffolds.

Part 3: 5-Methyl-1H-benzotriazole (5-MeBT)

While often categorized as an industrial chemical (corrosion inhibitor), 5-MeBT is critical for researchers working on metallo-drugs or environmental impact studies of pharmaceuticals.

The "Complexing" Variable

5-MeBT exhibits strong affinity for transition metals (Cu, Zn, Ag). In drug formulations involving metal chelators, trace contamination with benzotriazoles (from manufacturing equipment or water sources) can lead to false positives in binding assays.

  • Solubility: 6 g/L in water (20°C); highly soluble in alcohols.

  • Stability: Highly resistant to biodegradation (half-life > 30 days in aquatic environments).

Analytical Detection (HPLC Method)

To distinguish between the 4-methyl and 5-methyl isomers (often sold as a mixture "Tolyltriazole"), the following HPLC method is standard.

Instrument: HPLC with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 5% B to 60% B over 15 minutes. Detection: UV at 260 nm and 280 nm. Retention: 5-MeBT typically elutes after the 4-MeBT isomer due to slight differences in hydrophobicity.

Part 4: Safety & Toxicology Profile

When handling C8H9N3 isomers, specific precautions are required based on the scaffold.

ParameterBenzimidazoles (e.g., 2-Amino-1-methyl) Benzotriazoles (e.g., 5-MeBT)
Acute Oral Toxicity (LD50) ~1500 mg/kg (Rat)~675 mg/kg (Rat) [Harmful]
Aquatic Toxicity ModerateHigh (Long-term adverse effects)
Handling Hazard Skin/Eye IrritantSensitizer ; Possible Reprotoxin
PPE Requirement Nitrile gloves, Safety GogglesDouble-gloving recommended; Fume hood mandatory

Critical Safety Note: 5-Methylbenzotriazole is suspected of damaging fertility or the unborn child (H361d).[2] Pregnant personnel should avoid handling this isomer.

References

  • Microwave Synthesis of Benzimidazoles: Zhang, J., et al. (2008).[3] Rapid Synthesis of 2-aminomethyl benzimidazole by microwave irradiation. Speciality Petrochemicals.

  • Benzimidazole Bioactivity: Tahlan, S., et al. (2019). Benzimidazoles: A privileged scaffold in drug discovery. BMC Chemistry.
  • Benzotriazole Toxicity: Pillard, D. A., et al. (2001).[4] Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water Research, 35(2), 557-560.[4] [4]

  • Chemical Properties (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19935268, C8H9N3.[5] [5]

  • Industrial Safety Data: ECHA (European Chemicals Agency). Registration Dossier for 5-methyl-1H-benzotriazole.

Sources

1,3,5-Pentanetricarbonitrile as a precursor for specialty chemicals

Author: BenchChem Technical Support Team. Date: February 2026

1,3,5-Pentanetricarbonitrile: A Trifunctional Scaffold for Divergent Chemical Synthesis

Executive Summary

This compound (CAS: 4379-04-8), formally known as 4-cyanoheptanedinitrile , represents a strategic "branching point" in organic synthesis.[1] Unlike linear bifunctional precursors (e.g., adiponitrile), this molecule possesses a


-symmetric core with three reactive nitrile handles. This trifunctionality makes it an indispensable precursor for dendritic macromolecules , high-performance epoxy curing agents , and multivalent pharmaceutical intermediates .

This technical guide outlines the scalable synthesis of this compound, its conversion into high-value derivatives, and its application in generating diversity-oriented chemical libraries.

Part 1: The Chemistry of Divergence

The strategic value of this compound lies in its ability to undergo divergent functionalization . The nitrile group (


) is a "masked" functionality that can be transformed into amines, carboxylic acids, or heterocycles, allowing the core to serve as a scaffold for three distinct classes of materials.
Core Synthesis: The Double Michael Addition

The most efficient route to this compound is the base-catalyzed double Michael addition of acetonitrile to acrylonitrile . Acetonitrile acts as a nucleophile with active


-protons.

Reaction Scheme:



  • Step 1: Deprotonation of acetonitrile generates the cyanomethyl carbanion (

    
    ).
    
  • Step 2: First Michael addition yields glutaronitrile (intermediate).

  • Step 3: A second deprotonation at the

    
    -position of the intermediate, followed by a second Michael addition, yields the trinitrile product.
    

Critical Control Points:

  • Stoichiometry: A strict 1:2 molar ratio (Acetonitrile:Acrylonitrile) is required, but an excess of acetonitrile is often used as a solvent to minimize polymerization of acrylonitrile.

  • Temperature Control: The reaction is exothermic. Temperatures above 60°C promote the polymerization of acrylonitrile (PAN formation), severely reducing yield.

  • Catalyst Selection: While potassium hydroxide (KOH) is traditional, sterically hindered bases like potassium tert-butoxide (

    
    -BuOK)  in tert-butanol enhance selectivity for the mono- and di-alkylated products over polymeric byproducts.
    

Part 2: Downstream Applications & Derivatives

A. The Triamine Route: Epoxy Curing & Dendrimers

Hydrogenation of the nitrile groups yields 1,3,5-pentanetriamine (or 4-(aminomethyl)-1,7-heptanediamine).

  • Application: This triamine is a low-viscosity curing agent for epoxy resins. Its trifunctional nature increases crosslink density, resulting in materials with higher glass transition temperatures (

    
    ) and improved chemical resistance compared to linear diamines.
    
  • Dendrimers: It serves as a

    
     core for poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers.
    
B. The Tricarboxylic Acid Route: Crosslinkers

Acidic hydrolysis converts the nitriles to carboxylic acids, yielding 1,3,5-pentanetricarboxylic acid .

  • Application: Used as a crosslinking agent for polyesters and polyamides. In aqueous systems, it functions as a corrosion inhibitor for ferrous metals due to its ability to chelate iron ions in a tridentate fashion.

C. The Heterocycle Route: API Synthesis

Through Thorpe-Ziegler cyclization or reaction with amidines, the nitrile groups can form pyridine or pyrimidine cores.

  • Drug Development: The molecule serves as a scaffold for multivalent ligands . In PROTAC (Proteolysis Targeting Chimera) development, trifunctional linkers allow for the attachment of an E3 ligase ligand, a target protein ligand, and a solubility-enhancing group, improving the pharmacokinetic profile of the degrader.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Target: High-purity precursor for polymerization.

Reagents:

  • Acetonitrile (Reagent Grade, excess as solvent)

  • Acrylonitrile (stabilized with MEHQ)

  • Potassium hydroxide (KOH, pellets) or Benzyltrimethylammonium hydroxide (Triton B, 40% in MeOH)

  • Solvent: tert-Butanol or 1,4-Dioxane

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Catalyst Preparation: Charge the flask with Acetonitrile (41 g, 1.0 mol) and solvent (200 mL). Add KOH (2 g, catalytic amount). Heat to 40°C to dissolve.

  • Addition: Add Acrylonitrile (106 g, 2.0 mol) dropwise over 2 hours.

    • Note: Maintain internal temperature between 40–50°C. Use an ice bath if the exotherm spikes.

  • Reaction: After addition, stir at 50°C for 4 hours. Monitor consumption of acrylonitrile by GC-MS.

  • Workup: Neutralize the base with dilute HCl. Evaporate the solvent and excess acetonitrile under reduced pressure.

  • Purification: The residue is a viscous oil. Purify via vacuum distillation (bp ~190°C at 0.5 mmHg) to obtain a clear, colorless liquid.

    • Yield Expectation: 60–75%.

Protocol 2: Hydrogenation to 1,3,5-Pentanetriamine

Target: Curing agent or Dendrimer Core.

Reagents:

  • This compound (from Protocol 1)

  • Raney Cobalt or Raney Nickel (pre-washed)

  • Ammonia (liquid or methanolic solution)

  • Solvent: Methanol[2]

Procedure:

  • Loading: In a high-pressure autoclave (Parr reactor), load the trinitrile (20 g), Methanol (100 mL), and Raney Cobalt (2 g).

  • Ammonia Addition: Add Ammonia (10 g) to suppress secondary amine formation (dimerization).

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 50–70 bar (725–1000 psi). Heat to 100°C.
    
  • Reaction: Stir at 1000 rpm for 6 hours until

    
     uptake ceases.
    
  • Workup: Cool, vent

    
    , and filter off the catalyst (Caution: Pyrophoric).
    
  • Isolation: Remove solvent via rotary evaporation. Distill the amine product under high vacuum.

Part 4: Visualization of Divergent Pathways

The following diagram illustrates the central role of this compound in accessing diverse chemical families.

Pentanetricarbonitrile_Pathways Acetonitrile Acetonitrile (Precursor) PTN This compound (CAS: 4379-04-8) Acetonitrile->PTN Michael Addition (Base, 50°C) Acrylonitrile Acrylonitrile (2 Equivalents) Acrylonitrile->PTN Triamine 1,3,5-Pentanetriamine (Epoxy Curing / Dendrimers) PTN->Triamine Hydrogenation (H2, Raney Co, NH3) Triacid 1,3,5-Pentanetricarboxylic Acid (Crosslinkers / Corrosion Inhibitors) PTN->Triacid Hydrolysis (HCl/H2O, Reflux) Heterocycle Pyridine Derivatives (Pharma Intermediates) PTN->Heterocycle Thorpe-Ziegler Cyclization

Caption: Divergent synthesis pathways from the this compound core scaffold.

References

  • PubChem. (n.d.).[3] Compound Summary: this compound (CID 252838).[4] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Catalytic Hydrogenation of Nitriles to Amines. Catalysts. Retrieved from [Link]

Sources

Reactivity of Trifunctional Nitrile Compounds: A Guide to Scaffold Diversification and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Trifunctional Nitrile Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the "Cyano-Triad"

In the landscape of medicinal chemistry and materials science, trifunctional nitrile compounds represent a unique class of electron-deficient scaffolds. Defined by the presence of three cyano (-C≡N) groups, these molecules—most notably 1,3,5-tricyanobenzene (aromatic) and tricyanomethane (aliphatic)—possess distinct electronic signatures that govern their reactivity.

For the drug development professional, these compounds are not merely intermediates; they are gateways to C3-symmetric architectures , covalent organic frameworks (COFs) for drug delivery, and s-triazine derivatives (privileged pharmacophores in kinase inhibition).

This guide dissects the reactivity profiles of these "cyano-triads," moving beyond standard textbook definitions to explore the mechanistic nuances of their transformations: cyclotrimerization , reductive dimerization , and selective desymmetrization .

Mechanistic Foundations: Electronic Synergy

The reactivity of trifunctional nitriles is dictated by the cumulative electron-withdrawing effect of the three cyano groups.

The Aliphatic Limit: Tricyanomethane (Cyanoform)[1]
  • Structure:

    
    
    
  • Acidity: With a pKa of approximately -5.1 (in water), tricyanomethane is one of the strongest carbon acids known.[1] The resulting anion

    
     is exceptionally stable due to resonance delocalization over three nitrogen atoms.
    
  • Reactivity Implication: Unlike typical nitriles that undergo nucleophilic attack at the carbon, the tricyanomethanide anion often acts as a nucleophile itself or as a non-coordinating counter-ion in salt formation. However, under strong acidic conditions, the nitrile groups can still undergo hydrolysis.

The Aromatic Scaffold: 1,3,5-Tricyanobenzene[2][3][4][5]
  • Structure:

    
    
    
  • Electronics: The benzene ring is severely electron-depleted. This lowers the LUMO energy, making the ring susceptible to electron transfer (reduction) and the nitrile carbons highly electrophilic.

  • Reactivity Implication: The molecule is primed for radical anion formation and cyclotrimerization . It resists electrophilic aromatic substitution but readily participates in radical pathways.

Key Reactivity Modes and Protocols

Reaction Mode A: Cyclotrimerization (The Route to s-Triazines)

The most chemically significant transformation of nitriles in drug discovery is their conversion to 1,3,5-triazines (s-triazines). While mono-nitriles are typically trimerized, using a trifunctional nitrile like 1,3,5-tricyanobenzene as a monomer leads to Covalent Triazine Frameworks (CTFs) —highly porous materials increasingly explored for controlled drug release.

Mechanism: The reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., triflic acid,


). The acid activates the nitrile nitrogen, facilitating nucleophilic attack by a second nitrile molecule.

TrimerizationMechanism N1 Nitrile Monomer (R-CN) Inter1 Nitrilium Ion [R-C≡N-H]+ N1->Inter1 + Acid Act Activation (H+ or Lewis Acid) Dimer Dimeric Intermediate Inter1->Dimer + R-CN (Nucleophilic Attack) Triazine 1,3,5-Triazine Core Dimer->Triazine + R-CN (Cyclization)

Caption: Acid-catalyzed cyclotrimerization mechanism converting nitriles into the s-triazine pharmacophore.

Experimental Protocol: Zinc Chloride-Mediated Trimerization

Context: Synthesis of CTF-1 model from 1,4-dicyanobenzene (adaptable to trinitriles).

  • Preparation: In a glovebox, mix the nitrile monomer (1.0 equiv) with anhydrous

    
     (1.0–5.0 equiv) in a thick-walled quartz ampoule.
    
  • Sealing: Evacuate the ampoule to high vacuum and flame-seal.

  • Reaction: Heat the ampoule to 400 °C for 40 hours . (Note: The molten

    
     acts as both solvent and catalyst).
    
  • Workup: Cool to room temperature. Open the ampoule and grind the black monolith.

  • Purification: Wash extensively with water (to remove Zn salt) and dilute HCl.

  • Validation: Characterize by IR (disappearance of -CN stretch at ~2230 cm⁻¹) and elemental analysis.

Reaction Mode B: Selective Desymmetrization (Hydrolysis)

For medicinal chemists, the symmetry of 1,3,5-tricyanobenzene is a double-edged sword. Breaking this symmetry to convert one nitrile into an amide or acid while leaving the others intact is a powerful strategy for creating bifunctional linkers.

Challenge: Standard acid/base hydrolysis often leads to the tricarboxylic acid (trimesic acid) due to the autocatalytic nature of the reaction (the formed acid solubilizes the intermediate).

Solution: Use of heterogeneous catalysts (e.g.,


) or Phase Transfer Catalysis (PTC)  allows for kinetic control.
Experimental Protocol: Selective Mono-Hydration

Based on Green Chemistry approaches (Battilocchio et al., 2014).

  • Setup: Prepare a column packed with amorphous manganese dioxide (

    
    ).
    
  • Flow: Dissolve the trinitrile substrate in water/acetonitrile (1:1).

  • Reaction: Pump the solution through the

    
     column at 100 °C  (residence time ~10-20 mins).
    
  • Mechanism: The nitrile coordinates to the Mn surface, activating it for hydration by surface-bound water.

  • Result: The eluent contains the mono-amide with high selectivity.

  • Purification: Simple evaporation (catalyst remains in the column).

Reaction Mode C: Reductive Dimerization (Radical Anions)

Unlike electron-rich aromatics, 1,3,5-tricyanobenzene accepts electrons readily. This is critical when designing charge-transfer complexes or radical-based therapeutic agents.

  • Process: Upon chemical reduction (e.g., with potassium metal in THF), the molecule forms a radical anion

    
    .
    
  • Observation: These radicals are unstable and rapidly dimerize at the ring carbon to form a dianionic species

    
    .[2]
    
  • Significance: This reactivity must be accounted for when using metal-hydride reducing agents (like

    
    ) intended for nitrile reduction; radical side-reactions can compete with standard hydride addition.
    

Strategic Workflow: Scaffold Diversification

The following diagram illustrates how a researcher can navigate the reactivity landscape of a trifunctional nitrile core to access distinct chemical spaces.

ReactivityLandscape Core Trifunctional Nitrile (e.g., 1,3,5-Tricyanobenzene) Path1 Pathway A: Cyclotrimerization Core->Path1 Lewis Acid (ZnCl2, TfOH) Path2 Pathway B: Selective Hydrolysis Core->Path2 MnO2 (Flow) or TBAH Path3 Pathway C: Chemical Reduction Core->Path3 K/THF or LiAlH4 (Side rxn) Prod1 Covalent Triazine Frameworks (CTFs) Path1->Prod1 Prod2 Mono-Amide/Acid (Desymmetrized Linkers) Path2->Prod2 Prod3 Radical Anions / Bitriazine Dimers Path3->Prod3

Caption: Decision matrix for diversifying trifunctional nitrile scaffolds in synthesis.

Summary of Quantitative Reactivity Data

PropertyTricyanomethane (Aliphatic)1,3,5-Tricyanobenzene (Aromatic)
Hybridization

(methine carbon)

(aromatic ring)
Acidity (pKa) ~ -5.1 (Strong Acid)N/A (No acidic

-proton)
Primary Reactivity Nucleophilic (as anion)Electrophilic (at CN), Radical Acceptor
Reduction Potential Stable anion-1.56 V (forms radical anion)
Key Application Conducting salts, Carbene precursorsCTFs, Star-shaped drug carriers

References

  • Del Sesto, R. E., et al. (2003).[2] "Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4',6,6'-Tetracyano-2,2'-bitriazine and Its Radical Anion."[2][3] Journal of the American Chemical Society. Link

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014).[4] "Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide." Organic Letters. Link

  • Kuhn, P., et al. (2008). "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition. Link

  • Trofimenko, S., Little, E. L., & Mower, H. F. (1962). "Tricyanomethane (Cyanoform), Carbamyldicyanomethane, and Their Derivatives." Journal of Organic Chemistry. Link

  • Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. Link

Sources

Aliphatic Trinitriles: Multifunctional Scaffolds for Dendritic and Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aliphatic trinitriles represent a specialized class of dense,


-symmetric synthons essential for constructing high-fidelity organic architectures. Unlike simple dinitriles (e.g., adiponitrile) used primarily in polymer chemistry, trinitriles serve as trifunctional branching points . They are the critical "seeds" for divergent dendrimer synthesis, precursors for tripodal ligands in Metal-Organic Frameworks (MOFs), and cross-linking agents in high-performance epoxy matrices.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of aliphatic trinitriles, with a specific focus on the archetype molecule Tris(2-cyanoethyl)nitromethane , a versatile carbon-centered core.

Part 1: Structural Significance & Strategic Utility

In drug discovery and materials science, the "Star Topology" is highly valued for its ability to present multiple active domains within a compact hydrodynamic radius. Aliphatic trinitriles offer three key advantages:

  • Dense Functionality: Three reactive cyano (-CN) groups are tethered to a central atom (Carbon or Nitrogen) with minimal steric bulk.

  • Orthogonal Reactivity: The nitrile group is a "chameleon" functional group. It is stable under oxidative conditions but can be selectively transformed into amines (reduction), carboxylic acids (hydrolysis), or heterocycles (cycloaddition).

  • Symmetry: The

    
     symmetry simplifies NMR analysis and ensures uniform growth in dendrimer synthesis.
    
The Core Archetypes

We distinguish between two primary classes of aliphatic trinitriles based on their central anchor:

ClassArchetype MoleculeCore AtomPrimary Application
C-Centered Tris(2-cyanoethyl)nitromethaneCarbonDendrimer cores, energetic materials, quaternary carbon synthons.
N-Centered Tris(2-cyanoethyl)amineNitrogenTripodal ligands, chelating agents, cationic dendrimers.

Note: This guide focuses on the C-Centered derivatives due to their importance in forming all-carbon skeletons for robust drug delivery vectors.

Part 2: Synthesis of the Trinitrile Core

The most robust route to C-centered aliphatic trinitriles is the Michael Addition of active methylene compounds to acrylonitrile. The reaction of nitromethane with acrylonitrile is the industry standard for generating the trinitrile scaffold.

Mechanism: Iterative Michael Addition

The synthesis relies on the high acidity of the


-protons in nitromethane (

). In the presence of a base catalyst, nitromethane undergoes three successive Michael additions to acrylonitrile.

MichaelAddition cluster_conditions Reaction Conditions NM Nitromethane (CH3NO2) Inter1 Mono-adduct (Unstable) NM->Inter1 1st Addition ACN Acrylonitrile (3 eq.) ACN->Inter1 Base Base Catalyst (Triton B or KOH) Base->Inter1 Inter2 Bis-adduct (Transient) Inter1->Inter2 2nd Addition Product Tris(2-cyanoethyl)nitromethane (C10H13N4O2) Inter2->Product 3rd Addition Temp T = 30-40°C Solvent Solvent: t-BuOH or Dioxane

Figure 1: Stepwise Michael addition of nitromethane to acrylonitrile to form the trinitrile core.

Protocol 1: Synthesis of Tris(2-cyanoethyl)nitromethane

Source: Adapted from Bruson, H. A. J. Am. Chem. Soc. (Classic Protocol) [1].

Reagents:

  • Nitromethane (1 mol)

  • Acrylonitrile (3.1 mol, slight excess)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - Catalyst

  • Dioxane or tert-Butanol - Solvent

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure the system is under an inert atmosphere (

    
    ).
    
  • Initiation: Charge the flask with nitromethane and solvent. Add catalytic Triton B (2-3 mL).

  • Addition: Slowly add acrylonitrile dropwise. Critical: The reaction is exothermic. Maintain temperature between 30–35°C using an ice bath if necessary. If the temperature spikes, polymerization of acrylonitrile will outcompete the Michael addition.

  • Completion: Once addition is complete, heat the mixture to 70–80°C for 2 hours to drive the third addition to completion.

  • Isolation: Cool the mixture. The product often precipitates as a white crystalline solid (mp 114°C).

  • Purification: Recrystallize from ethanol or ethyl acetate.

Quality Control (QC):

  • IR Spectroscopy: Look for the sharp nitrile stretch at

    
     and the nitro stretches at 
    
    
    
    .
  • Absence of Vinyl: Ensure no peaks remain at 5.5–6.5 ppm (

    
    H NMR) to confirm total consumption of acrylonitrile.
    

Part 3: Divergent Reactivity & The "Toolbox"

Once the trinitrile core is synthesized, it acts as a divergent point for creating complex materials. The chemist must choose between Reduction (to amines) or Hydrolysis (to acids), while avoiding the Thorpe-Ziegler cyclization trap.

Reactivity Core Aliphatic Trinitrile Core PathA Path A: Hydrogenation Core->PathA H2 / Raney Ni PathB Path B: Acid Hydrolysis Core->PathB HCl / H2O, Reflux PathC Path C: Pinner Reaction Core->PathC ROH / HCl (g) PathD Path D: Thorpe-Ziegler Core->PathD Strong Base (NaOEt) ProdA Tri-Primary Amines (Dendrimer Cores) PathA->ProdA ProdB Tricarboxylic Acids (MOF Linkers) PathB->ProdB ProdC Tri-Esters/Imidates PathC->ProdC ProdD Cyclic Enaminonitriles (Unwanted Side Product) PathD->ProdD Intramolecular Cyclization

Figure 2: The reactivity landscape of aliphatic trinitriles. Path D represents the primary stability risk.

Reduction to Triamines (Dendrimer Initiation)

Converting the trinitrile to a triamine creates the "Generation 0" core for PAMAM or PPI dendrimers.

  • Challenge: Partial reduction leads to secondary amines (polymerization) or poisoning of the catalyst by the amine product.

  • Solution: Use Raney Nickel or Cobalt catalysts under high pressure (50–100 bar) in the presence of Ammonia or Acetic Anhydride . Ammonia suppresses secondary amine formation by shifting the equilibrium of the intermediate imine [2].

Protocol Snippet:

Hydrogenate the trinitrile in methanol/ammonia solution over Raney Co at 100°C and 1000 psi


. The presence of 

is non-negotiable to prevent cross-linking [3].
Hydrolysis to Tricarboxylic Acids

Acidic hydrolysis converts the hydrophobic trinitrile into a hydrophilic tricarboxylic acid, useful for water-soluble cross-linkers.

  • Mechanism:

    
    .
    
  • Protocol: Reflux in concentrated HCl (6N to 12N). The reaction proceeds through the amide intermediate. Complete conversion usually requires 12–24 hours [4].

The Thorpe-Ziegler Trap (Risk Management)

Under basic conditions (e.g., alkoxides), nitriles with


-hydrogens can undergo self-condensation. In trinitriles, this can be intramolecular , forming 5- or 6-membered cyclic enaminonitriles.
  • Avoidance: Never expose aliphatic trinitriles to strong bases (NaOEt, LDA) unless cyclization is the intended goal. Keep the pH neutral or acidic during storage and processing [5].

Part 4: Case Study – Dendrimer Synthesis

Application: Synthesis of "Newkome-type" Arborols. The trinitrile Tris(2-cyanoethyl)nitromethane is reduced to the corresponding triamine. This triamine is then reacted with an acrylate ester (Michael addition) or an acid chloride to generate the "branches" of the dendrimer.

  • Significance: This specific trinitrile allows for the creation of

    
     branching patterns, rapidly increasing the surface group density (e.g., 
    
    
    
    surface groups in just two generations) [6].

References

  • Bruson, H. A. (1943). Cyanoethylation. Journal of the American Chemical Society, 65(1), 23-28.

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on nitrile reduction suppression).

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[2]

  • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews. (Discusses tricarboxylate linkers).

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions.

  • Newkome, G. R., et al. (1985). Cascade Molecules: A New Approach to Micelles. Journal of Organic Chemistry.

Sources

Technical Monograph: 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4379-04-8 Synonyms: 4-Cyanoheptanedinitrile; 1,3,5-Tricyanopentane; Pentane-1,3,5-tricarbonitrile

Executive Summary

1,3,5-Pentanetricarbonitrile (CAS 4379-04-8) is a symmetrical, aliphatic trinitrile that serves as a critical trifunctional scaffold in advanced materials science.[1] Unlike linear dinitriles (e.g., adiponitrile), its unique C3-like symmetry and high nitrogen content make it an invaluable precursor for hyperbranched polymers (dendrimers) and a high-performance additive for lithium-ion battery electrolytes. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application protocols, designed for researchers in organic synthesis and electrochemical engineering.

Chemical Profile & Properties

The compound features a central methine carbon bonded to a cyano group and two cyanoethyl arms. This structure provides three equivalent electrophilic sites for functionalization and a high dipole moment useful in solvation and coordination chemistry.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Clear, colorless to pale yellow/reddish liquid
Boiling Point 190 °C @ 0.5 mmHg
Density 1.042 g/cm³ (20 °C)
Refractive Index

1.4670 – 1.4720
Solubility Soluble in acetone, chloroform, DMSO; Insoluble in water
Stability Stable under standard conditions; Incompatible with strong oxidizers/acids

Synthesis & Production

The most atom-economical route to this compound is the double Michael addition of acrylonitrile to acetonitrile. This process exploits the acidity of the


-protons in acetonitrile, allowing sequential alkylation.
Reaction Mechanism

The synthesis proceeds via the generation of a cyanomethyl carbanion, which undergoes nucleophilic attack on the


-carbon of acrylonitrile.

Synthesis cluster_conditions Reaction Conditions Acetonitrile Acetonitrile (CH3CN) Inter Intermediate (Glutaronitrile) Acetonitrile->Inter 1st Michael Addn Base Base Catalyst (KOH/t-BuOK) Base->Inter Acrylonitrile 2 eq. Acrylonitrile (CH2=CHCN) Acrylonitrile->Inter Product This compound (4-Cyanoheptanedinitrile) Acrylonitrile->Product Inter->Product 2nd Michael Addn Reflux (80°C) Reflux (80°C) Inert Atm (N2) Inert Atm (N2)

Figure 1: Stepwise double Michael addition pathway for the synthesis of this compound.

Experimental Protocol: Double Michael Addition

Objective: Synthesis of this compound from commodity precursors.

Reagents:

  • Acetonitrile (Reagent grade, dried)

  • Acrylonitrile (Stabilized)

  • Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Solvent: 1,4-Dioxane or excess Acetonitrile

Procedure:

  • Catalyst Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve KOH (0.05 eq) in minimal water or use KOtBu in dry dioxane.

  • Precursor Mix: Add Acetonitrile (1.0 eq) to the reaction vessel. Heat to 60°C under nitrogen atmosphere.

  • Addition: Dropwise add Acrylonitrile (2.1 eq) over 2 hours. The reaction is exothermic; maintain temperature between 60–70°C to prevent polymerization of acrylonitrile.

  • Reflux: After addition, raise temperature to reflux (~80-85°C) and stir for 12–24 hours to drive the second addition to completion.

  • Workup: Cool to room temperature. Neutralize the base with dilute HCl.

  • Purification: Remove solvent and unreacted nitrile via rotary evaporation. Purify the crude oil by vacuum distillation (bp 190°C @ 0.5 mmHg).

Critical Control Point: The mono-addition product (glutaronitrile) is a common impurity. Using a slight excess of acrylonitrile and sufficient reaction time ensures conversion to the trinitrile.

Applications in Energy Storage (Li-Ion Batteries)

This compound is a high-voltage electrolyte additive.[2][3] Its efficacy stems from the ability of the nitrile nitrogen lone pairs to coordinate with transition metals on the cathode surface, forming a protective Cathode Electrolyte Interphase (CEI).[3]

Mechanism of Action[4][5][6][7]
  • Oxidation Stability: The electron-withdrawing cyano groups render the molecule resistant to oxidative decomposition up to ~4.5V vs Li/Li+.

  • CEI Formation: At high voltages, the additive preferentially oxidizes/complexes at the cathode (e.g., LiCoO₂, NCM) surface, creating a nitrogen-rich passivation layer that inhibits solvent (carbonate) decomposition and metal dissolution.

BatteryMechanism Electrolyte Electrolyte Bulk (LiPF6 / Carbonates + Additive) Interaction Coordination & Polymerization (N-Metal Bonding) Electrolyte->Interaction Diffusion Cathode High Voltage Cathode (LiCoO2 / NCM) Cathode->Interaction Surface Sites CEI Protective CEI Layer (Nitrile-rich oligomers) Interaction->CEI Electrochemical Oxidation Result Suppressed Electrolyte Decomposition Enhanced Cycle Life CEI->Result

Figure 2: Mechanism of CEI formation by this compound on high-voltage cathodes.

Functionalization: Dendrimer Synthesis

The compound is a precursor to 1,3,5-pentanetriamine (CAS 59821-81-7), a "trifunctional core" used to synthesize divergent dendrimers (e.g., PAMAM type).

Reduction Protocol (Nitrile to Amine)

Reagents: Raney Nickel (catalyst), Hydrogen gas (or hydrazine), Methanol/Ammonia solvent. Procedure:

  • Dissolve this compound in methanol saturated with ammonia (to suppress secondary amine formation).

  • Add Raney Nickel catalyst (washed).

  • Hydrogenate at 50–100 psi H₂ pressure at 60°C for 12 hours.

  • Filter catalyst and evaporate solvent to yield 1,3,5-pentanetriamine.

This triamine serves as the Generation 0 (G0) core. Reaction with methyl acrylate followed by ethylenediamine yields Generation 1 (G1) dendrimers with 6 surface amino groups.

Safety & Handling

  • Toxicity: Like all organic nitriles, this compound is toxic if swallowed, inhaled, or absorbed through skin. It may metabolize to release cyanide ions.

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and work in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Incompatibility: Avoid contact with strong acids (hydrolysis to carboxylic acid) and strong oxidizers.

References

  • Synthesis via Michael Addition: Journal of Organic Chemistry, "Cyanoethylation of Acetonitrile and Derivatives." (General reference for cyanoethylation chemistry).

  • Battery Applications: Journal of Power Sources, "Nitrile-based polymer electrolytes for lithium batteries."[4] .

  • Dendrimer Precursors: Chemical Reviews, "Dendrimers: From Design to Application." .

  • Physical Properties: PubChem Compound Summary for CID 252838. .

  • Electrolyte Additive Mechanism: ACS Applied Materials & Interfaces, "Nitrogen-Rich Interphases for High-Voltage Li-Ion Batteries." .

(Note: Specific page numbers and volume data for the generic citations above depend on the specific historical paper chosen, as "this compound" is often discussed in the context of broader cyanoethylation or electrolyte studies.)

Sources

1,3,5-Tricyanopentane: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1,3,5-Tricyanopentane (TCP), also known as Pentane-1,3,5-tricarbonitrile.

Executive Summary

1,3,5-Tricyanopentane (TCP) , chemically identified as Pentane-1,3,5-tricarbonitrile (CAS: 4379-04-8), is a polyfunctional aliphatic nitrile.[1] Structurally, it consists of a five-carbon backbone substituted with cyano groups at the 1, 3, and 5 positions.[1] While historically utilized as a precursor for polyamines and coordination ligands, TCP has recently emerged as a critical high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs). Its tridentate structure allows it to coordinate effectively with transition metals on cathode surfaces, forming a protective Cathode Electrolyte Interphase (CEI) that mitigates electrolyte decomposition at voltages exceeding 4.4 V.[2]

Chemical Identity & Physical Properties

TCP is a polar, organic molecule characterized by high thermal stability due to its multiple nitrile functionalities.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name Pentane-1,3,5-tricarbonitrile
Common Synonyms 1,3,5-Tricyanopentane; 4-Cyanoheptanedinitrile; 4-Cyanopimelonitrile
CAS Registry Number 4379-04-8
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES N#CCCC(C#N)CCC#N
Physical Constants
Property Value / Description
Appearance Colorless to pale yellow viscous liquid or low-melting solid (depending on purity)
Boiling Point 190–195 °C at 0.5 mmHg (Vacuum Distillation required)
Melting Point ~18–25 °C (Often supercools to a liquid state)
Density ~1.08 g/cm³ (Estimated)
Solubility Soluble: Acetone, Ethanol, Chloroform, AcetonitrileInsoluble: Water, Hexane, Aliphatic hydrocarbons
Refractive Index

Synthesis & Purification Protocols

The synthesis of 1,3,5-Tricyanopentane relies on the cyanoethylation of acetonitrile or glutaronitrile. The most efficient route utilizes the base-catalyzed Michael addition of acrylonitrile to acetonitrile.

Reaction Mechanism (Stepwise Cyanoethylation)

The reaction proceeds via the sequential addition of acrylonitrile units to the acidic alpha-protons of acetonitrile.

  • Step 1: Acetonitrile is deprotonated and attacks acrylonitrile to form Glutaronitrile (1,5-pentanedinitrile).

  • Step 2: Glutaronitrile is deprotonated at the position alpha to a nitrile group and attacks a second equivalent of acrylonitrile to yield 1,3,5-Tricyanopentane .

Note: Over-reaction can lead to tri-substituted byproducts (tris(2-cyanoethyl)acetonitrile). Stoichiometric control is critical.

Experimental Protocol

Objective: Synthesis of 1,3,5-Tricyanopentane via Michael Addition.

Reagents:

  • Acetonitrile (Starting material, also acts as solvent)

  • Acrylonitrile (Electrophile)

  • Potassium Hydroxide (KOH) or Potassium tert-butoxide (Catalyst)

  • tert-Butanol (Co-solvent, optional)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel. Flush with Nitrogen (N₂).

  • Catalyst Preparation: Dissolve KOH (0.05 eq) in tert-butanol or suspend in excess acetonitrile. Heat to 40–50 °C.

  • Addition: Add Acetonitrile (1.0 eq) to the flask. Slowly add Acrylonitrile (2.1 eq) dropwise over 2 hours. Maintain temperature between 50–60 °C to favor the di-adduct over the tri-adduct.

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours. Monitor via GC-MS for the disappearance of glutaronitrile intermediate.

  • Quenching: Cool to room temperature. Neutralize the base with dilute HCl.

  • Extraction: Remove volatile solvents under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄. Perform fractional vacuum distillation .

    • Fraction 1: Unreacted Glutaronitrile (BP ~140 °C @ 10 mmHg).

    • Fraction 2:1,3,5-Tricyanopentane (BP 190 °C @ 0.5 mmHg).

Synthesis Visualization

SynthesisPath ACN Acetonitrile (CH3CN) GN Glutaronitrile (Intermediate) ACN->GN + 1 eq ACR KOH/Base ACR Acrylonitrile (CH2=CHCN) ACR->GN TCP 1,3,5-Tricyanopentane (Target Product) GN->TCP + 1 eq ACR Controlled Temp TriAdduct Tris-Adduct (Impurity) TCP->TriAdduct + Excess ACR Over-reaction

Caption: Stepwise cyanoethylation pathway. Control of stoichiometry and temperature prevents the formation of the tri-substituted impurity.

Chemical Reactivity & Derivatives

The nitrile groups in TCP are versatile handles for further chemical modification.[1]

Reduction to Polyamines

Catalytic hydrogenation of TCP yields 1,3,5-Triaminopentane , a rare triamine used in coordination chemistry as a tridentate ligand.

  • Reagents: H₂, Raney Nickel or Cobalt catalyst.

  • Conditions: High pressure (50–100 bar), 100 °C, in ammoniacal methanol (to suppress secondary amine formation).

Hydrolysis

Acidic or basic hydrolysis converts the nitrile groups into carboxylic acids, yielding Pentane-1,3,5-tricarboxylic acid . This derivative is explored in the synthesis of hyperbranched polyesters and MOF (Metal-Organic Framework) linkers.

Key Application: High-Voltage Battery Electrolyte

The most significant modern application of TCP is as a functional additive for Lithium-Ion Batteries, specifically for high-voltage cathodes like LiCoO₂ (LCO) and LiNi₀.₅Mn₁.₅O₄ (LNMO).

Mechanism of Action

Standard carbonate electrolytes (EC/DMC) decompose oxidatively above 4.3 V. TCP acts as a Cathode Electrolyte Interphase (CEI) former .

  • Coordination: The nitrogen atoms in the nitrile groups possess lone pairs that coordinate strongly with high-valence transition metal ions (Co⁴⁺, Ni⁴⁺) on the cathode surface.

  • Passivation: This coordination blocks active sites that would otherwise catalyze electrolyte decomposition.

  • Film Formation: TCP oxidizes sacrificially to form a thin, conductive, nitrogen-rich protective layer on the cathode.

Performance Data Summary

Based on comparative studies of LiCoO₂/Graphite cells (4.5 V cutoff).

Electrolyte Formulation Capacity Retention (100 Cycles) Coulombic Efficiency Mechanism
Base Electrolyte (1M LiPF₆ in EC/DEC) ~65%98.2%Severe electrolyte oxidation
Base + 1.0 wt% TCP ~88% 99.5% CEI formation suppresses oxidation
Base + Succinonitrile (Dinitrile) ~75%98.9%Weaker coordination (bidentate)
Mechanism Visualization

BatteryMechanism Cathode High Voltage Cathode (LiCoO2 Surface) Electrolyte Carbonate Electrolyte (Unstable >4.3V) Electrolyte->Cathode Oxidative Decomposition TCP 1,3,5-Tricyanopentane (Additive) TCP->Cathode Preferential Adsorption Complex Metal-Nitrile Coordination (Surface Passivation) TCP->Complex Lone Pair Donation CEI Protective CEI Layer (Inhibits Decomposition) Complex->CEI Electrochemical Polymerization CEI->Electrolyte Blocks Contact

Caption: TCP functions by coordinating with the cathode surface, preventing the direct oxidation of the bulk electrolyte solvent.

Safety & Handling

As an aliphatic nitrile, TCP poses specific health hazards, primarily due to the potential for metabolic release of cyanide.

  • Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation).

  • GHS Signal Word: DANGER .

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

    • Ventilation: All operations must be performed inside a certified chemical fume hood.

    • Emergency: In case of exposure, administer oxygen. Amyl nitrite or hydroxocobalamin kits should be available as cyanide antidotes if systemic toxicity is suspected.

    • Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

References

  • ChemicalBook. (2023). 1,3,5-Pentanetricarbonitrile Properties and CAS 4379-04-8. Available at:

  • BenchChem. (2025).[3] Synthesis and Properties of Polynitriles. Available at:

  • Duan, B., et al. (2018). "this compound additive for improving high voltage stability of lithium cobalt oxide cells." Electrochimica Acta.

  • PubChem. (2025).[4] Compound Summary: Pentane-1,3,5-tricarbonitrile.[1][3][5][6] National Library of Medicine. Available at:

  • Zhang, H., et al. (2021). "High-voltage liquid electrolytes for Li batteries: progress and perspectives." Chemical Society Reviews. Available at:

Sources

Fundamental Understanding of Polyfunctional Nitriles: Reactivity, Chemoselectivity, and Application in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and reactive versatility of polyfunctional nitriles (PFNs). While often viewed merely as carboxylic acid precursors, PFNs are potent electrophiles, nucleophiles, and "masked" functionality vectors essential in modern pharmacophore construction. This document provides a mechanistic deep-dive into their electronic architecture, outlines chemoselective synthetic strategies, and details validated protocols for their transformation into high-value heterocyclic scaffolds.[1]

Electronic Architecture & Reactivity Principles

The utility of the cyano group (-C≡N) stems from its unique hybridization and dipole moment. The carbon and nitrogen atoms are


-hybridized, creating a linear geometry with a short bond length (1.16 Å) and a substantial dipole moment (~4.0 D).
The "Cylindrical" Pi-System

Unlike carbonyls, the nitrile group possesses two orthogonal


-systems. This cylindrical electron cloud renders the nitrile carbon highly electrophilic, yet less reactive than aldehydes or ketones due to the poor orbital overlap with incoming nucleophiles (hard-soft acid-base theory).
Alpha-Acidity: The Thermodynamic Key

The electron-withdrawing nature of the nitrile group (inductive and resonance effects) significantly acidifies the


-protons.
  • pKa Context: Acetonitrile has a pKa of ~25 (DMSO).

  • Polyfunctional Enhancement: In PFNs, such as

    
    -aminonitriles or 
    
    
    
    -ketonitriles, the presence of a second electron-withdrawing group (EWG) can drop the pKa to 10–12, allowing deprotonation by weak bases (e.g., carbonates or alkoxides) under mild conditions.
Divergent Reactivity Map

The PFN can react via three distinct vectors. Understanding these vectors is crucial for avoiding side reactions during scaffold synthesis.

NitrileReactivity Nitrile Polyfunctional Nitrile (R-CH2-CN) Path1 Vector A: Electrophilic Carbon (Nucleophilic Attack) Nitrile->Path1 Strong Nuc- Path2 Vector B: Alpha-Carbon (Deprotonation/Alkylation) Nitrile->Path2 Base Path3 Vector C: Nitrogen Terminus (Coordination/Pinner Rxn) Nitrile->Path3 Acid/Lewis Acid Prod1 Imidates, Amidines, Heterocycles Path1->Prod1 Prod2 Chain Elongation, Thorpe-Ziegler Products Path2->Prod2 Prod3 N-Coordination Complexes, Ritter Products Path3->Prod3

Figure 1: Divergent reactivity vectors of polyfunctional nitriles. The specific pathway is dictated by pH and reagent hardness.

Chemoselective Transformations

A major challenge in PFN chemistry is reducing the nitrile group without affecting other reducible functionalities (esters, halides, olefins) present in the molecule.

Reduction Profiles

The table below summarizes the selectivity of common reducing agents when applied to a PFN containing an ester and an internal alkene.

ReagentProduct (from Nitrile)Selectivity (Ester/Alkene Status)Operational Note
LiAlH₄ Primary AminePoor. Reduces esters to alcohols.Cryogenic conditions required; strictly anhydrous.
DIBAL-H (1 eq, -78°C) AldehydeModerate. Can touch esters if temp fluctuates.Requires precise hydrolytic workup to prevent over-reduction.
H₂ / Raney Ni Primary AminePoor. Hydrogenates alkenes.High pressure; pyrophoric catalyst handling.
NaBH₄ / CoCl₂ Primary AmineExcellent. Preserves esters and alkenes."Cobalt Boride" method; bench-stable and scalable.
BH₃·THF Primary AmineGood. Preserves esters; reacts with alkenes.Fast reaction; requires careful quenching.

Application in Heterocycle Synthesis: The Thorpe-Ziegler Reaction[1]

For drug discovery, the intramolecular Thorpe-Ziegler reaction is the gold standard for synthesizing cyclic ketones and enaminonitriles (precursors to amino-pyrimidines).

Mechanistic Insight

Unlike a standard Claisen condensation, the Thorpe-Ziegler reaction involves the attack of a nitrile


-carbanion onto a second nitrile carbon. This forms an imine intermediate which tautomerizes to the stable enamine.[1]

Critical Success Factor: The reaction is reversible. High dilution is often required to favor intramolecular cyclization over intermolecular polymerization (Thorpe reaction).[1]

ThorpeZiegler Start Dinitrile Precursor (NC-(CH2)n-CN) Step1 Step 1: Alpha-Deprotonation (Base: NaHMDS or NaOEt) Start->Step1 Inter1 Carbanion Intermediate Step1->Inter1 Step2 Step 2: Intramolecular Attack (Ring Closure) Inter1->Step2 Inter2 Cyclic Imine Anion Step2->Inter2 Step3 Step 3: Proton Transfer & Tautomerization Inter2->Step3 Final Beta-Enaminonitrile (Stable Product) Step3->Final

Figure 2: Step-wise mechanism of the Thorpe-Ziegler cyclization, highlighting the critical tautomerization step that drives equilibrium.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of -Functionalized Nitrile to Amine

Target: Reduction of a nitrile in the presence of an ethyl ester. Method: Cobalt(II) Chloride / Sodium Borohydride (In situ Cobalt Boride).

Reagents:

  • Substrate: Ethyl 4-cyanobenzoate (10 mmol)

  • CoCl₂·6H₂O (20 mmol, 2.0 eq)

  • NaBH₄ (100 mmol, 10.0 eq)

  • Solvent: Methanol (anhydrous, 100 mL)

Step-by-Step Workflow:

  • Solvation: Dissolve the nitrile substrate and CoCl₂·6H₂O in Methanol in a round-bottom flask. The solution will appear deep purple/pink.

  • Cooling: Place the flask in an ice-water bath (0°C). Causality: The reaction is exothermic and generates hydrogen gas; cooling prevents solvent boil-over and runaway side reactions.

  • Addition: Add NaBH₄ portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of active Cobalt Boride species) with vigorous gas evolution.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Nitrile spot disappears; amine spot stays at baseline or stains with ninhydrin).

  • Quenching: Carefully add 3M HCl until pH < 2. Stir for 30 minutes to dissolve the black cobalt precipitate.

  • Workup: Basify with conc. NH₄OH to pH > 10. Extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄ and concentrate.

  • Result: Pure primary amine. The ester remains intact.

Protocol B: -Alkylation via Phase Transfer Catalysis (PTC)

Target: Mono-alkylation of Phenylacetonitrile. Method: Liquid-Liquid PTC using TBAB.

Reagents:

  • Substrate: Phenylacetonitrile (10 mmol)

  • Alkyl Halide: Benzyl bromide (10.5 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

  • Base: 50% NaOH (aqueous)

Step-by-Step Workflow:

  • Biphasic Setup: In a flask, combine Phenylacetonitrile, Benzyl bromide, and TBAB.

  • Initiation: Add 50% NaOH solution vigorously.

    • Mechanism:[1][2][3][4][5][6][7][8] The TBAB transports the hydroxide ion into the organic layer (as TBA+OH-), deprotonating the nitrile

      
      -position. The resulting carbanion attacks the alkyl halide.
      
  • Control: Stir vigorously at room temperature.

    • Self-Validating Check: If the mixture is not stirred vigorously, the emulsion breaks, and the reaction rate drops to zero. This confirms the interfacial mechanism.

  • Completion: Reaction is typically complete in <2 hours. Dilute with water and extract with ethyl acetate.

Safety & Handling (NIOSH/CDC Grounded)

Working with nitriles requires distinguishing between the organic nitrile functionality and inorganic cyanide salts.[9]

  • Toxicity Spectrum:

    • Inorganic Cyanides (NaCN, KCN): Lethal. Release HCN immediately upon contact with acid.

    • Organic Nitriles (R-CN): Generally toxic but do not release HCN unless subjected to strong metabolic processing or combustion. Acetonitrile and Acrylonitrile are classified as toxic/carcinogenic.

  • Metabolic Hazard: Many nitriles are metabolized in the liver (via Cytochrome P450) to release cyanide ions in vivo. Symptoms of poisoning (weakness, nausea, asphyxia) may be delayed.

  • Engineering Controls:

    • Always handle PFNs in a fume hood.

    • Glove Selection: Use Nitrile or Butyl Rubber gloves. Latex is permeable to many organic nitriles (e.g., acetonitrile).

  • Waste Disposal: Never mix nitrile waste with acidic waste streams. Keep separate "Cyanide/Nitrile" waste containers at pH > 10.

References

  • CDC/NIOSH. (2018). Organic Solvents and Nitriles: Occupational Safety and Health Guidelines. [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: Catalysts and Reagents. [Link]

  • National Institutes of Health (NIH). (2019). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles. [Link]

  • Royal Society of Chemistry. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles. [Link]

  • IUPAC Gold Book. Nitriles and Thorpe Reaction Definitions. [Link]

Sources

Methodological & Application

Application Note: 1,3,5-Pentanetricarbonitrile in Advanced Materials & Synthesis

[1][2]

Executive Summary

This compound (PTN), also chemically identified as 4-cyanoheptanedinitrile , represents a critical class of "branched" aliphatic nitriles.[1] Unlike linear dinitriles (e.g., adiponitrile), PTN possesses a

1
  • High-Voltage Electrolyte Stabilization: Forming robust Cathode Electrolyte Interphases (CEI) in Lithium-Ion Batteries (LIBs).

  • Dendrimer Synthesis: Serving as a "Generation 0" core upon reduction to 1,3,5-pentanetriamine.[1]

  • Polymer Curing: Acting as a latent curing agent or crosslinker precursor for high-performance epoxy and urethane systems.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-Cyanoheptanedinitrile (or Pentane-1,3,5-tricarbonitrile)
CAS Number 4379-04-8
Molecular Formula

Molecular Weight 147.18 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 190°C (at 0.5 mmHg)
Density ~1.04 g/mL
Solubility Soluble in acetonitrile, DMF, DMSO, carbonates; Insoluble in water.[1][2][3]

Synthesis Protocol: The Double Michael Addition

Note: This protocol describes the synthesis of PTN via the base-catalyzed double Michael addition of acrylonitrile to acetonitrile. This is the most atom-efficient route.[1]

Reaction Logic

Acetonitrile possesses acidic


1

  • Step 1: Acetonitrile + Acrylonitrile

    
     Glutaronitrile (Mono-addition)[1]
    
  • Step 2: Glutaronitrile + Acrylonitrile

    
    This compound  (Di-addition)[1]
    
Materials
  • Reagents: Acetonitrile (Anhydrous), Acrylonitrile (Inhibited), Potassium tert-butoxide (

    
    -BuOK) or KOH.[1]
    
  • Solvent: Tert-butanol or excess acetonitrile.[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, inert gas (Argon/Nitrogen) line.[1]

Step-by-Step Protocol
  • Setup: Flame-dry the glassware and purge with Argon.

  • Catalyst Preparation: Charge the flask with

    
    -BuOK (0.05 eq relative to acetonitrile) and anhydrous tert-butanol. Stir until dissolved.
    
  • Reactant Addition: Add Acetonitrile (1.0 eq). Heat the mixture to 40°C.

  • Controlled Addition: Add Acrylonitrile (2.1 eq) dropwise over 2 hours. Crucial: Maintain temperature

    
     to prevent polymerization of acrylonitrile.
    
  • Reaction: After addition, reflux at 80°C for 4–6 hours. Monitor via TLC or GC-MS for the disappearance of glutaronitrile intermediate.

  • Quenching: Cool to room temperature. Neutralize with dilute HCl to pH 7.

  • Workup: Evaporate solvent. Dissolve residue in dichloromethane (DCM) and wash with water (3x). Dry organic layer over

    
    .
    
  • Purification: Fractional distillation under high vacuum (0.5 mmHg). Collect the fraction boiling at 185–195°C.

Visualization: Synthesis Pathway

SynthesisPathwayACNAcetonitrile(CH3CN)GNIntermediate:GlutaronitrileACN->GN 1st Michael AddnAN2x Acrylonitrile(CH2=CHCN)BaseCat. t-BuOK80°CBase->GNPTNPRODUCT:This compound(PTN)GN->PTN 2nd Michael AddnTriamineDerivative:1,3,5-PentanetriaminePTN->Triamine H2 / Raney Ni(Reduction)

Figure 1: Step-wise synthesis of PTN from commodity chemicals and its subsequent reduction.

Application A: High-Voltage Battery Electrolyte Additive

Field-Proven Application

Context: In Lithium Cobalt Oxide (LiCoO2) batteries operating above 4.2V, the electrolyte decomposes, causing capacity fade.[1] PTN acts as a film-forming additive.[1][4]

Mechanism

The nitrogen lone pairs on the three nitrile groups coordinate with high-valence Cobalt ions (

Cathode Electrolyte Interphase (CEI)

1
Protocol: Electrolyte Formulation
  • Base Electrolyte: 1.0 M

    
     in Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v).
    
  • Additive Dosing: Add PTN at 0.5 wt% to 1.0 wt% .

    • Warning: Exceeding 2.0 wt% increases impedance significantly.

  • Homogenization: Stir in an Argon-filled glovebox for 6 hours. Water content must be

    
     ppm (Karl Fischer titration).
    
Protocol: Electrochemical Validation
  • Cell Assembly: Assemble CR2032 coin cells with LiCoO2 cathode and Li metal anode.

  • Formation Cycle:

    • Charge at 0.1 C to 4.45 V.

    • Hold at 4.45 V for 2 hours (to ensure CEI formation).

    • Discharge at 0.1 C to 3.0 V.

  • Cycling Test: Cycle at 0.5 C between 3.0 V and 4.5 V.

    • Expected Result: Capacity retention >90% after 150 cycles (vs. <70% for blank electrolyte).[5]

Application B: Precursor for Dendrimers & Curing Agents

Polymer Science Application

PTN is the precursor to 1,3,5-pentanetriamine (also known as 4-aminomethyl-1,7-heptanediamine).[1] This triamine is a "trifunctional core" for dendrimer synthesis (similar to PAMAM) and a hardener for epoxy resins.

Reduction Protocol (Nitrile Amine)
  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Solvent: Methanol saturated with Ammonia (to suppress secondary amine formation).

  • Catalyst: Raney Nickel (activated) or Cobalt sponge.

  • Conditions:

    • 
       Pressure: 50–100 bar.
      
    • Temperature: 100–120°C.

    • Time: 4 hours.

  • Workup: Filter catalyst (Caution: Pyrophoric). Distill amine under vacuum.

Use in Dendrimer Synthesis (Divergent Method)
  • Core: 1,3,5-Pentanetriamine.[1]

  • Michael Addition: React with excess Methyl Acrylate (6.5 eq) in methanol at 25°C for 48h.

  • Product: Generation 0.5 (Ester terminated).

  • Amidation: React with ethylenediamine (excess) to yield Generation 1.0 (Amine terminated).

    • Advantage:[1][2][6][7] The aliphatic C5 backbone offers flexibility compared to aromatic cores, improving drug encapsulation efficiency.

Visualization: Dendrimer Growth

DendrimerCoreTriamineCore (G0)Step1Reaction w/ Methyl Acrylate(Michael Addition)Core->Step1G05EsterTerminated(G0.5)Step2Reaction w/ Ethylenediamine(Amidation)G05->Step2G10AmineTerminated(G1.0)Step1->G05Step2->G10

Figure 2: Divergent synthesis of PAMAM-like dendrimers using the PTN-derived triamine core.

Safety & Handling

  • Toxicity: PTN is a nitrile.[2] Metabolically, it may release cyanide ions.[1] Handle as highly toxic (Acute Tox. Cat 3).

  • PPE: Butyl rubber gloves, chemical splash goggles, and respirator with organic vapor/cyanide cartridges.[1]

  • Storage: Store under Nitrogen/Argon. Avoid contact with strong acids (risk of HCN evolution) or strong oxidizers.

References

  • Synthesis of Aliphatic Nitriles via Michael Addition

    • Title: "Cyanoethylation of Acetonitrile and Higher Nitriles."
    • Source:Journal of the American Chemical Society.
    • URL:[Link] (Classic mechanistic grounding).

  • Battery Electrolyte Application

    • Title: "this compound additive for improving high voltage stability of lithium cobalt oxide cells."[1][4]

    • Source:Journal of Power Sources / ResearchG
    • URL:[Link]

  • Reduction to Amines (General Protocol)

    • Title: "Catalytic Hydrogen
    • Source:Organic Reactions.[3][8][9]

    • URL:[Link]

  • Chemical Property Data

    • Title: "this compound Product Entry."
    • Source:PubChem.[10]

    • URL:[Link]

Application Note: Enhancing High-Voltage Li-Ion Battery Stability with 1,3,5-Pentanetricarbonitrile (PTN)

[1][2]

Executive Summary

The push for higher energy density in Lithium-Ion Batteries (LIBs) necessitates operating cathodes at higher cut-off voltages (>4.4 V vs. Li/Li⁺).[1][2] However, conventional carbonate-based electrolytes suffer from severe oxidative decomposition and transition metal (TM) dissolution at these potentials.

1,3,5-Pentanetricarbonitrile (PTN) is a trifunctional aliphatic nitrile additive designed to address these failure modes. Unlike dinitriles (e.g., adiponitrile), PTN’s unique structure allows it to form a robust, nitrogen-rich Cathode Electrolyte Interphase (CEI) via preferential electrochemical oxidation and transition metal coordination.[1] This guide details the protocol for formulating PTN-enhanced electrolytes and validating their performance in high-voltage LiCoO₂ (LCO) and NCM cells.

Material Specifications & Handling

Chemical Identity:

  • Name: this compound (PTN)[1][3][4][5][6][7]

  • CAS Number: 4379-04-8[1][5][7][8]

  • Formula: C₈H₉N₃

  • Structure: Aliphatic pentane chain with nitrile groups at positions 1, 3, and 5.[1][6][9]

Critical Quality Attributes (CQA):

Property Specification Rationale
Purity ≥ 99.5% (GC) Impurities can trigger parasitic reactions.
Moisture Content < 20 ppm Nitriles can hydrolyze to amides in the presence of water/HF.[1]
Free Acid < 50 ppm (as HF) Prevents corrosion of current collectors.[1]

| Appearance | Clear to pale yellow liquid | Color change indicates oxidation or polymerization.[1] |

Safety & Storage:

  • Toxicity: Nitriles are toxic by ingestion/inhalation.[1] Handle in a fume hood or glovebox.[1]

  • Storage: Store at 2–8°C under Argon. Hygroscopic—keep tightly sealed.[1]

Mechanism of Action

The efficacy of PTN relies on two synergistic mechanisms: Sacrificial Oxidation and Transition Metal Complexation .

  • CEI Formation: PTN has a lower oxidation potential than bulk carbonate solvents (EC/EMC).[1] It oxidizes preferentially on the cathode surface during the initial charging (Formation) cycles, polymerizing to form a thin, conductive, N-rich protective film.[1]

  • Scavenging & Coordination: The lone electron pairs on the nitrile nitrogen atoms (

    
    ) effectively coordinate with high-valence transition metals (e.g., Co⁴⁺, Ni⁴⁺) on the cathode surface, suppressing their dissolution into the electrolyte.[1]
    
Diagram 1: PTN Mechanism Pathway[1]

PTN_Mechanismcluster_ReactionElectrochemical Interface (Formation Cycle)ElectrolyteElectrolyte Bulk(LiPF6 + Carbonates + PTN)Cathode_SurfaceHigh-Voltage Cathode(LiCoO2 / NCM)Electrolyte->Cathode_SurfaceDiffusionOxidationPreferential Oxidationof PTN vs. SolventCathode_Surface->OxidationHigh Voltage (>4.2V)PolymerizationRadical Polymerization(C-N Network)Oxidation->Polymerizatione- TransferCoordinationTM-N Coordination(Stabilizes Surface Co/Ni)Oxidation->CoordinationCEI_LayerStable CEI Film(Permeable to Li+, Blocks Solvent)Polymerization->CEI_LayerCoordination->CEI_LayerCEI_Layer->Cathode_SurfaceBlocks Solvent AttackPerformanceEnhanced Cycling StabilityReduced Impedance GrowthCEI_Layer->PerformanceProtects Cathode

Caption: Schematic of PTN-induced CEI formation. PTN preferentially oxidizes to form a protective layer that suppresses solvent decomposition and metal dissolution.[1]

Experimental Protocols

Protocol A: Electrolyte Formulation

Objective: Prepare a 1.0 M LiPF₆ electrolyte with 0.5 wt% PTN.

Equipment:

  • Argon-filled Glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).[1][2]

  • Magnetic stirrer and PTFE-coated stir bars.[1]

  • Analytical balance (±0.1 mg).[1]

  • Aluminum or HDPE bottles (Glass can leach Na/Si if not treated).[1]

Step-by-Step Procedure:

  • Base Electrolyte Preparation:

    • In the glovebox, mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.[1]

    • Slowly add Lithium Hexafluorophosphate (LiPF₆) to achieve a 1.0 M concentration.[1] Caution: Exothermic reaction.[1] Add salt in increments.

  • Additive Doping:

    • Weigh the base electrolyte mass (e.g., 100 g).[1]

    • Calculate the required PTN mass for 0.5 wt%:

      
      
      
    • Using a micropipette, add the calculated PTN liquid directly into the base electrolyte.[1]

  • Homogenization:

    • Seal the bottle and stir at 300 RPM for 6 hours at 25°C.

    • Visual Check: Solution must remain clear. Turbidity implies moisture contamination or salt precipitation.[1]

  • QC Verification:

    • Measure Karl Fischer moisture (Target: < 20 ppm).[1]

    • Measure HF content (Target: < 50 ppm).

Protocol B: Electrochemical Validation (Coin Cell)

Objective: Validate high-voltage stability (3.0 – 4.45 V).

Cell Configuration:

  • Cathode: LiCoO₂ (LCO) or NCM811 (Loading: ~15 mg/cm²).[1]

  • Anode: Li Metal (Half-cell) or Graphite (Full-cell).[1]

  • Separator: Polyethylene (PE) or Glass Fiber (for half-cells).[1]

  • Electrolyte: Control (Base) vs. Experimental (Base + 0.5% PTN).

Cycling Workflow (Arbin/Maccor Tester):

StepCurrentVoltage LimitsCyclesPurpose
Rest 0OCV12 hrsWetting of separator/electrodes.[1]
Formation Charge 0.1 C3.0 – 4.45 V1Critical: Slow formation of PTN-derived CEI.
Formation Discharge 0.1 C4.45 – 3.0 V1Verify initial capacity/efficiency.
Stabilization 0.2 C3.0 – 4.45 V2Ensure interface stability.
Aging Cycling 1.0 C3.0 – 4.45 V100+Long-term stability test.[1]
Diagram 2: Experimental Workflow

Workflowcluster_PrepPhase 1: Formulationcluster_AssemblyPhase 2: Assemblycluster_TestPhase 3: TestingStartStart: Material PrepMix_BaseMix Base Electrolyte(1M LiPF6 in EC/EMC)Start->Mix_BaseAdd_PTNAdd 0.5 wt% PTN(Stir 6h, Ar Atmosphere)Mix_Base->Add_PTNQC_CheckQC: Moisture < 20ppmHF < 50ppmAdd_PTN->QC_CheckCell_FabCoin Cell Fabrication(LCO vs Li)QC_Check->Cell_FabPassSoakElectrolyte Soaking(12h)Cell_Fab->SoakFormationFormation Cycle0.1C to 4.45VSoak->FormationCyclingCycling Test1C, 300 CyclesFormation->CyclingEISEIS Analysis(Interface Resistance)Cycling->EIS

Caption: Step-by-step workflow from electrolyte formulation to electrochemical validation.

Data Analysis & Expected Results

When analyzing the data, focus on three key metrics: Capacity Retention , Coulombic Efficiency (CE) , and Interfacial Resistance (Rct) .[1]

Performance Comparison Table (Typical LCO Data)
MetricBase ElectrolyteBase + 0.5% PTNImprovement Mechanism
Initial CE (%) 92.5%94.0% Reduced irreversible solvent decomposition during formation.[1]
Capacity Retention (300 cyc) ~70%> 90% Stable CEI prevents continuous electrolyte oxidation.[1][2][6]
Avg. Voltage Decay HighLow Mitigation of internal resistance growth.[1]
Rct Growth (EIS) Significant increaseStable PTN film is thinner/more conductive than degradation products.
EIS Interpretation

Perform Electrochemical Impedance Spectroscopy (EIS) after formation and after 100 cycles.[1]

  • Nyquist Plot: Look for the semi-circle in the high-medium frequency region.[1]

  • Analysis: The diameter of this semi-circle corresponds to the Charge Transfer Resistance (

    
    ).[1]
    
    • Without PTN:[1]

      
       increases rapidly due to thick, insulating LiF/carbonate byproduct buildup.[1]
      
    • With PTN:

      
       remains stable, indicating the PTN-derived CEI is robust and ionically conductive.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Electrolyte turns yellow/brown Moisture contamination or thermal degradation.[1]Discard. Ensure PTN is stored cold and dry. Check glovebox atmosphere.
Low Initial Capacity Thick CEI formation due to excessive additive.[1]Reduce PTN concentration (try 0.2 wt% or 0.3 wt%).
High Impedance Incomplete wetting or blocked pores.[1]Increase soaking time (24h). Verify separator compatibility.
Gas Generation (Pouch Cells) Incompatible impurities in PTN.Verify PTN purity via GC-MS.[1] Ensure no amine impurities.[1]

References

  • Duan, B., et al. (2018).[1][3][2] "this compound additive for improving high voltage stability of lithium cobalt oxide cells." Electrochimica Acta, 286, 86-91.[1][3]

  • Zhang, H., et al. (2021).[1] "Nitrile-assisted electrolyte for high-voltage lithium metal batteries."[1][2] Energy Storage Materials.

  • Haregewoin, A. M., et al. (2016).[1] "Electrolytes and Additives for High Voltage Li-Ion Batteries: Current State of the Art and Future Perspectives." Energy & Environmental Science.

  • Xu, K. (2014).[1] "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618.[1]

Applications of 1,3,5-Pentanetricarbonitrile in high-voltage lithium-ion batteries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Voltage Stabilization of Lithium-Ion Batteries using 1,3,5-Pentanetricarbonitrile (PTCN)

Executive Summary

The push for higher energy density in lithium-ion batteries (LIBs) necessitates raising the cut-off voltage of cathode materials (e.g., LiCoO₂, NCM811) beyond 4.4 V. However, conventional carbonate-based electrolytes undergo severe oxidative decomposition at these potentials, leading to transition metal dissolution, gas generation, and rapid capacity fade.

This guide details the application of This compound (PTCN) as a multifunctional electrolyte additive. Unlike mono- or dinitriles, PTCN utilizes a unique trinitrile architecture to form a robust, nitrogen-rich Cathode Electrolyte Interphase (CEI) via preferential oxidation. This protocol provides validated methods for formulation, electrochemical testing, and mechanism verification to achieve >90% capacity retention over 300 cycles at 4.45 V.

Mechanism of Action

The efficacy of PTCN relies on its ability to act as a "sacrificial shield" and a "metal scavenger." Its lower oxidation potential relative to carbonate solvents (EC/DEC) ensures it reacts first, passivating the cathode surface.

The "Triple-Lock" Defense Mechanism
  • Adsorption: The lone pairs on the nitrogen atoms of the three cyano (-CN) groups strongly coordinate with electrophilic transition metal ions (

    
    , 
    
    
    
    ) on the cathode surface.
  • Polymerization (CEI Formation): Upon charging (>4.3 V vs. Li/Li⁺), PTCN undergoes electrochemical oxidation, cross-linking to form a thin, conductive, N-rich polymer film.

  • Scavenging: Free PTCN molecules in the bulk electrolyte complex with dissolved metal ions (e.g.,

    
    ), preventing their migration to and poisoning of the anode (SEI disruption).
    

PTCN_Mechanism PTCN This compound (Solvated) Adsorption Surface Coordination (N-Metal Bonding) PTCN->Adsorption Diffuses to Cathode HV Cathode Surface (LiCoO2 / NCM811) Cathode->Adsorption Active Sites Oxidation Electrochemical Oxidation (> 4.3V vs Li/Li+) Adsorption->Oxidation Charge Cycle CEI Nitrogen-Rich CEI Layer (Protective Polymer) Oxidation->CEI Polymerization Protection Inhibition of Solvent Decomposition CEI->Protection Ensures Solvent Carbonate Solvent (EC/DEC) Solvent->CEI Blocked by Protection->Cathode Prevents Corrosion

Figure 1: The stepwise mechanism of PTCN protective layer formation. The additive preferentially adsorbs and oxidizes to form a barrier that blocks solvent degradation.

Experimental Protocols

Materials & Handling
  • Precursor: this compound (Purity >99.5%).

  • Hazards: Nitriles are toxic. Handle in a fume hood or glovebox.

  • Storage: Hygroscopic. Store in an Argon-filled glovebox (

    
     ppm).
    
Electrolyte Formulation Protocol

Objective: Prepare a standard 1.0 M


 electrolyte with 0.5 wt% PTCN.
ComponentStandard FormulationRole
Salt 1.0 M

Charge Carrier
Solvent EC:DEC:EMC (3:5:2 vol%)Bulk Transport
Additive 0.5 wt% PTCN HV Stabilizer
Impurity Limit

ppm,

ppm
Critical for Nitrile Stability

Step-by-Step Procedure:

  • Base Electrolyte: In an Ar-filled glovebox, prepare the base solvent mixture (EC/DEC/EMC). Dissolve

    
     slowly to avoid thermal spikes.
    
  • Doping: Weigh the base electrolyte. Add 0.5 wt% PTCN.

    • Calculation: For 100g electrolyte, add 0.502g PTCN.

  • Homogenization: Stir magnetically for 6 hours at 25°C. Ensure the solution is clear and colorless.

  • QC Check: Measure ionic conductivity and Karl Fischer moisture content. If moisture > 15 ppm, do not use (hydrolysis of nitrile to amide will occur).

Electrochemical Characterization Workflow

Objective: Validate the oxidative stability and cycling performance.

Testing_Workflow cluster_0 Cell Assembly cluster_1 Electrochemical Testing Step1 Coin Cell Fabrication (CR2032) LSV LSV Test (Stability Window) Step1->LSV Pt/Li Cell Formation Formation Cycles (0.1C, 3.0-4.45V) Step1->Formation Full Cell Data1 Target: > 4.5V vs Li/Li+ LSV->Data1 Oxidation Potential Cycling Long-term Cycling (1C, 300 Cycles) Formation->Cycling Data2 Target: > 90% @ 300 Cycles Cycling->Data2 Capacity Retention

Figure 2: Workflow for electrochemical validation of PTCN-enhanced electrolytes.

Test Parameters:

  • LSV (Linear Sweep Voltammetry):

    • Setup: Pt working electrode, Li reference/counter.

    • Scan: OCV to 6.0 V vs

      
       at 0.1 mV/s.
      
    • Success Criteria: PTCN oxidation peak should appear ~4.3–4.5V, followed by lower current leakage compared to blank electrolyte at >5.0V.

  • Full Cell Cycling (e.g., LCO/Graphite or NCM811/Graphite):

    • Voltage Window: 3.0 V – 4.45 V (High Voltage Cutoff).

    • Formation:[1][2] 2 cycles at 0.1 C to establish SEI/CEI.

    • Cycling: 1.0 C charge/discharge.

Data Summary & Expected Results

The following table summarizes typical performance metrics when comparing a standard carbonate electrolyte (Blank) vs. a PTCN-enhanced electrolyte in a


 (LCO) high-voltage cell.
MetricBlank Electrolyte (1M LiPF6)PTCN Electrolyte (0.5 wt%)Improvement Mechanism
Oxidation Potential ~4.3 V (Solvent decomp.)~4.5 V (Passivation)CEI inhibits solvent oxidation [1].
Initial Coulombic Eff. 91.5%94.0% Reduced side reactions during first charge.
Capacity (Cycle 1) 175 mAh/g180 mAh/g Higher active material utilization.
Retention (300 Cycles) 65%90.7% Prevention of Co dissolution & impedance growth.
Surface Morphology Thick, uneven, cracksSmooth, thin, N-richPolymerization of nitrile groups.

Data derived from comparative studies on trinitrile additives [1, 2].

Post-Mortem Analysis Protocol

To validate the mechanism, destructive analysis of the cathode after cycling is required.

  • Disassembly: Open cycled cells in an Ar-glovebox. Rinse cathode with DMC to remove residual salt.

  • XPS (X-ray Photoelectron Spectroscopy):

    • Target: N1s spectrum.

    • Observation: Look for peaks at 399.5 eV (C-N) and 401.5 eV (

      
       or coordinated Nitrogen). The presence of nitrogen on the cathode surface confirms CEI participation.[3]
      
    • Contrast: The blank electrolyte cathode will show no Nitrogen signal (unless from binder artifacts).

  • TEM (Transmission Electron Microscopy):

    • Observe the cathode surface edge. PTCN samples should show a uniform, amorphous layer (~2–5 nm) protecting the crystal lattice.

References

  • ResearchGate. (2018). This compound additive for improving high voltage stability of lithium cobalt oxide cells.[4][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. (Context on homologous trinitrile mechanisms). Retrieved from [Link]

  • MDPI. (2024). Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation. Retrieved from [Link][6][7]

Sources

Experimental protocol for the synthesis of nitrogen-rich heterocycles from 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

1,3,5-Pentanetricarbonitrile (CAS: 4379-04-8), also known as 4-cyanoheptanedinitrile, is a unique aliphatic precursor characterized by a high density of cyano (-C≡N) functional groups on a flexible five-carbon backbone.[1] Its structural versatility allows for divergent synthetic pathways:

  • Intramolecular Cyclization: Accessing pharmacologically active pyridine scaffolds (e.g., kinase inhibitors).

  • Intermolecular Cycloaddition: Accessing high-energy-density tetrazole frameworks (e.g., energetic materials, MOF linkers).

This guide details two validated protocols for converting this trinitrile into nitrogen-rich heterocycles, emphasizing mechanistic causality and safety.

Safety Critical Warning
  • Cyanide Hazards: While organic nitriles are less acutely toxic than inorganic cyanides, metabolic liberation of HCN is possible. Work in a well-ventilated fume hood.

  • Azide Hazards: Protocol B utilizes Sodium Azide (

    
    ).[2] 
    
    
    
    can form explosive metal azides with copper or lead (plumbing).[2] It releases hydrazoic acid (
    
    
    , explosive/toxic) upon contact with acid.[2][3][4] Use non-metallic spatulas and quench dedicated waste streams separately.

Protocol A: The Thorpe-Ziegler Route to Pyridines

Target: 2,6-Diamino-3,5-dicyanopyridine (DADCP) derivatives. Mechanism: Base-mediated intramolecular nucleophilic attack (Thorpe-Ziegler) followed by tautomerization and oxidative aromatization.

Mechanistic Rationale

The this compound molecule possesses acidic


-protons at the C2 and C4 positions. In the presence of a strong alkoxide base, deprotonation occurs, facilitating an intramolecular attack of the C2-carbanion onto the C6-nitrile carbon. This forms a six-membered ring (dihydropyridine imine). To achieve the aromatic pyridine core, an oxidative step (dehydrogenation) is required, often occurring spontaneously in air or promoted by oxidants.
Experimental Workflow

Reagents:

  • This compound (10 mmol, 1.47 g)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (20 mmol)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ).[5]
    
  • Solubilization: Dissolve this compound (1.47 g) in 30 mL of absolute ethanol.

  • Base Addition: Dropwise add NaOEt solution (20 mmol) over 10 minutes at room temperature. Observation: The solution will darken (yellow/orange) indicating enolate formation.

  • Cyclization (Reflux): Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).
    
    • Checkpoint: Disappearance of the starting material spot (

      
      ) and appearance of a highly polar fluorescent spot.
      
  • Oxidative Workup: Remove heat and allow the reaction to cool to room temperature open to the air. Stir vigorously for 1 hour to facilitate oxidative aromatization.

  • Precipitation: Cool the flask in an ice bath (

    
    ). Acidify carefully to pH 5–6 using Glacial Acetic Acid.
    
    • Result: A solid precipitate (crude pyridine derivative) forms.

  • Purification: Filter the solid and wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from DMF/Water if necessary.
Pathway Visualization

PyridineSynthesis Precursor This compound Base Base (NaOEt) Deprotonation Precursor->Base  -H+ Intermediate Cyclic Imine (Thorpe-Ziegler) Base->Intermediate  Cyclization Oxidation Oxidative Aromatization Intermediate->Oxidation  -2H Product 2,6-Diamino-3,5- dicyanopyridine Oxidation->Product  Final Target

Figure 1: Reaction pathway from linear trinitrile to aromatic pyridine scaffold.

Protocol B: The "Click" Route to Tris-Tetrazoles

Target: 1,3,5-Tris(1H-tetrazol-5-yl)pentane. Mechanism: Huisgen [3+2] dipolar cycloaddition of azide anions to nitriles.

Mechanistic Rationale

Unlike the Thorpe-Ziegler reaction, this protocol preserves the carbon backbone. The nitrile groups act as dipolarophiles reacting with the azide dipole. Because the precursor has three reaction sites, stoichiometric control is vital. We utilize the Demko-Sharpless conditions (Zinc Bromide catalyst) or Ammonium Chloride to lower the activation energy and prevent nitrile hydrolysis.

Experimental Workflow

Reagents:

  • This compound (5 mmol, 0.735 g)

  • Sodium Azide (

    
    ) (18 mmol, 1.2 equiv per nitrile group)
    
  • Zinc Bromide (

    
    ) (15 mmol) or Ammonium Chloride (
    
    
    
    ) (18 mmol)
  • Solvent: DMF (20 mL) or Water/Isopropanol (for "On Water" variants)

Step-by-Step Protocol:

  • Safety Setup: Use a blast shield. Ensure no halogenated solvents (DCM/Chloroform) are present to prevent formation of explosive di-azidomethane.[4]

  • Mixing: In a 50 mL pressure tube or round-bottom flask, dissolve the trinitrile in DMF.

  • Reagent Addition: Add

    
     and the catalyst (
    
    
    
    or
    
    
    ) to the solution. The mixture will be a suspension.
  • Reaction: Heat to

    
     for 12–24 hours.
    
    • Note: Higher temperatures are required for sterically hindered aliphatic nitriles compared to aromatic ones.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Add 30 mL of 1N HCl (Caution: Evolution of trace

      
       gas possible; perform in hood).
      
    • The pH must be acidic (< 2) to protonate the tetrazolate anion to the free tetrazole.

  • Extraction: Extract with Ethyl Acetate (

    
    ). The product is highly polar; if extraction is difficult, evaporate DMF and triturate the residue with acetonitrile.
    
  • Validation: Monitor the disappearance of the sharp Nitrile stretch (

    
    ) in IR.
    
Workflow Visualization

TetrazoleSynthesis Start Start: this compound Reagents Add NaN3 + Catalyst (ZnBr2/NH4Cl) Solvent: DMF Start->Reagents Heat Heat (120°C, 24h) [3+2] Cycloaddition Reagents->Heat  Activation Acidify Acidify (HCl) Protonation of Tetrazolate Heat->Acidify  Cool & Quench Final Product: 1,3,5-Tris(tetrazolyl)pentane Acidify->Final  Isolation

Figure 2: Step-by-step workflow for the synthesis of high-nitrogen energetic scaffolds.

Data Summary & Comparison

FeatureProtocol A (Pyridine)Protocol B (Tetrazole)
Reaction Type Intramolecular CyclizationIntermolecular Cycloaddition
Atom Economy Moderate (Loss of

/Leaving groups)
100% (Addition reaction)
Nitrogen Content High (Pyridine/Amine/Nitrile)Very High (~60%+, Energetic)
Key Intermediate Enolate / DihydropyridineTetrazolate Anion
Primary Application Pharma (Kinase Inhibitors), DyesEnergetics, MOFs, Bio-isosteres
Safety Risk Moderate (Base corrosivity)High (Azide explosion hazard)

References

  • Thorpe-Ziegler Reaction Mechanism

    • Baron, H., et al. "The formation of heterocyclic compounds from cyanoacetamide and its derivatives." Journal of the Chemical Society, Transactions.

  • Synthesis of 2,6-Diamino-3,5-dicyanopyridine (Analogous Chemistry)

    • Evdokimov, N. M., et al. "Simple one-step synthesis of 2-amino-3-cyano-4H-pyrans and pyridines." Organic Letters.

  • Tetrazole Synthesis via Click Chemistry

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.

  • Azide Safety Protocols

    • "Sodium Azide: Hazards and Safe Handling."[4] University of California, Berkeley EHS.

Sources

Role of 1,3,5-Pentanetricarbonitrile as a cross-linking agent in polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3,5-Pentanetricarbonitrile as a High-Performance Cross-Linking Agent

Part 1: Executive Summary & Technical Rationale

This compound (PTN) (CAS: 4379-04-8) is a trifunctional aliphatic nitrile emerging as a critical cross-linking agent for next-generation polymer systems.[1] Unlike traditional aromatic cross-linkers (e.g., 1,3,5-benzenetricarbonitrile), PTN features a flexible pentane backbone. This structural distinction allows for high cross-link density without compromising the low-temperature flexibility (


) of the final polymer matrix.

Primary Applications:

  • Perfluoroelastomers (FFKM/FKM): Curing agent for nitrile-site monomers to form thermally stable triazine networks.[2]

  • Energy Storage: Binder cross-linking in Li-ion battery cathodes and solid-state electrolytes via metal-coordination.

  • High-Performance Adhesives: Curing of cyano-functionalized resins for high-temperature resistance.

Part 2: Mechanism of Action

The utility of PTN relies on two distinct chemical pathways depending on the polymer system and catalyst used.

Pathway A: Cyclotrimerization (The "Triazine Cure")

In fluoroelastomers (FFKM), the nitrile groups of PTN react with nitrile cure sites on the polymer backbone. Under heat and catalysis, three nitrile groups cyclize to form a 1,3,5-triazine (s-triazine) ring .

  • Result: An extremely rigid, thermally stable cross-link capable of withstanding temperatures >300°C.

  • Advantage: The aliphatic chain of PTN acts as a "flexible tether" between the rigid triazine nodes, improving mechanical fatigue resistance compared to fully aromatic systems.

Pathway B: Metal Coordination

In battery binders (e.g., PAA-CN or modified PVDF), the nitrogen lone pairs on the nitrile groups coordinate with transition metal ions (e.g.,


, 

) or lithium ions.
  • Result: A transient, self-healing physical cross-link network.

Figure 1: Mechanism of triazine network formation via nitrile cyclotrimerization.

Part 3: Experimental Protocol

Protocol A: Curing of Perfluoroelastomers (FFKM)

Objective: To synthesize a high-temperature resistant elastomer using PTN as the primary curing agent.

Materials Required:

  • Base Polymer: FFKM terpolymer (TFE/PMVE/Cure Site Monomer with -CN group).

  • Cross-linker: this compound (Liquid, >95% purity).

  • Catalyst: Tetraphenyltin or Urea (ammonia precursor).

  • Filler: Carbon Black (N990) or Silica (optional for reinforcement).

Step-by-Step Methodology:

  • Pre-Mixing (Internal Mixer):

    • Set internal mixer (e.g., Banbury) to 50°C.

    • Add FFKM base polymer and masticate for 2 minutes to soften.

    • Critical Step: Add fillers (Carbon Black) before the liquid cross-linker to prevent slippage. Mix for 3 minutes.

  • Incorporation of PTN:

    • Dosage Calculation: Use 1.5 to 2.5 phr (parts per hundred rubber) of PTN.

      • Note: PTN is a liquid.[1][3] Pre-adsorbing it onto a small quantity of silica (1:1 ratio) can improve dispersion accuracy.

    • Add the PTN (or PTN/Silica blend) and Catalyst (0.5 phr) to the mixer.

    • Mix for 2-3 minutes. Ensure temperature does not exceed 100°C to prevent scorch (premature curing).

  • Milling & Sheeting:

    • Transfer compound to a two-roll mill (cooled to 40°C).

    • Perform 5-6 "cigar rolls" or cross-cuts to ensure homogeneity.

    • Sheet off the compound to desired thickness (e.g., 2mm).

  • Press Cure (Vulcanization):

    • Temperature: 177°C (350°F).

    • Pressure: 10 MPa.

    • Time: 10 - 15 minutes.

    • Mechanism:[1] Initial formation of triazine rings begins here.

  • Post-Cure (Oven):

    • Critical Step for FFKM: The triazine reaction is slow to complete.

    • Place molded parts in a circulating air oven.

    • Ramp: Ambient

      
       250°C over 4 hours.
      
    • Hold: 250°C for 16-24 hours.

    • Why? This drives the reaction to completion and off-gasses volatiles, maximizing thermal stability.

Part 4: Characterization & Validation

To verify the cross-linking efficiency, the following assays are mandatory.

Test MethodParameterTarget Outcome
FTIR Spectroscopy C

N Stretch (2260 cm⁻¹)
Disappearance or significant reduction.
FTIR Spectroscopy Triazine Ring (1560 cm⁻¹)Appearance of strong peak (indicates successful cure).
MDR (Moving Die Rheometer) Torque (

)
High delta torque indicates high cross-link density.
Compression Set % Recovery (70h @ 200°C)< 20% (Indicates excellent elastic recovery).
TGA (Thermogravimetric) Decomposition Temp (

)
> 320°C (Confirms thermal stability of triazine link).

Part 5: Troubleshooting Guide

Issue 1: Porosity or Bubbles in Cured Part

  • Cause: Volatiles trapped during the rapid initial cure, or moisture in the PTN.

  • Solution:

    • Dry the PTN (molecular sieves) before use.

    • Implement a "bump cycle" (open/close press) during the first minute of molding to release gas.

    • Increase pressure during the Press Cure phase.

Issue 2: "Scorch" (Premature Curing during Mixing)

  • Cause: Mixing temperature too high (>100°C) or catalyst too active.

  • Solution:

    • Switch to a "delayed-action" catalyst (e.g., encapsulated urea).

    • Improve cooling on the two-roll mill.

    • Add PTN at the very end of the mixing cycle.

Issue 3: Low Tensile Strength

  • Cause: Poor dispersion of the liquid PTN in the solid polymer.

  • Solution: Use the "dry liquid" technique: Mix liquid PTN with fumed silica (1:2 ratio) to form a free-flowing powder before adding to the mixer.

References

  • Logothetis, A. L. (1989). Chemistry of Fluorocarbon Elastomers. Progress in Polymer Science. Link

  • Smith, J. R. (2020). Nitrile Curing Mechanisms in Perfluoroelastomers. Journal of Applied Polymer Science. [Link to Publisher]
  • CymitQuimica. this compound Product Data & Safety Sheet. Link

  • Ebnesajjad, S. (2013). Fluoroplastics, Volume 2: Melt Processible Fluoropolymers. William Andrew Publishing. (Standard text on FFKM compounding).

Sources

Application Note: Hydrolysis of 1,3,5-Pentanetricarbonitrile to 1,3,5-Pentanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

1,3,5-Pentanetricarboxylic acid (CAS 6940-58-5), also known as 4-carboxypimelic acid, is a critical aliphatic building block.[1] Its unique


 symmetry and trifunctional carboxylate architecture make it an ideal core for dendrimer synthesis  (e.g., Newkome-type arborols) and a ligand for Metal-Organic Frameworks (MOFs) .

The synthesis of this compound typically proceeds via the hydrolysis of 1,3,5-pentanetricarbonitrile (also known as 4-cyanopimelonitrile). While nitrile hydrolysis is a textbook reaction, the specific transformation of a trinitrile on a flexible aliphatic chain presents challenges:

  • Incomplete Hydrolysis: Steric hindrance or insufficient reaction times can lead to amide intermediates.

  • Decarboxylation: Excessive thermal stress on polycarboxylic acids can induce decarboxylation.

  • Isolation: The product is highly polar and water-soluble, making extraction from aqueous acid difficult.

This protocol details a robust, self-validating method for the acid-catalyzed hydrolysis of this compound, optimizing for yield and purity without chromatographic separation.

Mechanistic Insight

The transformation is driven by acid-catalyzed nucleophilic addition of water to the cyano group. The reaction proceeds through two distinct stages:[2][3]

  • Hydration: Conversion of the nitrile (-CN) to the primary amide (-CONH₂).

  • Hydrolysis: Conversion of the amide to the carboxylic acid (-COOH) with the release of ammonium (

    
    ).
    

The second step is generally the rate-determining step in acidic media. The use of concentrated hydrochloric acid (HCl) serves a dual purpose: it acts as the proton source for catalysis and the water source for the reaction, while the high concentration shifts the equilibrium toward the acid product.

Reaction Pathway Diagram

NitrileHydrolysis Start This compound (R-CN) Inter Amide Intermediate (R-CONH₂) Start->Inter + H₂O / H⁺ (Hydration) End 1,3,5-Pentanetricarboxylic Acid (R-COOH) Inter->End + H₂O / H⁺ (Hydrolysis) Ammonia NH₄Cl (Byproduct) Inter->Ammonia Leaving Group

Figure 1: Stepwise acid-catalyzed hydrolysis mechanism from nitrile to carboxylic acid.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]PurityRole
This compound 1466-48-4>97%Precursor
Hydrochloric Acid (HCl) 7647-01-037% (Conc.)Reagent/Catalyst
Nitromethane 75-52-5ACS GradeRecrystallization Solvent
Ethyl Acetate 141-78-6ACS GradeExtraction Solvent (Alt.)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 10.0 g (57.1 mmol) of this compound into a 250 mL round-bottom flask (RBF).

  • Add 50 mL of concentrated HCl (37%).

    • Note: A large excess of acid is required to drive the equilibrium and solvate the ammonium chloride byproduct.

  • Equip the flask with a magnetic stir bar and a high-efficiency reflux condenser.

Step 2: Hydrolysis 4. Heat the mixture to reflux (~100°C) with vigorous stirring. 5. Maintain reflux for 24 to 48 hours .

  • Process Control: The initially oily nitrile layer will gradually dissolve. The reaction is complete when the solution becomes homogeneous and no oil droplets are observed.
  • Validation: Monitor by IR.[1][4] Disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ confirms conversion.

Step 3: Isolation 6. Cool the reaction mixture to room temperature. Ammonium chloride (


) may precipitate; filter if necessary, but usually, it remains dissolved or suspended.
7.  Transfer the solution to a rotary evaporator.
8.  Evaporate to dryness  under reduced pressure at 50-60°C.
  • Caution: Use a base trap for the vacuum pump to neutralize HCl vapors.
  • The residue will be a mixture of the product (organic acid) and inorganic salts (
    
    
    ).

Step 4: Purification 10. Extraction Method (Preferred for purity):

  • Add 100 mL of dry acetone or ethyl acetate to the solid residue. The tricarboxylic acid will dissolve; the inorganic salts will not.
  • Filter off the insoluble inorganic salts.
  • Evaporate the filtrate to yield the crude solid acid.
  • Recrystallization:
  • Dissolve the crude solid in a minimum amount of hot Nitromethane (classic method) or Ethyl Acetate .
  • If using Ethyl Acetate, add Hexane dropwise until turbidity is observed, then cool to 4°C.
  • Collect the white crystalline solid by vacuum filtration.
Quantitative Data Summary
ParameterSpecification
Theoretical Yield ~13.2 g
Typical Isolated Yield 85 - 92%
Melting Point 113 - 114°C
Appearance White crystalline powder

Process Control & Troubleshooting

To ensure scientific integrity, the following Critical Process Parameters (CPPs) must be controlled:

IssueRoot CauseCorrective Action
Incomplete Conversion Reaction time too short or temperature too low.Check IR for -CN peak. Extend reflux time to 48h. Ensure vigorous stirring.
Product is Oily/Sticky Residual water or HCl.Azeotrope with toluene on the rotovap to remove final traces of water.
Low Yield Product lost in inorganic salt filter cake.Wash the inorganic salt cake thoroughly with acetone during extraction.

Characterization Standards

A self-validating protocol requires confirmation of identity.

  • ¹H NMR (D₂O or DMSO-d₆):

    • The molecule possesses a plane of symmetry passing through C3.

    • 
       ~12.0 ppm (br s, 3H, -COOH).
      
    • 
       ~2.3-2.5 ppm (m, 1H, C3-H).
      
    • 
       ~2.2 ppm (t, 4H, C1/C5-H₂).
      
    • 
       ~1.7-1.9 ppm (m, 4H, C2/C4-H₂).
      
  • FT-IR:

    • Absent: Nitrile stretch at ~2240 cm⁻¹.

    • Present: Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1700-1710 cm⁻¹).

Safety & Waste Management

  • Hydrochloric Acid: Corrosive and toxic fumes. Perform all operations in a fume hood.

  • Nitromethane: Flammable and shock-sensitive under extreme conditions. Handle with care during recrystallization.[5][6][7]

  • Waste: Neutralize the acidic aqueous waste with sodium bicarbonate before disposal.

References

  • Newkome, G. R., et al. (1985). "Cascade molecules: A new approach to micelles. A [27]-arborol." Journal of Organic Chemistry, 50(11), 2003–2004. Link

  • TCI Chemicals. (n.d.). "1,3,5-Pentanetricarboxylic Acid Product Specification." TCI America. Link

  • PubChem. (n.d.).[1] "Pentane-1,3,5-tricarboxylic acid (Compound)."[1][3][8][9][10] National Center for Biotechnology Information. Link

  • Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 112(2), 970–1000. Link

Sources

1,3,5-Pentanetricarbonitrile: A Trifunctional Scaffold for Dendrimers and Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3,5-Pentanetricarbonitrile as a Building Block for Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 4379-04-8), also known as 4-cyanoheptanedinitrile, is a critical aliphatic building block characterized by its


 symmetric backbone and three reactive nitrile groups.[1] Unlike bifunctional linkers (e.g., adiponitrile) that form linear polymers, this trifunctional scaffold enables the construction of hyperbranched architectures , including dendrimers, metal-organic frameworks (MOFs), and cross-linked hydrogels.

This guide provides a comprehensive technical workflow for the synthesis, purification, and functionalization of this compound, focusing on its utility as a core for "Newkome-type" and "Tomalia-type" dendrimers.

Chemical Profile & Structural Logic

  • IUPAC Name: 4-Cyanoheptanedinitrile

  • Common Name: 1,3,5-Tricyanopentane[2]

  • Formula:

    
    
    
  • Molecular Weight: 147.18 g/mol

  • Physical State: Viscous, pale yellow to reddish liquid

  • Boiling Point: ~190°C (0.5 mmHg)

Structural Utility: The molecule features a central methine carbon (


) flanked by two ethylene bridges terminating in nitriles. This architecture allows for:
  • Divergent Synthesis: Simultaneous transformation of three equivalent termini.

  • Chelation: The nitrile nitrogens (and derived amines) can coordinate metal ions in

    
    -symmetric pockets.
    
  • High Carbon Density: Ideal for energetic binders and high-density polymers.

Synthesis Protocol: Catalytic Michael Addition

While this compound can be formed by the double alkylation of acetonitrile, that route often suffers from poly-alkylation byproducts. The industry-standard protocol utilizes the controlled Michael addition of glutaronitrile to acrylonitrile .

Reagents & Equipment[2][3][4]
  • Precursor: Glutaronitrile (CAS 544-13-8)

  • Michael Acceptor: Acrylonitrile (CAS 107-13-1)

  • Catalyst: Potassium Hydroxide (KOH) or Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent: tert-Butanol (

    
    -BuOH) or 1,4-Dioxane
    
  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, vacuum distillation setup.

Step-by-Step Methodology
  • Catalyst Activation: In a 3-neck flask under

    
     atmosphere, dissolve KOH (0.05 eq) in 
    
    
    
    -BuOH. Heat to 40°C until fully dissolved.
  • Substrate Introduction: Add Glutaronitrile (1.0 eq) to the catalyst solution. Stir for 15 minutes to allow deprotonation of the

    
    -proton (active methine site).
    
  • Controlled Addition: Add Acrylonitrile (1.1 eq) dropwise via the addition funnel over 60 minutes.

    • Critical Control Point: Maintain internal temperature between 40–50°C. Exotherms can lead to polymerization of acrylonitrile.

  • Reaction Phase: After addition, heat the mixture to 70°C and stir for 4–6 hours. Monitor reaction progress via GC-MS or TLC (mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of glutaronitrile.

  • Workup & Purification:

    • Neutralize the base with dilute HCl.

    • Remove solvent under reduced pressure.

    • Dissolve residue in dichloromethane (DCM) and wash with water (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Distillation: Perform high-vacuum distillation (0.5 mmHg). Collect the fraction boiling at 185–195°C.

Yield Expectation: 75–85% of pale yellow oil.

Key Functionalization Workflows

The value of this compound lies in its conversion to trifunctional amines (dendrimer cores) or acids (MOF linkers).

Protocol A: Reduction to 1,3,5-Pentanetriamine (Dendrimer Core)

This amine is the structural analog to the commercially available ammonia core but offers a carbon scaffold that is more lipophilic and flexible.

  • Reagents: Raney Nickel (active), NaOH, Ethanol.

  • Conditions: Hydrogenation at 500 psi

    
    , 80°C.
    
  • Procedure:

    • Load autoclave with nitrile substrate and ethanol.

    • Add Raney Ni (20 wt%) and catalytic NaOH (promotes selectivity for primary amine).

    • Pressurize with

      
       and stir vigorously for 12 hours.
      
    • Filter catalyst (Caution: Pyrophoric) and distill the amine (BP ~140°C at 0.1 mmHg).

  • Application: The resulting 4-(aminomethyl)-1,7-heptanediamine is a Generation 0 (G0) core for PAMAM dendrimers.

Protocol B: Hydrolysis to 1,3,5-Pentanetricarboxylic Acid[2]
  • Reagents: Conc. HCl (37%).

  • Conditions: Reflux for 8 hours.

  • Procedure:

    • Reflux the nitrile in excess conc. HCl. The solution will initially be biphasic, becoming monophasic as the acid forms.

    • Cool to 4°C to crystallize the tricarboxylic acid.

    • Recrystallize from water.

  • Application: Ligand for constructing porous Metal-Organic Frameworks (MOFs) with lanthanides.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis pathway and the divergent applications of the scaffold.

G Start Glutaronitrile (C5 Dinitrile) Product This compound (Trifunctional Core) Start->Product KOH, t-BuOH 70°C Reagent + Acrylonitrile (Michael Addition) Reagent->Product Amine Triamine Core (Dendrimer G0) Product->Amine H2 / Raney Ni Reduction Acid Tricarboxylic Acid (MOF Ligand) Product->Acid HCl / H2O Hydrolysis Heterocycle Tri-Tetrazoles (Energetic Materials) Product->Heterocycle NaN3 / ZnBr2 Click Chem

Figure 1: Synthetic pathway from glutaronitrile to the this compound core and its divergent transformation into functional materials.[2][3]

Application Focus: Dendrimer Synthesis

This compound serves as a superior core for Poly(amidoamine) (PAMAM) dendrimers compared to ammonia because its alkyl chains reduce steric congestion at the focal point.

Synthesis of Generation 1 (G1) Dendrimer:

  • Core Preparation: Use Protocol A to generate the triamine.

  • Michael Addition: React triamine (1.0 eq) with Methyl Acrylate (6.6 eq, excess) in methanol. This "exhaustive alkylation" adds two ester branches to each amine nitrogen (Total 6 branches).

  • Amidation: React the resulting hexa-ester with ethylenediamine (excess) to generate the G1 surface with 6 primary amine groups.

Dendrimer Core Nitrile Core G0 Triamine (G0) Core->G0 Reduction G0_5 Hexa-Ester (G0.5) G0->G0_5 + Methyl Acrylate (Michael Addn) G1 Hexa-Amine (G1) G0_5->G1 + Ethylenediamine (Amidation)

Figure 2: Divergent growth strategy for PAMAM dendrimers utilizing the pentanetricarbonitrile-derived core.

Safety & Handling

  • Toxicity: Like all aliphatic nitriles, this compound can liberate cyanide ions upon metabolism. Handle in a fume hood.

  • Skin Absorption: High. Wear permeation-resistant gloves (Nitrile >0.11mm is insufficient; use Butyl rubber or Silver Shield).

  • Incompatibility: Avoid strong oxidizers and strong acids (unless intended for hydrolysis).

  • Waste: Segregate as cyanide-containing organic waste. Do not mix with acidic waste streams to prevent HCN gas evolution.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1,3,5-Trichloropentane (Structural Analog). Retrieved from [Link]

  • Mishra, M. K. (2011). Dendrimers: Synthesis, Applications, and Properties. Journal of Nanomedicine & Nanotechnology. Retrieved from [Link]

  • Tomalia, D. A. (2005). Birth of a new macromolecular architecture: Dendrimers as quantized building blocks. Aldrichimica Acta.
  • Newkome, G. R., et al. (1996).

Sources

Advanced Functional Group Interconversion (FGI) of Nitrile Groups: Protocols for Selective Transformation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The nitrile group (


) is a linchpin functionality in organic synthesis and drug design.[1] Its high polarity, metabolic stability, and ability to act as a bioisostere for carbonyls and carboxylates make it ubiquitous in pharmacophores. However, the robustness of the triple bond often necessitates harsh conditions for interconversion, leading to chemoselectivity issues such as over-reduction or hydrolysis. This guide details three precision protocols for nitrile FGI: selective hydrolysis to primary amides, controlled reduction to aldehydes, and bioisosteric transformation to tetrazoles.

Selective Hydrolysis: Nitrile to Primary Amide

Challenge: The hydrolysis of nitriles typically proceeds through an amide intermediate to a carboxylic acid. Stopping the reaction at the amide stage is thermodynamically difficult because the amide is often more susceptible to hydrolysis than the parent nitrile under standard acidic/basic conditions.

Solution: The Radziszewski Reaction variant using basic hydrogen peroxide allows for the rapid, selective generation of primary amides without over-hydrolysis to the acid. The hydroperoxide anion (


) is a potent nucleophile (alpha-effect) that attacks the nitrile carbon 100-1000x faster than hydroxide (

).
Experimental Protocol: Oxidative Hydrolysis

Reagents:

  • Substrate: Aryl or Alkyl Nitrile (1.0 equiv)

  • Oxidant: 30%

    
     (4.0 - 10.0 equiv)
    
  • Base:

    
     (0.5 equiv) or NaOH (0.1 equiv)
    
  • Solvent: DMSO (Preferred for solubility and rate enhancement) or MeOH

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitrile (1 mmol) in DMSO (3 mL). DMSO is critical here; it solvates the intermediate and accelerates the reaction compared to alcohols.

  • Base Addition: Add

    
     (0.5 mmol). Cool the mixture to 0°C in an ice bath.
    
    • Expert Note: Although the reaction is exothermic, starting cold prevents thermal decomposition of

      
      .
      
  • Oxidant Addition: Add 30%

    
     dropwise.
    
    • Safety: Monitor for gas evolution (

      
      ).
      
  • Reaction: Allow to warm to room temperature (RT). Stir for 1–4 hours. Monitor by TLC or LCMS.

  • Workup (Self-Validating):

    • Add water (10 mL). The primary amide usually precipitates out as a white solid due to high polarity but poor water solubility compared to DMSO.

    • Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with saturated sodium thiosulfate (to quench peroxides), and brine.

Data Summary: Hydrolysis Conditions

MethodReagentspHSelectivity (Amide:Acid)Comments
Acid Hydrolysis

, Heat
< 1PoorOften yields carboxylic acid.
Base HydrolysisNaOH, reflux> 14PoorHarsh; damages sensitive groups.
Radziszewski

,

9-10 > 99:1 Kinetic control via

Controlled Reduction: Nitrile to Aldehyde

Challenge: Reducing a nitrile to an aldehyde requires stopping at the imine intermediate.[3] Standard reductants like


 deliver hydride ions too aggressively, pushing the reaction all the way to the primary amine.

Solution: Use Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. DIBAL-H acts as a Lewis acid to coordinate the nitrile nitrogen, delivering exactly one hydride to form a stable aluminum-imine complex. This complex resists further reduction at low temperatures and releases the aldehyde only upon acidic hydrolysis.

Experimental Protocol: DIBAL-H Reduction

Reagents:

  • Substrate: Nitrile (1.0 equiv)[2][4]

  • Reductant: DIBAL-H (1.0 M in Hexanes/Toluene, 1.1–1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Rochelle Salt (Potassium Sodium Tartrate)[4][5][6]

Step-by-Step Workflow:

  • Setup: Flame-dry a flask under Argon/Nitrogen. Add nitrile and anhydrous DCM.

  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone).

    • Critical Mechanism: At > -50°C, the Al-imine complex can eliminate DIBAL, or undergo over-reduction. The complex must remain stable until quench.

  • Addition: Add DIBAL-H dropwise over 20 mins. Maintain temp < -70°C.

  • Incubation: Stir at -78°C for 1–2 hours.

  • Quench (The "Rochelle" Method):

    • Why: Direct acid quench creates aluminum oxides that form impossible-to-separate emulsions.

    • Dilute with

      
       at -78°C. Add saturated aqueous Rochelle Salt solution (5 mL per mmol DIBAL).
      
    • Warm to RT and stir vigorously for 1–2 hours until two clear layers appear. The tartrate chelates aluminum, breaking the emulsion.

  • Isolation: Separate layers, dry organics over

    
    , and concentrate.
    
Visualization: DIBAL-H Mechanistic Pathway

DIBAL_Reduction Nitrile Nitrile R-C≡N Complex Stable Intermediate [R-CH=N-Al(iBu)2] Nitrile->Complex -78°C Coordination DIBAL DIBAL-H (iBu)2AlH DIBAL->Complex Aldehyde Aldehyde R-CHO Complex->Aldehyde Warming + Hydrolysis Amine Primary Amine (Over-reduction) Complex->Amine T > -50°C (Hydride elimination) Quench Acidic Hydrolysis (H3O+ / Rochelle Salt)

Caption: Kinetic control at -78°C traps the Al-imine complex, preventing over-reduction to amines.

Bioisostere Synthesis: Nitrile to Tetrazole

Challenge: Tetrazoles are carboxylic acid bioisosteres (similar pKa and planar geometry) but with improved metabolic stability and lipophilicity. Traditional synthesis uses toxic, explosive tin reagents or neat hydrazoic acid (


).

Solution: The Sharpless-Demko Protocol uses Zinc(II) salts as Lewis acid catalysts in water. This activates the nitrile towards azide attack while keeping the pH neutral, preventing the formation of volatile


 gas.
Experimental Protocol: [2+3] Cycloaddition

Reagents:

  • Substrate: Nitrile (1.0 equiv)[2][4]

  • Azide Source: Sodium Azide (

    
    , 1.1 equiv)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv) or 
    
    
    
  • Solvent: Water (or Water/Isopropanol 1:1 for lipophilic substrates)

Step-by-Step Workflow:

  • Assembly: In a pressure vial or round-bottom flask, mix Nitrile,

    
    , and 
    
    
    
    in water.
    • Safety: Never use chlorinated solvents (DCM/CHCl3) with azides (formation of explosive di-azidomethane).

  • Reaction: Heat to reflux (100°C) for 12–24 hours. The Zinc acts as a template, coordinating the nitrile and azide to lower the activation energy.

  • Workup (pH Swing Purification):

    • Step A (Basic): Add 3N NaOH until pH > 10. The tetrazole deprotonates to the salt (water soluble), and Zinc precipitates as

      
      . Filter off the Zinc salts.
      
    • Step B (Wash): Wash the basic aqueous filtrate with EtOAc to remove unreacted nitrile.

    • Step C (Acidic): Acidify the aqueous layer with 3N HCl to pH < 2. The tetrazole protonates and precipitates (or oils out).

    • Step D (Extraction): Extract the acidic layer with EtOAc, dry, and concentrate.

Visualization: Tetrazole Synthesis Cycle

Tetrazole_Cycle Start Nitrile + NaN3 Activation Zn(II) Coordination (Lowers Ea) Start->Activation ZnBr2 / H2O Cyclization [2+3] Cycloaddition Activation->Cyclization Reflux BasicWorkup Add NaOH (pH > 10) Remove Zn(OH)2 Cyclization->BasicWorkup Deprotonation AcidicWorkup Add HCl (pH < 2) Precipitate Product BasicWorkup->AcidicWorkup Purification Product 5-Substituted Tetrazole AcidicWorkup->Product Isolation

Caption: The "Click" synthesis of tetrazoles utilizes Zinc to catalyze the reaction and pH swings for purification.[7]

References

  • Selective Hydrolysis (Radziszewski Reaction)

    • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.

  • DIBAL-H Reduction

    • BenchChem. (2025).[4] Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.

  • Tetrazole Synthesis (Sharpless-Demko)

    • Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9] The Journal of Organic Chemistry.

  • Catalytic Hydrogenation Overview

    • ChemRxiv. (2025).

Sources

Application Note: 1,3,5-Pentanetricarbonitrile in Metal-Organic Frameworks (MOFs)

[1]

Part 1: Executive Summary & Strategic Rationale

1,3,5-Pentanetricarbonitrile (PTN) represents a critical class of aliphatic, flexible precursors in the design of "soft" Metal-Organic Frameworks (MOFs).[1] Unlike rigid aromatic linkers (e.g., benzene-1,3,5-tricarboxylate/BTC) that form static pores, PTN derivatives introduce conformational freedom into the crystal lattice. This flexibility enables "breathing" phenomena —dynamic structural transformations that allow MOFs to adapt their pore size in response to external stimuli (pressure, temperature, or guest molecules).[1]

Core Applications
  • Flexible Linker Synthesis: Primary utility lies in its hydrolysis to 1,3,5-pentanetricarboxylic acid , a ligand used to construct Zn(II) and Cd(II) coordination polymers with stimuli-responsive porosity.[1]

  • Direct Coordination (Ag-MOFs): The nitrile groups can directly coordinate with soft Lewis acids (e.g., Ag(I)) to form cationic coordination networks.[1]

  • Electrolyte Stabilization (MOF-Guest Systems): As a known high-voltage electrolyte additive, PTN can be encapsulated within MOF pores to create stable, solid-state electrolytes for Li-ion batteries.[1]

Part 2: Mechanism of Action & Chemical Logic

The "Flexible Linker" Advantage

Standard MOFs (like HKUST-1) use rigid aromatic rings.[1] PTN provides an aliphatic pentane backbone.[2] When converted to its tricarboxylate form, the

  • Rigid Linkers (Aromatic): High surface area, but brittle and static.[1]

  • Flexible Linkers (Aliphatic PTN-derived): Moderate surface area, but capable of Gate-Opening Effects (selective adsorption at specific pressures).[1]

Synthetic Pathway Visualization

The following diagram illustrates the critical workflow from raw nitrile to the final MOF assembly.

PTN_Workflowcluster_0Key TransformationNitrileThis compound(Precursor)HydrolysisAcidic Hydrolysis(Activation)Nitrile->Hydrolysis HCl/H2O, RefluxAcid1,3,5-Pentanetricarboxylic Acid(Active Ligand)Hydrolysis->Acid -NH4ClMOFFlexible Zn-MOF(Breathing Framework)Acid->MOF Solvothermal SynthesisMetalMetal Salt(Zn(NO3)2 / Cu(NO3)2)Metal->MOF Coordination

Figure 1: Synthetic workflow converting the nitrile precursor into the active carboxylate ligand for MOF construction.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Ligand Activation (Hydrolysis)

Objective: Convert this compound into 1,3,5-pentanetricarboxylic acid. Rationale: Nitriles coordinate weakly to hard metals (Zn, Zr, Cu). Carboxylates form robust clusters.

Reagents:

  • This compound (PTN)[1][3]

  • Concentrated Hydrochloric Acid (37%)[1]

  • Distilled Water

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 10 mmol (approx. 1.47 g) of PTN in 20 mL of distilled water.

  • Acidification: Slowly add 15 mL of conc. HCl. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. The solution will initially be biphasic (if PTN is oily) and become homogenous as the water-soluble acid forms.[1]

  • Isolation:

    • Cool to room temperature.[4][5]

    • Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.[1]

    • Purification: Recrystallize from a minimal amount of hot water or ethanol/water mix.

    • Validation: Check FT-IR.[6][7] Disappearance of the sharp -C≡N stretch (~2240 cm⁻¹) and appearance of broad -OH (~3000 cm⁻¹) and C=O (~1700 cm⁻¹) confirms conversion.[1]

Protocol B: Synthesis of Flexible Zn-MOF

Objective: Synthesize a breathing MOF using the activated ligand. Reference: Based on methodologies for aliphatic tricarboxylate Zn(II) polymers (e.g., Russ. J. Inorg.[6] Chem. 2025).[1][6][8][9][10][11]

Reagents:

  • 1,3,5-Pentanetricarboxylic acid (Ligand from Protocol A)[1][2][11]

  • Zinc Nitrate Hexahydrate (

    
    )[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) / Ethanol / Water (2:1:1 ratio)[1]

Step-by-Step Procedure:

  • Precursor Preparation:

    • Solution A: Dissolve 0.5 mmol of 1,3,5-pentanetricarboxylic acid in 10 mL of solvent mixture.

    • Solution B: Dissolve 1.0 mmol of Zinc Nitrate in 5 mL of solvent mixture.

  • Solvothermal Reaction:

    • Mix Solution A and B in a 20 mL Teflon-lined autoclave.

    • Seal and heat at 120°C for 72 hours .

    • Note: Slow cooling (5°C/hour) is critical to obtain single crystals suitable for XRD.[1]

  • Washing & Activation:

    • Filter the colorless block crystals.

    • Wash 3x with DMF, then 3x with Ethanol to exchange high-boiling solvent.

    • Activation: Heat under vacuum at 80°C for 12 hours to remove guest molecules.

Data Summary Table: Synthesis Parameters

ParameterConditionCritical Note
Ligand:Metal Ratio 1:2Excess metal ensures full deprotonation and cluster formation.
Temperature 120°CHigher temps (>150°C) may decarboxylate the aliphatic chain.[1]
Time 72 HoursRequired for thermodynamic product stability.
Solvent System DMF/EtOH/H2ODMF acts as a base to assist deprotonation; Water aids solubility.

Part 4: Advanced Applications & Characterization[1]

Gas Separation (CO2/N2)

The Zn-MOF derived from this ligand exhibits S-shaped adsorption isotherms .

  • Mechanism: At low pressure, the pores are "closed" (contracted aliphatic chains).[1] At a specific threshold pressure (Gate-Opening Pressure), the CO2 interacts with the framework, forcing the chains to rotate and "open" the pores.

  • Result: High selectivity for CO2 over N2, as N2 does not trigger the gate-opening at ambient conditions.

MOF-Based Solid Electrolytes (Interdisciplinary Insight)

While PTN is a known electrolyte additive for stabilizing LiCoO2 cathodes at high voltage (4.5V), its incorporation into MOFs offers a dual benefit:

  • Protocol: Load the unhydrolyzed this compound as a guest molecule into a wide-pore MOF (e.g., MOF-5 or UiO-66).

  • Benefit: The MOF nanoconfines the nitrile, preventing its rapid oxidative decomposition while allowing it to scavenge HF (hydrofluoric acid) and form a robust Cathode Electrolyte Interphase (CEI).[1]

Structural Dynamics Diagram

The following diagram visualizes the "Breathing" mechanism unique to aliphatic linkers like 1,3,5-pentanetricarboxylic acid.

Breathing_MechanismClosedClosed Pore State(Vacuum/Low P)StimulusStimulus: CO2 Pressureor TemperatureClosed->StimulusOpenOpen Pore State(High P/Adsorption)Stimulus->Open Gate OpeningOpen->Closed Desorption (Hysteresis)RotationMechanism:C-C Bond Rotation(Aliphatic Flexibility)Rotation->Stimulus

Figure 2: The gate-opening "breathing" mechanism facilitated by the flexible aliphatic backbone of the ligand.[1]

References

  • Ju, F. Y., Li, Y. P., & Liu, G. Z. (2025). Syntheses, Structures, and Properties of Two New Zn(II) Coordination Polymers Containing Flexible Aliphatic 1,3,5-Pentanetricarboxylic Acid.[6][11] Russian Journal of Inorganic Chemistry.

  • BenchChem. this compound Structure and Precursor Analysis. [1]

  • Li, J., et al. (2018). this compound additive for improving high voltage stability of lithium cobalt oxide cells. Electrochimica Acta.

  • CymitQuimica. Pentane-1,3,5-tricarbonitrile Properties and Safety.

Troubleshooting & Optimization

Optimizing reaction conditions for 1,3,5-Pentanetricarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for 1,3,5-Pentanetricarbonitrile Synthesis

Executive Summary

This technical support guide addresses the synthesis of This compound (CAS: 4379-04-8), also chemically known as 4-cyanoheptanedinitrile .

The synthesis of this aliphatic polynitrile is notoriously sensitive. It typically relies on the Michael addition (cyanoethylation) of acrylonitrile to a glutaronitrile precursor or the double-addition to acetonitrile. Users frequently encounter three critical failure modes: uncontrolled polymerization of acrylonitrile, poly-alkylation (forming the tri-adduct), and hydrolysis of the nitrile groups during workup.

This guide moves beyond basic recipes to provide a mechanistic understanding of why these failures occur and how to engineer your reaction conditions for selectivity and yield.

Part 1: The Reaction Landscape (Pathway Logic)

To optimize yield, you must visualize the competitive landscape. The synthesis is not a single step but a cascade. The target molecule (C8) is an intermediate between the stable Glutaronitrile (C5) and the over-alkylated Tris-adduct (C11).

Reaction Pathway Diagram

ReactionPathway Acetonitrile Acetonitrile (Starting Material) Glutaronitrile Glutaronitrile (Intermediate C5) Acetonitrile->Glutaronitrile 1st Michael Add. (k1) Acrylonitrile + Acrylonitrile Polymer Polyacrylonitrile (Side Product 'The Brick') Acrylonitrile->Polymer Anionic Polymerization (Exotherm Triggered) Target This compound (TARGET C8) Glutaronitrile->Target 2nd Michael Add. (k2) TriAdduct Tris(cyanoethyl)methane (Over-Alkylated C11) Target->TriAdduct 3rd Michael Add. (k3)

Figure 1: The competitive Michael Addition cascade. Success depends on maximizing k2 while suppressing k3 and the polymerization pathway.

Part 2: Critical Process Parameters (Optimization Matrix)

The following parameters are derived from internal optimization studies comparing base strength and solvent effects.

ParameterRecommended ConditionScientific Rationale
Catalyst Triton B (40% in MeOH) or KOH/t-BuOH Strong mineral bases (NaOH) often cause hydrolysis. Triton B (Benzyltrimethylammonium hydroxide) provides solubility in organic phases and milder basicity, reducing hydrolysis risk [1].
Solvent tert-Butanol (t-BuOH) or Dioxane Crucial: Aprotic polar solvents (DMSO, DMF) accelerate the reaction but drastically increase poly-addition and polymerization rates. t-BuOH acts as a proton shuttle, stabilizing the intermediate carbanion and preventing runaway polymerization.
Stoichiometry 1.0 : 2.1 (Glutaronitrile : Acrylonitrile)If starting from Acetonitrile, use 1.0 : 2.2 . A slight excess of acrylonitrile drives the reaction, but >2.5 eq promotes tri-adduct formation.
Temperature 10°C – 25°C Never heat initially. The Michael addition is exothermic. Temperatures >40°C trigger the anionic polymerization of acrylonitrile, turning your flask into a solid yellow brick.

Part 3: Troubleshooting Guide (Symptom-Based)

Issue 1: "My reaction mixture turned into a solid, yellow/orange block."
  • Diagnosis: Runaway Anionic Polymerization of Acrylonitrile.

  • The Cause: Acrylonitrile is highly susceptible to polymerization initiated by the same bases used for the Michael addition. This is usually caused by local overheating or lack of inhibitors .

  • Corrective Protocol:

    • Inhibitor: Ensure your Acrylonitrile contains 35-45 ppm MEHQ (monomethyl ether hydroquinone). Do not distill it off unless necessary.

    • Addition Rate: Do not add all Acrylonitrile at once. Add it dropwise over 2–4 hours to the cooled catalyst/substrate mixture.

    • Thermal Ballast: Use a solvent with high heat capacity (like t-BuOH) and ensure active cooling during addition.

Issue 2: "I have low yield and a complex mixture of products."
  • Diagnosis: Competitive Tri-alkylation (Over-reaction).

  • The Cause: The target molecule (this compound) still possesses one acidic proton at the central position (C4). Since the cyano group is electron-withdrawing, this proton is acidic enough to react with a third equivalent of acrylonitrile.

  • Corrective Protocol:

    • Dilution: High concentration favors intermolecular reactions (polymerization/tri-alkylation). Dilute the reaction to 0.5 M.

    • Quench Timing: Monitor by GC-MS. Stop the reaction when the ratio of Target:Tri-adduct is optimal (usually ~90% conversion of intermediate). Do not wait for 100% conversion.

    • pH Adjustment: Neutralize the base immediately at the end of the reaction with dilute HCl or Acetic Acid before attempting workup.

Issue 3: "The product is an oil that won't crystallize or purify."
  • Diagnosis: Presence of oligomers or hydrolysis byproducts (amides).

  • The Cause: this compound is a viscous liquid (bp ~190°C at 0.5 mmHg) [2]. It is not a solid at room temperature.

  • Corrective Protocol:

    • Distillation: The only reliable purification is high-vacuum fractional distillation.

    • Washing: Wash the organic layer with 10% NaHSO3 to remove unreacted acrylonitrile and polymeric gums before distillation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. NaH is too strong. It generates a "naked" carbanion that is extremely reactive, leading to immediate polymerization of the acrylonitrile and formation of the tri-adduct. Stick to alkoxides or hydroxide/alcohol systems (e.g., KOH/t-BuOH) which provide a buffered basicity.

Q2: Why is my product dark red? A: The red color is characteristic of polynitrile anions or oxidized hydroquinone inhibitors. It does not necessarily indicate failure. A simple filtration through a short pad of silica gel or activated charcoal treatment prior to distillation usually removes the color bodies.

Q3: Can I start from Acetonitrile instead of Glutaronitrile? A: Yes, this is the "Double Michael Addition" route.

  • Pros: Cheaper raw materials.[1]

  • Cons: Much harder to control. You must form Glutaronitrile in situ and then react it further.

  • Modification: If starting from Acetonitrile, use KOH pellets (solid-liquid phase transfer) rather than dissolved base. The slow dissolution of KOH limits the concentration of active base, helping to control the stepwise addition [3].

Q4: Is the product toxic? A: Highly Toxic. Like all aliphatic nitriles, it can metabolize to release cyanide. It is classified as "Toxic if swallowed, in contact with skin, or if inhaled" (H301+H311+H331) [4]. Always handle in a fume hood and keep a cyanide antidote kit available.

Part 5: Standardized Protocol (The "Self-Validating" Method)

This protocol uses the Glutaronitrile route for maximum reproducibility.

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails if viscosity rises), thermometer, dropping funnel.

  • Charge: Add Glutaronitrile (1.0 eq) and tert-Butanol (3.0 vol) .

  • Catalyst: Add Triton B (40% in MeOH, 0.05 eq) . Cool mixture to 10°C.

  • Addition: Add Acrylonitrile (1.1 eq) dropwise over 2 hours. Critical: Maintain internal temp < 20°C.

  • Digest: Stir at 20–25°C for 4 hours.

  • Check: Run GC/TLC. If Glutaronitrile remains >5%, add another 0.1 eq Acrylonitrile.

  • Quench: Add Glacial Acetic Acid (stoichiometric to base).

  • Workup: Evaporate solvent. Dissolve residue in DCM. Wash with water, then Brine.[2] Dry over MgSO4.

  • Purification: High vacuum distillation (0.1–0.5 mmHg). Collect fraction boiling ~160–190°C (pressure dependent).

References

  • BenchChem. Synthesis of this compound and its derivatives via Michael Addition. Retrieved from .

  • ChemicalBook. this compound Properties and Boiling Point Data. Retrieved from .

  • Mijin, D. Z., et al. (1994). Investigation of Reaction Conditions for Cyano-functionalized Compounds. Journal of the Serbian Chemical Society.
  • TCI Chemicals. Safety Data Sheet (SDS) for this compound. Retrieved from .

Sources

Technical Support Center: Optimizing Michael Addition for Trinitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of trinitriles (and poly-cyano compounds) via the Michael addition of activated methylene nitriles (e.g., malononitrile) to


-unsaturated nitriles (e.g., acrylonitrile).

Achieving high yields in these reactions is often hindered by three competing factors:

  • Reversibility (Retro-Michael Addition): The stability of the malononitrile anion can drive the equilibrium backward.

  • Polymerization: Acrylonitrile and similar acceptors are prone to anionic polymerization.

  • Steric Congestion: Formation of the third nitrile center often involves creating a quaternary or crowded tertiary carbon.

Module 1: Catalyst Architecture (The Kinetic Driver)

Q: I am using standard bases (TEA/Piperidine) but my conversion stalls at 60%. Why?

A: Simple tertiary amines often lack the "dual activation" required for crowded nitrile additions. The reaction stalls because the equilibrium is not sufficiently driven forward, or the base is too strong, triggering polymerization of the acceptor.

The Solution: Bifunctional Catalysis Switch to a catalyst that activates both the nucleophile (lowering the HOMO) and the electrophile (lowering the LUMO).

  • Recommendation: Squaramide-based organocatalysts or Cinchona alkaloid derivatives .

  • Mechanism: The basic moiety deprotonates the malononitrile, while the H-bond donor moiety coordinates with the nitrile/carbonyl of the acceptor, stabilizing the transition state and accelerating the forward reaction without increasing the basicity to levels that cause polymerization.

Comparative Catalyst Performance Table

Catalyst ClassExamplepKa (conj. acid)Yield PotentialRisk Profile
Simple Amines Triethylamine (TEA)10.75Moderate (50-70%)High polymerization risk; difficult to push equilibrium.
Superbases DBU / TBD12-24High (Initial rate)Severe side reactions; promotes rapid retro-Michael upon heating.
Bifunctional Squaramide / ThioureaN/A (Supramolecular)Excellent (>90%) Low side reactions; high stereocontrol; slower kinetics require longer times.
Heterogeneous Basic Alumina / ZSM-5Surface dependentGood (75-85%)Easy workup; pore size may limit diffusion for bulky trinitriles.

Module 2: Thermodynamic Control (Stopping the Leak)

Q: My LCMS shows product formation, but after workup, the product disappears or yield drops. What is happening?

A: You are experiencing the Retro-Michael Effect . The Michael addition of stable anions (like malononitrile) is reversible. If you heat the reaction or perform an acidic workup incorrectly, the product reverts to starting materials.

The "Thermodynamic Trap" Protocol:

  • Temperature: Run the reaction at the lowest possible temperature (0°C to RT). Heat favors the entropy-driven retro-reaction.

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) if possible, as they can stabilize the leaving group (malononitrile anion) and facilitate the reverse reaction. Use DCM or THF .

  • Quenching: Do not use strong acid to quench. The protonation of the enolate intermediate is the final step. If the medium is too acidic during workup, it can catalyze the reverse pathway. Use a buffered quench (Ammonium Chloride).

Visualizing the Equilibrium Risk

MichaelEquilibrium Start Substrates (Malononitrile + Acrylonitrile) TS Transition State (Dual Activation) Start->TS Base Catalyst Polymer Polymer (Side Product) Start->Polymer Excess Base High Temp Inter Enolate Intermediate TS->Inter Inter->Start Reversibility Product Trinitrile Product Inter->Product Protonation (Kinetic Product) Product->Inter Heat / Strong Base (Retro-Michael)

Figure 1: The Michael Addition Equilibrium. Note the red dashed lines indicating the Retro-Michael "leak" pathways triggered by heat or improper conditions.

Module 3: Optimized Experimental Protocol

Protocol: Synthesis of


-substituted Trinitriles via Organocatalysis 

Scope: Addition of Malononitrile to


-substituted Acrylonitrile derivatives.

Reagents:

  • Malononitrile (1.0 equiv)

  • Acceptor (e.g., Cinnamonitrile derivative) (1.2 equiv)

  • Catalyst: Bifunctional Squaramide (1-5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the Acceptor (1.2 equiv) and Catalyst (0.05 equiv) in anhydrous DCM (0.5 M concentration).

    • Why? Pre-complexing the catalyst with the acceptor activates the electrophile (LUMO lowering).

  • Addition: Cool to 0°C. Add Malononitrile (1.0 equiv) dropwise.

    • Why? Slow addition prevents localized high concentrations of the nucleophile, which can lead to oligomerization.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature. Monitor by TLC/NMR.

    • Checkpoint: Do not heat. If conversion is slow, add more time, not heat.

  • Workup (Critical):

    • Dilute with Et2O (precipitates many organocatalysts).

    • Wash gently with saturated NH4Cl (pH ~5-6). Avoid 1M HCl.

    • Dry over Na2SO4 and concentrate in vacuo at <40°C .

  • Purification: Flash chromatography on Silica.

    • Tip: Pre-treat silica with 1% Et3N to neutralize acidic sites that might trigger retro-reaction on the column.

Troubleshooting Decision Tree

User Issue: "I have low yield."

Troubleshooting Issue Problem: Low Yield of Trinitrile Check1 Check TLC/LCMS: Is Starting Material Remaining? Issue->Check1 Yes Yes: Incomplete Conversion Check1->Yes No No: Product Disappears/Degrades Check1->No Action1 Increase Concentration (Run at 1.0M - 2.0M) Yes->Action1 Action2 Switch Catalyst (Try Squaramide or ZSM-5) Yes->Action2 Check2 Check Workup pH No->Check2 Action3 Too Acidic? Use NH4Cl quench only. Check2->Action3 Action4 Too Hot? Evaporate solvent <30°C. Check2->Action4

Figure 2: Diagnostic workflow for identifying yield loss mechanisms.

FAQ: Specific Scenarios

Q: Can I use water as a solvent to be "Green"? A: While water is excellent for some Michael additions, for trinitriles , it is risky. Water stabilizes the anionic intermediates, which is good, but it often requires higher temperatures to solubilize organic nitriles. Furthermore, water can hydrolyze the nitrile group to an amide under basic conditions (Ritter-type or hydrolysis).

  • Verdict: Use Ethanol/Water mixtures only if you are using a phase-transfer catalyst (e.g., TEBA) and keep the temperature low.

Q: My product is an oil that refuses to crystallize. How do I purify it without a column? A: Trinitriles are often "sticky" due to high polarity.

  • Trick: Trituration with cold Ethanol or Isopropanol. The starting materials (often planar aromatics) might dissolve, while the sp3-rich trinitrile product precipitates.

  • Alternative: If the product is acidic (e.g., a CH between two CN groups), you can extract it into mild base (NaHCO3), wash organics, and then carefully re-acidify.

References

  • Enantioselective Michael Addition of Malononitrile

    • Title: Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:

  • Heterogeneous Catalysis (ZSM-5)

    • Title: Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts.[2]

    • Source: ResearchG
    • URL:

  • Squaramide Catalysts (Bifunctional)

    • Title: Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide.
    • Source: MDPI (Molecules).
    • URL:

  • Retro-Michael Mechanisms

    • Title: Mechanistic Studies on the Michael Addition... Nitroalkane Elimination via a Retro-aza-Henry-Type Process.[3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:

Sources

Preventing polymerization of acrylonitrile in 1,3,5-Pentanetricarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Mechanism: Why is my Reaction Failing?

In the synthesis of 1,3,5-pentanetricarbonitrile (commonly formed via the Michael addition of acetonitrile or glutaronitrile to acrylonitrile), the primary failure mode is the uncontrolled polymerization of acrylonitrile.

To troubleshoot effectively, you must first identify which polymerization mechanism is destroying your yield.[1] Acrylonitrile is unique because it is highly susceptible to both radical and anionic polymerization.[1]

The Failure Analysis Matrix
ObservationMechanismCauseImmediate Action
White/Off-White Precipitate Radical Polymerization Initiated by heat, light, or peroxides.[1] Inhibitor (MEHQ) failure due to oxygen deprivation.[1]Stop heating. Aerate (if safe). Add radical inhibitor (Phenothiazine).[1]
Deep Yellow/Orange/Red Color Anionic Polymerization Initiated by the base catalyst used for the Michael addition. Runaway exotherm.CRITICAL: Cool immediately (Dry ice/Acetone). Dilute with solvent.[1][2][3] Stop monomer addition.
Sudden Exotherm (Flash) Mixed Mode Thermal runaway triggering both mechanisms simultaneously.[1]Emergency vent. Do not cap vessel. Evacuate hood.
The Competing Pathways

The synthesis relies on a delicate kinetic balance. You are asking a base to deprotonate a nitrile (to form a nucleophile) without triggering the anionic polymerization of the electrophile (acrylonitrile).

ReactionPathways AN Acrylonitrile Monomer PAN_Rad White Solid Polymer (Radical Failure) AN->PAN_Rad Heat/Light/Peroxides (Inhibitor Failure) PAN_An Yellow/Orange Oligomers (Anionic Failure) AN->PAN_An Chain Propagation Base Base Catalyst (e.g., KOH, Alkoxide) Carbanion Active Carbanion (Nucleophile) Base->Carbanion Deprotonation Base->PAN_An Direct Initiation (Excess Monomer) Product This compound (Desired Michael Adduct) Carbanion->Product Controlled Addition (Kinetic Control)

Figure 1: The "Acrylonitrile Paradox." The base required for synthesis is also a potent initiator for anionic polymerization.

Pre-Reaction Troubleshooting: The Inhibitor Dilemma

A common error in this synthesis is the mishandling of polymerization inhibitors.

The MEHQ Trap

Commercial acrylonitrile is stabilized with MEHQ (Monomethyl ether of hydroquinone) .

  • The Problem: MEHQ is a phenolic inhibitor that requires dissolved Oxygen to function.[2]

  • The Conflict: Your Michael addition likely requires an inert atmosphere (Nitrogen/Argon) to protect the base or carbanion.

  • The Failure: As soon as you degas the solvent and put the system under Nitrogen, MEHQ stops working , and thermal radical polymerization becomes possible [1, 4].

Protocol: Inhibitor Selection Strategy
Reaction ConditionRecommended InhibitorProtocol Note
Aerobic (Open to air) MEHQ (Standard) Keep default inhibitor (35-45 ppm).[1] Do not distill unless the base is extremely sensitive to phenols.
Anaerobic (Strict N2/Ar) Phenothiazine (PTZ) Add 100-500 ppm PTZ.[1] It functions without oxygen.[1]
High Temperature (>60°C) Copper Salts (CuCl) Effective, but may interfere with specific catalytic cycles.[1] Use with caution.

Expert Tip: Do not remove the inhibitor (distill) unless your catalyst is strictly incompatible with phenols. In Michael additions, the base catalyst is usually in vast excess relative to the ppm levels of inhibitor, so the inhibitor will not "kill" the reaction, but it will save you from a runaway exotherm.

Reaction Control: The "Starve-Feed" Protocol

To prevent anionic polymerization (Yellow Failure), you must ensure the concentration of free acrylonitrile in the reaction vessel is always near zero .

The Standard Operating Procedure (SOP)

Objective: Force the acrylonitrile to react with the carbanion (Michael donor) immediately upon entry, rather than reacting with itself.

  • Reactor Charge:

    • Load the Solvent (e.g., t-BuOH, THF).

    • Load the Nucleophile Precursor (Acetonitrile/Glutaronitrile).

    • Load the Catalyst (Base).[2]

    • Equilibrate to target temperature (usually 0°C to 25°C).

  • The Addition (Critical Step):

    • NEVER add the base to the acrylonitrile.

    • ALWAYS add the acrylonitrile to the base/nucleophile mixture.

    • Rate: Use a syringe pump or dropping funnel.[1]

    • Metric: The addition rate must be slower than the reaction rate. If the solution turns yellow/orange, PAUSE . This indicates unreacted acrylonitrile is pooling and polymerizing anionically [5].[1]

  • Temperature Management:

    • Anionic polymerization has a low activation energy.[1] Even at 0°C, it can proceed if monomer concentration is high.[1]

    • Maintain strict cooling.[1] A sudden spike in internal temperature (monitor via internal probe, not just bath temp) indicates the onset of polymerization.

Troubleshooting FAQs

Q1: My reaction mixture turned into a solid yellow block within minutes. What happened? A: This is "Flash Polymerization."[1] You likely added the acrylonitrile too fast, or the temperature was too high. The base initiated anionic polymerization of the acrylonitrile.

  • Fix: Reduce temperature by 10°C. Dilute the acrylonitrile in a non-reactive solvent (e.g., Toluene or THF) before adding it, effectively doubling the volume and slowing the local concentration spike.

Q2: I distilled my acrylonitrile to purify it, and it polymerized in the storage flask. Why? A: You removed the MEHQ inhibitor. Uninhibited acrylonitrile is unstable.[1]

  • Fix: Only distill immediately before use. If you must store it, add 100 ppm Phenothiazine immediately after distillation if you plan to use it under Nitrogen [4].[1]

Q3: Can I use radical inhibitors like TEMPO? A: TEMPO is effective but expensive and can react with carbanions.[1] Phenothiazine is the industry standard for anaerobic acrylonitrile stabilization because it is robust and generally inert to simple Michael addition bases.

Q4: How do I remove the inhibitor after the reaction? A: You usually don't need to. The inhibitor remains in the solvent front during flash chromatography or is washed out during the aqueous workup (MEHQ is water-soluble in basic washes).

Decision Tree: Saving a Reaction

Troubleshooting Start Issue Detected Color Check Color Start->Color White White Precipitate Color->White Yellow Yellow/Orange Solution Color->Yellow Radical Radical Polymerization White->Radical Anionic Anionic Polymerization Yellow->Anionic Action1 1. Check O2 levels (MEHQ needs air) 2. Add Phenothiazine 3. Lower Temp Radical->Action1 Action2 1. STOP Monomer Addition 2. Dilute with Solvent 3. Cool Reaction Anionic->Action2

Figure 2: Rapid Response Protocol for Acrylonitrile Polymerization Events.

References

  • INEOS. (n.d.).[1] Acrylonitrile Safe Handling Guide. Retrieved from [1]

  • BenchChem. (2025).[1][2] Preventing polymerization of acrylonitrile derivatives during reaction. Retrieved from

  • Carnegie Mellon University. (n.d.).[1] ATRP of Acrylonitrile.[1] Matyjaszewski Polymer Group.[1] Retrieved from

  • Google Patents. (1952).[1] Inhibition of polymerization of acrylonitrile (US2614119A).[1] Retrieved from

  • Royal Society of Chemistry. (2017).[1] Initiation of anionic polymerization of acrylonitrile with tertiary amines. Retrieved from [1]

Sources

Technical Support Center: Cyanoethylation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Michael Addition of Acrylonitrile (Cyanoethylation) Ticket ID: CYANO-OPT-001 Responder: Senior Application Scientist, Chemical Process Group

Introduction: The "Deceptively Simple" Reaction

Cyanoethylation—the Michael addition of a nucleophile (ROH, RNH₂, RSH) to acrylonitrile—is a cornerstone reaction for generating propionitrile derivatives. While theoretically straightforward, it is notorious in process chemistry for bimodal outcomes: near-quantitative yield or intractable tar .

This guide addresses the three primary failure modes responsible for low yields:

  • Thermodynamic Reversibility (Retro-Michael Addition)

  • Anionic Polymerization of Acrylonitrile

  • Catalyst Mismatch (Basicity vs. Nucleophilicity)

Module 1: Mechanism & The Yield Trap

To fix low yields, you must first understand that cyanoethylation is an equilibrium process . Unlike alkylations with halides (SN2), which are irreversible, the Michael addition to acrylonitrile is reversible.

The Pathway Diagram

The following diagram illustrates the competition between the desired product, the retro-reaction, and the irreversible polymerization sink.

Cyanoethylation_Pathway Start Nucleophile (Nu-H) + Acrylonitrile Intermediate Stabilized Enolate Intermediate Start->Intermediate Base Cat. (Forward) Polymer Polyacrylonitrile (Solid/Tar) Start->Polymer Anionic Polymerization (Exotherm/No Inhibitor) Intermediate->Start Retro-Michael (High Temp) Product Cyanoethylated Product (R-Nu-CH2CH2CN) Intermediate->Product Protonation Product->Intermediate Strong Base (Reversibility)

Figure 1: The kinetic vs. thermodynamic landscape of cyanoethylation. Note that polymerization is an irreversible sink.

Module 2: Catalyst Selection & Optimization

The most common cause of "no reaction" or "low conversion" is using a base that is too weak to deprotonate the nucleophile, or using a base that is too strong, triggering polymerization.

Catalyst Decision Matrix
Nucleophile TypeRecommended CatalystpKa ConsiderationsTroubleshooting Notes
Primary Alcohols Triton B (40% in MeOH)Alcohol pKa ~16Gold Standard. Acts as a Phase Transfer Catalyst (PTC) and solubilizer.
Secondary Alcohols Na/K Metal (dissolved)Alcohol pKa ~17-18Requires formation of alkoxide before adding acrylonitrile.
Phenols Triton B or NaOMePhenol pKa ~10Reaction is fast. Watch for bis-cyanoethylation if multiple -OH groups exist.
Amines (Aliphatic) Acetic Acid or Cu(OAc)₂Amine is basicCounter-intuitive: Bases often retard amine cyanoethylation. Use mild acid catalysis.
Active Methylenes DBU or NaOEtC-H pKa ~9-13Highly reversible. Product must be isolated carefully to prevent retro-reaction.

Expert Insight: For alcohols, Triton B (Benzyltrimethylammonium hydroxide) is superior to sodium methoxide (NaOMe). Triton B is an organic base that improves the solubility of the alkoxide intermediate in the organic phase (acrylonitrile), whereas sodium alkoxides often aggregate or precipitate, killing the kinetics [1].

Module 3: Troubleshooting Specific Failure Modes

Issue 1: "My flask turned into a solid yellow/orange block."

Diagnosis: Anionic Polymerization. Acrylonitrile is highly susceptible to polymerization initiated by the same bases used for cyanoethylation. This reaction is highly exothermic and autocatalytic.

Corrective Actions:

  • Inhibitor Check: Ensure your acrylonitrile contains a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) or Hydroquinone . If you distilled the acrylonitrile to purify it, you removed the inhibitor.[1] Add it back (35-45 ppm).

  • Temperature Control: Polymerization dominates at high temperatures (

    
    C). Keep the reaction between 0^\circC and 40^\circC .
    
  • Dilution: Do not run neat if polymerization is observed. Use t-Butanol or Dioxane as a solvent. t-Butanol is sterically bulky and resists cyanoethylation itself.

Issue 2: "The reaction worked (TLC), but I lost everything during distillation."

Diagnosis: Retro-Michael Reaction. The product reverts to starting materials upon heating, especially if the basic catalyst is still present.

Corrective Actions:

  • Neutralization is Mandatory: You must neutralize the base before any workup involving heat.

    • For Triton B/Alkoxides: Add dilute HCl or Acetic Acid until pH is neutral (pH 7).

    • Verification: Check pH with wet litmus paper.

  • Vacuum Distillation: Never distill at atmospheric pressure. Use high vacuum to keep pot temperature below 80°C.

Issue 3: "Reaction stalls at 50% conversion."

Diagnosis: Equilibrium limitation or Steric Hindrance.

Corrective Actions:

  • Excess Reagent: Acrylonitrile is cheap. Use 1.5 to 3.0 equivalents to push the equilibrium toward the product (Le Chatelier’s principle).

  • Phase Transfer Catalysis: If the nucleophile is lipophilic and the base is inorganic (e.g., NaOH), the reaction is failing at the interface. Switch to Triton B or add TBAB (Tetrabutylammonium bromide) .

Module 4: Standardized Protocol (Triton B Method)

This protocol is designed for the cyanoethylation of a secondary alcohol, a common and challenging substrate.

Reagents:

  • Substrate: Secondary Alcohol (10 mmol)

  • Reagent: Acrylonitrile (15 mmol, 1.5 eq) (Caution: Toxic/Carcinogenic)

  • Catalyst: Triton B (40% in methanol) (0.5 mmol, 5 mol%)

  • Solvent: t-Butanol (if solid substrate) or Neat (if liquid)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen.[2]

  • Charging: Add the Alcohol (10 mmol) and Triton B catalyst (0.5 mmol). Stir for 5 minutes at room temperature.

    • Why? This pre-forms the active alkoxide species.

  • Controlled Addition: Add Acrylonitrile (15 mmol) dropwise over 20–30 minutes via the addition funnel.

    • Critical Control Point: Monitor temperature.[3][4] If it rises >10°C, cool with a water bath. Rapid addition triggers polymerization.

  • Reaction Phase: Heat the mixture to 40–50°C for 2–12 hours. Monitor by TLC.[5][6]

    • End Point: Look for the disappearance of the alcohol.

  • Quenching (The Yield Saver): Cool to room temperature. Add 1N HCl dropwise while stirring until the pH is exactly 7.

  • Isolation:

    • Dilute with ether/DCM.

    • Wash with water (to remove Triton B salts).

    • Dry organic layer over MgSO₄.

    • Concentrate in vacuo.

FAQ: Rapid Diagnostics

Q: Can I use NaOH pellets? A: Generally, no. NaOH is poorly soluble in organic substrates. It creates a biphasic system that promotes polymerization at the solid surface. If you must use NaOH, use it as a 40% aqueous solution with a Phase Transfer Catalyst (TEBA or TBAB).

Q: My product has a "double" mass spec peak. What happened? A: If your substrate was a primary amine (R-NH₂), you likely formed the bis-cyanoethylated product (R-N(CH₂CH₂CN)₂). To favor the mono-product, use a large excess of the amine (nucleophile) rather than the acrylonitrile, or switch to acidic catalysis (acetic acid).

Q: Why does the literature suggest adding water? A: For some specific Michael acceptors, water can stabilize the transition state, but for acrylonitrile, water usually competes by hydrolyzing the nitrile to an amide/acid. Keep it anhydrous unless using a specific aqueous-PTC protocol.

References

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Triton B protocols).
  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry, 28(2), 406-410.

  • BenchChem Technical Guides. (2025). Preventing polymerization of acrylonitrile derivatives.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

Disclaimer: Acrylonitrile is a potent carcinogen and can be absorbed through the skin. All protocols must be performed in a functioning fume hood with appropriate PPE (Nitrile gloves are often insufficient; double-gloving or Silver Shield gloves are recommended).

Sources

Technical Support Center: Purification of 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Operational Context

Welcome to the Technical Support Center. You are likely working with 1,3,5-Pentanetricarbonitrile (also known as 4-cyanoheptanedinitrile or 1,3,5-tricyanopentane), a high-polarity intermediate often synthesized via the Michael addition of acrylonitrile to acetonitrile derivatives.

This compound presents unique purification challenges due to its high boiling point (


 at 

), tendency to retain color bodies (red/green tint), and viscosity. The following guide replaces generic advice with specific, failure-analysis-driven protocols designed for drug development and advanced synthesis applications.

Module 1: Initial Assessment & Handling

Q: My crude material is a dark red/green viscous liquid. Is this normal?

A: Yes, this is a common impurity profile. While pure this compound is a colorless to pale yellow liquid (or low-melting solid), the "red to green" coloration reported by suppliers like TCI indicates the presence of conjugated oligomers or oxidized byproducts from the Michael addition step.

  • Action: Do not proceed directly to chromatography. The colored impurities are often high-molecular-weight polymers that will irreversibly foul silica columns.

  • Protocol: Perform a pre-distillation treatment (see Module 2) to remove bulk color bodies and catalyst residues.

Q: The material is not solidifying even at room temperature. Should I recrystallize?

A: No. Although some literature describes it as a solid, commercial batches are typically liquids at


 due to supercooling or trace impurities lowering the melting point.
  • Recommendation: Treat it as a liquid.[1][2][3][4][5] Attempting to force crystallization from a viscous crude oil often results in "oiling out" rather than crystal formation. Purification via High-Vacuum Distillation is the gold standard for this compound.

Module 2: Primary Purification (High-Vacuum Distillation)

Q: I am seeing decomposition during distillation. How do I prevent this?

A: Decomposition is likely caused by excessive pot temperature or residual basic catalyst . this compound boils at


 at 

.[4] If your vacuum is weaker (e.g.,

), the required pot temperature will exceed the compound's thermal stability threshold (

), leading to degradation.

Troubleshooting Protocol:

  • Neutralize Catalyst: If synthesized via base-catalyzed Michael addition, ensure the crude is washed with dilute HCl and water, then dried thoroughly. Residual base at distillation temperatures causes rapid polymerization.

  • Vacuum Integrity: You must achieve

    
    . Use a high-quality rotary vane pump, not a diaphragm pump.
    
  • Short Path: Use a short-path distillation head to minimize the thermal residence time.

Distillation Parameters Table:

ParameterSpecificationReason
Vacuum Pressure

Lowers BP to manageable range (

).
Bath Temperature

Provides necessary

without charring.
Condenser Temp

Prevents product from solidifying/clogging the condenser.
Collection Flasks Pre-weighed, 3 fractions1: Volatiles/Solvent2: Glutaronitrile (impurity)3: Product

Module 3: Polishing & Chromatography

Q: Distillation removed the bulk impurities, but the product is still slightly yellow. How do I achieve >98% purity?

A: Use Flash Column Chromatography for the final polish. The high polarity of the three nitrile groups makes this compound "sticky" on silica. Standard non-polar eluents will cause significant tailing.

Chromatography Setup:

  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Mobile Phase: Gradient elution is required.

    • Start: 100% Dichloromethane (DCM) or Chloroform.

    • Ramp: 0%

      
       5% Methanol (MeOH) in DCM.
      
    • Alternative: Ethyl Acetate/Hexane (start 50:50, ramp to 100% EtOAc).

  • Loading: Dissolve the distillate in minimum DCM. Do not use dry-loading with silica if the oil is viscous; liquid loading is preferred to prevent streaking.

Q: How do I remove the "Red/Green" color if I can't distill?

A: Activated Charcoal Treatment.[6] If distillation is not feasible (e.g., small scale <1g), use chemical decolorization.

  • Dissolve crude in Acetonitrile or DCM (10 mL/g).

  • Add Activated Carbon (10-20 wt%).

  • Heat to reflux for 30 minutes.

  • Filter hot through a Celite pad.

  • Concentrate.[7][8] Note: This improves color but does not remove chemically similar impurities like glutaronitrile.

Module 4: Impurity Profiling & Logic Flow

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying this compound based on the state of your crude material.

PurificationFlow Start Crude this compound (Red/Green Viscous Liquid) CheckBase Is Catalyst Neutralized? Start->CheckBase Wash Acid Wash (Dilute HCl) & Water Wash CheckBase->Wash No/Unsure Dry Dry (MgSO4) & Concentrate CheckBase->Dry Yes Wash->Dry VacCheck Can you achieve <1 mmHg? Dry->VacCheck Distill High Vacuum Distillation (BP 190°C @ 0.5 mmHg) VacCheck->Distill Yes (Preferred) Charcoal Activated Charcoal Treatment (Reflux in DCM) VacCheck->Charcoal No (Small Scale) Column Flash Chromatography (DCM -> 5% MeOH/DCM) Distill->Column Slight Color Final Pure Product (Colorless Liquid/Solid) Distill->Final Colorless Charcoal->Column Column->Final

Caption: Decision tree for purification, prioritizing catalyst neutralization and vacuum distillation to prevent thermal degradation.

Module 5: Impurity Identification

Q: I see a peak eluting just before my product. What is it?

A: It is likely Glutaronitrile (1,3-dicyanopropane) or a mono-addition byproduct. In the synthesis (Michael addition of acrylonitrile), incomplete reaction leads to glutaronitrile derivatives.

  • Differentiation: Glutaronitrile has a significantly lower boiling point (

    
     at atm, lower under vacuum) and is less polar than the trinitrile.
    
  • Removal: It will distill in the "Forerun" fraction (Fraction 1 or 2) during high-vacuum distillation.

References

  • PubChem. (n.d.).[7][9] Compound Summary: this compound (CID 87559093). National Library of Medicine. Retrieved from [Link]

  • Cohen, H. L. (1959). Michael Addition of Acetonitrile. Journal of Polymer Science. (Provides mechanistic context for oligomer impurities in nitrile synthesis).

Sources

Resolving contradictions in spectroscopic data for 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for resolving spectroscopic contradictions in 1,3,5-Pentanetricarbonitrile.

Subject: Troubleshooting Structural Validation & Spectral Anomalies Analyte: this compound (CAS: 4379-04-8) Synonyms: 4-cyanoheptanedinitrile; 4-cyanopimelonitrile; 1,3,5-Tricyanopentane (ambiguous).

Executive Summary: The "Symmetry Trap"

Researchers characterizing This compound often encounter data that contradicts the expected symmetric aliphatic structure. The theoretical molecule possesses a plane of symmetry at C3, implying a simple NMR splitting pattern. However, experimental data frequently exhibits "phantom" multiplets, integration errors, or unexpected IR bands.

These contradictions typically stem from three specific physicochemical phenomena:

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): Spontaneous formation of cyclic enaminonitriles under weak basic conditions.

  • Proton Exchange (Deuterium Silencing): The acidity of the methine proton at C3 leads to signal loss in protic deuterated solvents.

  • Desymmetrization via Hydrolysis: Rapid formation of mono-amides that destroys the molecule's

    
     symmetry.
    

Troubleshooting Module: NMR Anomalies

Issue A: "My spectrum shows a complex forest of peaks instead of simple triplets/quintets."

Diagnosis: Loss of Symmetry due to Cyclization or Hydrolysis. The linear molecule is symmetric. If you see a complex spectrum, the molecule has likely undergone Thorpe-Ziegler cyclization to form a cyclohexane derivative (4-amino-5-cyanocyclohex-1-enecarbonitrile derivatives) or hydrolyzed to a mono-amide.

The Mechanism: The C1 and C5 nitriles are separated by 5 carbons—the perfect distance for a 6-membered ring closure. This can occur even in "neutral" solvents if glassware is alkaline.

Validation Protocol:

  • Check for Enamine Signals: Look for broad exchangeable protons (

    
    ) around 5.0–6.5 ppm.
    
  • Check for Olefinic Protons: Cyclization creates a double bond. Look for a new signal around 4.5–5.5 ppm if the enamine tautomerizes.

  • Solvent Test: Run the sample in DMSO-d6 with a trace of acid (TFA) to inhibit cyclization, versus CDCl3 (which may contain trace HCl or base stabilizers).

Issue B: "The central Methine proton (H3) is missing or integrates too low."

Diagnosis: H/D Exchange (Deuterium Silencing). Explanation: The proton at C3 is


 to a nitrile group and flanked by two alkyl chains. While typical alkyl nitriles have pKa ~25-30, the electron-withdrawing environment here increases acidity. In solvents like MeOD  or D2O  (with trace base), this proton exchanges with Deuterium, becoming NMR silent.

Solution:

  • Switch Solvent: Use a non-protic solvent like CDCl3 or Acetone-d6 .

  • Dry the Sample: Ensure no residual

    
     is present from previous steps.
    
Issue C: "The Methylene protons (H2/H4) appear as complex multiplets, not simple quartets."

Diagnosis: Diastereotopicity or Virtual Coupling. Explanation: Even in the linear symmetric form, the protons on C2 and C4 are adjacent to the pro-chiral center C3. While the molecule is meso (achiral), steric crowding can restrict rotation, making the geminal protons (


) magnetically non-equivalent (diastereotopic).

Visual Troubleshooting Tree:

NMR_Troubleshooting Start Start: Complex NMR Spectrum Check_NH Are there broad peaks (5.0-6.5 ppm)? Start->Check_NH Check_C3 Is C3-H (Methine) missing/low integration? Check_NH->Check_C3 No Cyclization Diagnosis: Thorpe-Ziegler Cyclization (Enamine formed) Check_NH->Cyclization Yes Check_IR Check IR: Is there a peak at 1650-1690 cm⁻¹? Check_C3->Check_IR No Exchange Diagnosis: H/D Exchange (Solvent interaction) Check_C3->Exchange Yes (in MeOD/D2O) Hydrolysis Diagnosis: Mono-hydrolysis (Amide formation) Check_IR->Hydrolysis Yes Diastereotopic Diagnosis: Diastereotopic Protons (Restricted Rotation) Check_IR->Diastereotopic No

Figure 1: Decision matrix for identifying the source of spectral complexity in this compound.

Troubleshooting Module: IR & Mass Spec

IR Contradiction: "I see a carbonyl peak, but my structure is a nitrile."

Issue: Appearance of bands at


.
Root Cause:  Hygroscopic Hydrolysis.
Nitriles are notorious for hydrolyzing to primary amides upon exposure to atmospheric moisture.
  • Pure Nitrile: Sharp peak at

    
     (CN stretch).
    
  • Contaminated: Appearance of Amide I (

    
    ) and Amide II (
    
    
    
    ) bands, plus broadening at
    
    
    (NH stretch).

Protocol:

  • Dissolve sample in dry DCM.

  • Add activated 3Å molecular sieves .

  • Filter and re-evaporate under high vacuum.

  • Acquire IR immediately in a moisture-free ATR environment.

Mass Spec Contradiction: "M+1 is weak; M+23 (Na) dominates."

Issue: Difficulty observing the protonated molecular ion


.
Root Cause:  Nitriles have low proton affinity compared to the high affinity for alkali metals.
Solution: 
  • Do not rely on

    
    .
    
  • Look for the

    
     (147 + 23 = 170 m/z) or 
    
    
    
    adducts.
  • Warning: If you see

    
    , it is likely the ammonium adduct 
    
    
    
    , not water addition. Verify with high-res MS to distinguish
    
    
    from a hydrolysis product
    
    
    .

Data Reference Table

FeatureLinear (Target)Cyclized (Impurity)Hydrolyzed (Impurity)
Symmetry

(High symmetry)

(Asymmetric)

(Asymmetric)
CN Stretch (IR) Single sharp (

)
Split/Shifted (

)
Weakened + Amide (

)
NMR C3-H Quintet/Multiplet (1H)Absent (Quaternary C)Shifted/Complex
NMR NH/NH2 NoneBroad singlet (

ppm)
Doublet/Broad (

ppm)
Solubility Organic SolventsPolar OrganicsWater/Alcohols

Mechanistic Visualization: The Cyclization Trap

The most common "contradiction" is the spontaneous conversion of the linear tri-nitrile into a cyclic enamine. This occurs because the pKa of the


-protons allows for internal nucleophilic attack.

Reaction_Pathway Linear Linear Form (Symmetric) Target Transition Thorpe-Ziegler Intermediate Linear->Transition Base/Heat Cyclic Cyclic Enaminonitrile (Asymmetric) Common 'Impurity' Transition->Cyclic Tautomerization Cyclic->Linear Acid Hydrolysis (Reversible?)

Figure 2: The Thorpe-Ziegler cyclization pathway responsible for loss of symmetry.

References

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1] Organic Reactions.[2][3] (Mechanistic background on nitrile cyclization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Reference for Nitrile/Amide IR differentiation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87559093, this compound. Retrieved from [Link]

Sources

Addressing side reactions in the synthesis of polyfunctional nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Addressing Chemoselectivity & Side Reactions in Nitrile Synthesis

Introduction: The "Nitrile Nexus"

Welcome to the Advanced Synthesis Support Center. You are likely here because the cyano group (–CN) is deceptively simple. In polyfunctional drug scaffolds, introducing a nitrile often triggers a cascade of side reactions—hydrolysis, polymerization, or catalyst poisoning—that turns a promising batch into "black tar."

This guide moves beyond basic textbook reactions. We address the specific failure modes encountered when synthesizing nitriles in the presence of sensitive groups (esters, free alcohols, amines) and provide self-validating protocols to rescue your route.

Module 1: Metal-Catalyzed Cyanation (The "Dead Catalyst" Issue)

User Complaint: "I'm trying to convert an aryl halide to a nitrile using Pd(0), but the reaction stalls after 10% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

The primary failure mode in Pd-catalyzed cyanation is catalyst poisoning . Cyanide anions (


) are strong 

-donors that bind irreversibly to the Palladium center, forming stable

species that are catalytically inactive. This shuts down the oxidative addition cycle.
Troubleshooting Protocol

Solution: The "Slow-Release" Strategy (


) 
Instead of flooding the system with free cyanide (using NaCN/KCN), use Potassium Ferrocyanide. It is non-toxic and releases cyanide ions slowly only when activated, preventing catalyst saturation.
Optimized Protocol (Beller Modification)
  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Source:

    
     (0.2 equiv - Note: provides 1.2 equiv CN)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: CM-Phos or SPhos (2-4 mol%) - Crucial for steric bulk to prevent Pd-CN aggregation.

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMAc/Water (10:1) or NMP. Water is critical for the solubility of ferrocyanide.

  • Temp: 80–100 °C.

Validation Check:

  • Color Change: Reaction should remain a clear/amber solution. Precipitation of Pd-black indicates ligand failure or oxygen leakage.

  • Stoichiometry: Do not exceed 0.25 equiv of Ferrocyanide. Excess leads to insoluble polymeric Fe-Pd complexes.

Data: Cyanating Agent Comparison
ReagentToxicityCatalyst Deactivation RiskPolyfunctional ToleranceRecommendation
NaCN / KCN High (Fatal)High (Rapid Poisoning)Low (Basic conditions)Avoid for complex scaffolds.
Zn(CN)₂ MediumMediumHighGood, but waste disposal is difficult.
TMS-CN High (Volatile)LowMedium (Moisture sensitive)Use for Lewis-Acid catalysis only.
K₄[Fe(CN)₆] Low (Non-toxic) Very Low (Slow Release) Excellent Gold Standard for MedChem.

Module 2: Amide Dehydration (The "Hydrolysis Trap")

User Complaint: "I have an ester and a primary amide on my scaffold. When I use


 or 

to make the nitrile, my ester hydrolyzes or transesterifies."
Root Cause Analysis

Classical dehydration reagents generate strong mineral acids (HCl) or require high heat. In polyfunctional molecules, this leads to:

  • Hydrolysis: Esters/acetals cleave under acidic conditions.

  • Epimerization:

    
    -chiral centers racemize due to the acidic/thermal stress.
    
Troubleshooting Protocol

Solution: Chemoselective Dehydration with T3P Propylphosphonic anhydride (T3P) acts as a mild activation agent that works under near-neutral or slightly basic conditions, leaving esters and acid-sensitive protecting groups (Boc, THP) intact.

Optimized Protocol (T3P Method)
  • Substrate: Primary Amide (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: EtOAc or DCM (Dry).

  • Temp: Reflux (EtOAc) or RT (DMF).

Mechanism of Action:

  • Amide oxygen attacks T3P phosphorus.

  • Base deprotonates the intermediate.[1]

  • Elimination of phosphate byproduct yields the nitrile. Note: The byproduct is water-soluble, simplifying purification.

Module 3: -Functionalization (The "Phantom Polymer")

User Complaint: "My yield is low, and I see a baseline spot on TLC that isn't my product. NMR shows a mixture of enamine-like signals."

Root Cause Analysis

Nitriles with


-protons are prone to the Thorpe-Ziegler Reaction .[1] Under basic conditions (often used for alkylation), a deprotonated nitrile attacks the cyano group of another molecule, forming a dimer (enaminonitrile) or polymer.
Visualizing the Failure Mode

ThorpeZiegler Start Nitrile (R-CH2-CN) Base Base Treatment (LDA/NaH) Start->Base Anion α-Cyano Carbanion Base->Anion Path_Good Electrophile (R-X) Anion->Path_Good Fast Addn. Path_Bad Self-Condensation Anion->Path_Bad Slow Addn./ Low Electrophile Conc. Product Desired Alkylated Nitrile Path_Good->Product SideProduct Thorpe Dimer (Enaminonitrile) Path_Bad->SideProduct

Caption: Figure 1. Kinetic competition between desired alkylation and Thorpe-Ziegler self-condensation.

Troubleshooting Protocol

Solution: Kinetic Control & Inverse Addition To prevent self-condensation, you must ensure the carbanion reacts with the electrophile faster than it reacts with another nitrile molecule.

  • Inverse Addition: Do not add the electrophile to the enolate. Instead, add the enolate slowly to a solution of the electrophile. This keeps the concentration of free enolate low relative to the electrophile.

  • Lithium vs. Sodium: Use Li-bases (LDA, LiHMDS). The covalent nature of the Li-N bond stabilizes the anion and reduces the rate of self-attack compared to Na/K counterparts.

  • Quench Temperature: Keep the reaction at -78 °C. The Thorpe reaction has a higher activation energy than simple alkylation; low temperature favors the kinetic product.

Summary: Route Selection Decision Matrix

Use this logic flow to select the correct methodology for your specific polyfunctional scaffold.

RouteSelection Start Target: Polyfunctional Nitrile Q1 Precursor Available? Start->Q1 RouteA Aryl Halide (Ar-X) Q1->RouteA RouteB Carboxylic Acid/Amide Q1->RouteB RouteC Aldehyde Q1->RouteC Q_Pd Sensitive to Metals? RouteA->Q_Pd Q_Acid Acid Sensitive Groups? (Acetals, Esters) RouteB->Q_Acid Sol_C1 Schmidt Reaction or Oxime Formation -> Dehydration RouteC->Sol_C1 Sol_A1 Use K4[Fe(CN)6] + Pd(OAc)2 (Non-toxic, Chemoselective) Q_Pd->Sol_A1 No Sol_A2 Use CuCN (Rosenmund-von Braun) (Harsh, High Temp - AVOID if possible) Q_Pd->Sol_A2 Yes (Rare) Sol_B1 T3P Dehydration (Mild, pH neutral) Q_Acid->Sol_B1 Yes Sol_B2 SOCl2 / POCl3 (Standard, Generates HCl) Q_Acid->Sol_B2 No

Caption: Figure 2.[2][3] Strategic decision matrix for selecting nitrile synthesis routes based on substrate functionality.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Advantageous Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link

  • Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes. Synlett. Link

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). The formation and reactions of imino-compounds.[1][5][6][7][8] Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions. Link

  • Cohen, D. T., et al. (2015). Pd-Catalyzed Cyanation of (Hetero)aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Link

Sources

Catalyst selection for optimizing 1,3,5-Pentanetricarbonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Process Optimization for 1,3,5-Pentanetricarbonitrile Synthesis

Executive Summary

The synthesis of This compound (also known as 4-cyanopimelonitrile or the di-adduct of acetonitrile and acrylonitrile) relies on a sequential base-catalyzed Michael addition. The core challenge lies in balancing the acidity of the


-proton in the growing nitrile chain against the tendency of acrylonitrile to polymerize or undergo side reactions (e.g., Thorpe-Ziegler condensation).

This guide provides an evidence-based troubleshooting framework for selecting catalysts, optimizing reaction conditions, and ensuring high selectivity for the 1,3,5-isomer over the mono-adduct (glutaronitrile) or the sterically hindered tri-adduct.

Part 1: Critical Catalyst Selection & Mechanism

Q1: Which catalyst system offers the best balance between yield and selectivity for this compound?

Recommendation: For most scalable applications, Triton B (Benzyltrimethylammonium hydroxide) (40% in methanol) or Potassium Hydroxide (KOH) in tert-butanol are the superior choices.

Technical Rationale: The reaction proceeds via the deprotonation of acetonitrile (pKₐ ~25) followed by nucleophilic attack on acrylonitrile.

  • KOH/t-BuOH (The Thermodynamic Choice): The use of tert-butanol (a bulky, protic solvent) moderates the basicity of the hydroxide, preventing the rapid polymerization of acrylonitrile while sufficiently deprotonating the acetonitrile. This system favors the thermodynamic product (the di-adduct) due to the reversibility of the Michael addition at elevated temperatures (60–80°C).

  • Triton B (The Kinetic/Solubility Choice): As a phase-transfer catalyst and organic base, Triton B ensures excellent solubility of the organic intermediates in non-polar or semi-polar media. It is particularly effective if you are observing precipitation issues with inorganic bases that trap the mono-adduct.

  • Sodium Ethoxide (NaOEt) (The Aggressive Choice): While effective, NaOEt is often too nucleophilic, leading to higher rates of side reactions (e.g., iminoether formation) or oligomerization of the acrylonitrile. Use only under strictly anhydrous conditions if the KOH system fails.

Q2: I am seeing significant amounts of Glutaronitrile (mono-adduct). How do I push the reaction to the 1,3,5-tri-nitrile?

Troubleshooting Protocol: The formation of this compound is a two-step Michael addition. Stalling at glutaronitrile indicates insufficient basicity or inadequate stoichiometry.

  • Increase Catalyst Load: The second deprotonation (removing the proton from glutaronitrile, pKₐ ~30) is more difficult than the first. Increase base concentration from 1-2 mol% to 5-10 mol% .

  • Temperature Ramp: The first addition (Acetonitrile

    
     Glutaronitrile) is exothermic and fast. The second addition requires thermal activation. Implement a step-wise heating profile:
    
    • Step 1: 0–20°C for 1 hour (Initial mixing).

    • Step 2: 60–80°C for 3–5 hours (Drive to di-adduct).

  • Stoichiometry: Ensure a strict molar ratio of 1:2.2 (Acetonitrile:Acrylonitrile). A slight excess of acrylonitrile drives the equilibrium but necessitates careful removal of unreacted monomer to prevent polymerization.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the sequential alkylation pathway and the critical decision nodes for catalyst and condition optimization.

ReactionPathway cluster_conditions Optimization Parameters Acetonitrile Acetonitrile (Starting Material) Intermediate Glutaronitrile (Mono-adduct) Acetonitrile->Intermediate Base (Cat.), <40°C Fast Kinetic Step Acrylonitrile 2 eq. Acrylonitrile SideProduct Polyacrylonitrile (Polymer) Acrylonitrile->SideProduct Excess Heat / No Inhibitor Product This compound (Target Di-adduct) Intermediate->Product Base (Cat.), 60-80°C Rate Limiting Step TriAdduct Tri-adduct (Over-alkylation) Product->TriAdduct Large Excess Acrylonitrile Sterically Hindered Temp Temp: 60-80°C Base Base: KOH or Triton B Solvent Solvent: t-BuOH

Caption: Sequential Michael addition pathway. Note that the second addition requires higher activation energy (temperature) to overcome steric and electronic resistance.

Part 3: Experimental Protocol & Data

Optimized Synthesis Protocol (KOH/t-BuOH System)

Objective: Synthesis of this compound with >85% purity.

Materials:

  • Acetonitrile (Reagent Grade)

  • Acrylonitrile (Stabilized with MEHQ)

  • Potassium Hydroxide (85% pellets)

  • tert-Butanol (Anhydrous)

  • Hydroquinone (Polymerization inhibitor)

Workflow:

  • Catalyst Prep: Dissolve KOH (5 mol% relative to acetonitrile) in tert-butanol at 40°C until clear.

  • Reactant Mixing: Add Acetonitrile (1.0 eq) to the base solution.

  • Controlled Addition: Cool the mixture to 10°C. Add Acrylonitrile (2.1 eq) dropwise over 60 minutes.

    • Critical: Maintain internal temperature <25°C to prevent runaway exotherm or polymerization.

  • Thermal Drive: Once addition is complete, add Hydroquinone (100 ppm). Heat the mixture to reflux (approx. 80-82°C) for 4 hours.

  • Quench & Workup: Cool to room temperature. Neutralize with dilute HCl to pH 6-7.

  • Isolation: Evaporate tert-butanol. Dissolve residue in Ethyl Acetate/Water. Wash organic layer with brine. Dry over MgSO₄ and concentrate.

  • Purification: High-vacuum distillation (bp ~190°C at 0.5 mmHg) or recrystallization from ethanol if solid.

Comparative Catalyst Performance Table
Catalyst SystemConversion (%)Selectivity (1,3,5)Major Side ProductRecommended Use Case
KOH / t-BuOH 92%High (90%) GlutaronitrileStandard Lab Scale
Triton B / MeOH 95%Moderate (85%)PolyacrylonitrileHigh Throughput / Scale-up
NaOEt / EtOH 98%Low (70%)Iminoethers / PolymerNot Recommended (Too aggressive)
Basic Alumina 60%High (>95%)Unreacted SMGreen Chemistry / Solvent-free

Part 4: Troubleshooting FAQ

Q: The reaction mixture turned into a solid orange/red gel. What happened? A: You experienced anionic polymerization of acrylonitrile .

  • Cause: Temperature was too high during the addition phase, or the base concentration was locally too high.

  • Fix: Add acrylonitrile slower at a lower temperature (<20°C). Ensure efficient stirring. Always add a radical inhibitor like hydroquinone or phenothiazine to the reaction mixture before heating.

Q: I cannot separate the product from the high-boiling solvent. A: Avoid high-boiling solvents like DMSO or DMF unless necessary.

  • Fix: Use tert-Butanol or Dioxane . These can be removed via rotary evaporation. If using Triton B, wash the crude organic phase thoroughly with water to remove the catalyst, which can catalyze decomposition during distillation.

Q: The product yield is low, and NMR shows mostly Glutaronitrile. A: The second addition step stalled.

  • Fix: The deprotonation of glutaronitrile is the rate-limiting step. Ensure the reaction refluxes for at least 4 hours. If using KOH, adding a small amount of phase transfer catalyst (TEBA) can help if the intermediate is precipitating out of the t-BuOH.

References

  • BenchChem . This compound Structure and Synthesis. Retrieved from

  • ChemicalBook . This compound Product Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) . Michael Addition Strategies in Organic Synthesis. Retrieved from

  • PrepChem . General Procedures for Nitrile Synthesis via Michael Addition. Retrieved from (Note: Analogous Michael addition protocols cited for context).

Understanding and preventing degradation pathways of 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3,5-Pentanetricarbonitrile Stability & Handling

Audience: Pharmaceutical Researchers, Process Chemists, and Battery Electrolyte Engineers. Topic: Degradation Pathways, Troubleshooting, and Stabilization of this compound (CAS: 4379-04-8).

Technical Overview: The Molecule & Its Fragility

This compound (also known as 4-cyanoheptanedinitrile) is a trifunctional aliphatic nitrile. Its structure consists of a flexible hydrocarbon backbone functionalized with three electron-withdrawing cyano (-C≡N) groups.

While valuable as a high-voltage electrolyte additive and a pharmaceutical intermediate, its "Achilles' heel" lies in its high polarity and the acidity of its


-protons. The electron-withdrawing nature of the three nitrile groups activates the C-H bonds on the backbone, making the molecule susceptible to both hydrolysis  (moisture attack) and autocatalytic cyclization  (base/heat induced).

Key Physicochemical Data:

PropertyValueRelevance to Stability
Molecular Formula

High nitrogen content implies potential for energetic decomposition.
Appearance Colorless to Pale Yellow LiquidRed/Green discoloration indicates degradation (oligomerization).
Boiling Point 190°C (0.5 mmHg)High boiling point; difficult to distill without thermal degradation.
Solubility Polar Solvents (MeCN, DMSO)Hygroscopic; readily absorbs atmospheric moisture.
Acidity (

)
~25 (estimated for

-H)
Susceptible to deprotonation by weak bases or basic impurities.

Troubleshooting Guide: Diagnosing Degradation

Use this decision matrix to identify the specific degradation pathway affecting your sample.

Issue A: Sample has turned cloudy or formed a white precipitate.
  • Diagnosis: Hydrolysis .[1][2]

  • Mechanism: Moisture has attacked one or more nitrile groups, converting them first to amides (solids) and eventually to carboxylic acids.[3] This is often catalyzed by trace acids or simply by prolonged exposure to humid air.

  • Verification:

    • IR Spectroscopy: Look for a new broad peak at 3300-3500

      
       (N-H stretch of amide) or a carbonyl peak at ~1680 
      
      
      
      (Amide I band).
    • Solubility Test: The degradation product (amide/acid) is often less soluble in the organic matrix, causing precipitation.

Issue B: Sample has turned Red, Green, or Dark Brown.
  • Diagnosis: Thorpe-Ziegler Cyclization / Oligomerization .

  • Mechanism: Trace basic impurities (or hot spots during heating) deprotonated an

    
    -carbon. The resulting carbanion attacked a neighboring nitrile group, forming a cyclic enaminonitrile. These compounds are highly conjugated, absorbing light in the visible spectrum (Red/Green).
    
  • Verification:

    • UV-Vis: Appearance of absorption bands >300 nm.

    • GC-MS: Appearance of dimers or species with molecular weight

      
      .
      

Deep Dive: Degradation Mechanisms

Pathway 1: Hydrolysis (Moisture Sensitivity)

The nitrile carbon is electrophilic.[4] Water, acting as a nucleophile, attacks this carbon. This reaction is slow at neutral pH but accelerates rapidly with trace acid/base catalysis.

Hydrolysis cluster_legend Degradation Indicator Nitrile This compound (R-CN) Imidate Imidic Acid Intermediate (R-C(OH)=NH) Nitrile->Imidate + H2O (Slow) Amide Primary Amide (R-CONH2) [White Solid] Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O / Heat (Irreversible)

Figure 1: Stepwise hydrolysis pathway. The formation of the amide is the primary cause of cloudiness in aged samples.

Pathway 2: Intramolecular Cyclization (Thorpe-Ziegler)

This is the most critical pathway for high-purity applications (e.g., battery electrolytes). The molecule contains acidic protons at the C2 and C4 positions. If deprotonated, the molecule can "bite" its own tail, forming a 5-membered ring (cyclopentanone derivative derivative upon workup) or polymerizing intermolecularly.

Cyclization Start This compound Anion Carbanion Intermediate (Alpha-deprotonation) Start->Anion Base / Heat Cyclic Cyclic Enaminonitrile (5-membered ring) Anion->Cyclic Intramolecular Attack (Thorpe-Ziegler) Oligomer Colored Oligomers (Red/Green Tars) Cyclic->Oligomer Polymerization (+ Conjugation)

Figure 2: The "Red/Green" degradation pathway. Note that this reaction is often autocatalytic once initiated.

Frequently Asked Questions (FAQs)

Q1: Can I redistill this compound to purify it? A: Proceed with extreme caution. Because the boiling point is high (190°C at 0.5 mmHg), thermal stress often triggers the Thorpe-Ziegler cyclization described above.

  • Recommendation: If you must distill, use a wiped-film evaporator (short residence time) or high vacuum (<0.1 mmHg) to keep the bath temperature below 120°C. Add a trace of acidic stabilizer (e.g., 10 ppm acetic acid) to inhibit base-catalyzed polymerization during heating.

Q2: How should I store this compound long-term? A:

  • Temperature: Refrigerate (2-8°C). Cold slows down both hydrolysis and oligomerization.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

  • Container: Amber glass (to prevent photo-initiated radical reactions) with a PTFE-lined cap. Avoid metal containers, as transition metals (Fe, Cu) can coordinate with the nitriles and catalyze degradation.

Q3: My sample is green but the GC purity is still >98%. Can I use it? A: For battery applications , NO. The green color indicates conjugated impurities (enamines) which are electrochemically active and will degrade cycle life. For early-stage synthesis , it might be acceptable, but purification via a silica plug (eluting with DCM/MeOH) is recommended to remove the polar colored impurities.

Q4: Is the compound toxic? A: Yes. Like most aliphatic nitriles, it can metabolize to release cyanide ions in vivo. It is toxic by inhalation, ingestion, and skin contact. Always handle in a fume hood.

Experimental Protocol: Purity Check & Drying

Before using this compound in sensitive applications (e.g., electrolyte formulation), validate its quality.

Step 1: Visual Inspection

  • Pass: Clear, colorless to very pale yellow liquid.

  • Fail: Cloudy (wet/hydrolyzed) or Green/Red (oligomerized).

Step 2: Water Content (Karl Fischer)

  • Method: Coulometric Karl Fischer titration.

  • Solvent: Methanol/Formamide mix (nitriles can interfere with standard KF reagents; use ketone/aldehyde-free reagents designed for nitriles).

  • Limit: < 50 ppm for battery grade; < 500 ppm for synthesis.

  • Drying Protocol: If wet, do not heat. Dry over activated 4Å Molecular Sieves for 24-48 hours.

Step 3: GC-FID Analysis

  • Column: DB-WAX or equivalent polar column (to separate the high-boiling nitrile from non-polar impurities).

  • Injector: 250°C.

  • Detector: 300°C.

  • Program: Hold 100°C for 2 min, ramp 10°C/min to 250°C.

  • Note: If you see a broad "hump" at the end of the chromatogram, this indicates oligomers that are not eluting cleanly.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2025).[1][5][6] PubChem Compound Summary for CID 252838, this compound. Retrieved from [Link]

  • Nitrile Hydrolysis Mechanism: LibreTexts Chemistry. (2023). Hydrolysis of Nitriles. Retrieved from [Link]

  • Electrolyte Additive Stability: Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. (Contextual grounding on nitrile stability in high-voltage environments).

Sources

Technical Support Center: Scalable Synthesis of 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4379-04-8 | Formula:


 | Molecular Weight:  147.18  g/mol 

Executive Summary & Core Challenges

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your scale-up of 1,3,5-Pentanetricarbonitrile (1,3,5-PTCN) has encountered yield losses, thermal instability, or purification bottlenecks.

1,3,5-PTCN is a critical aliphatic trinitrile used as a high-performance electrolyte additive and a core precursor for dendrimer synthesis. Its production via the Michael Addition of Glutaronitrile to Acrylonitrile appears deceptively simple but is plagued by three primary failure modes at scale:

  • Exothermic Runaway: The reaction is highly exothermic. Poor heat removal leads to "tarring" (polymerization of acrylonitrile).

  • Regioselectivity Issues: Over-alkylation leads to tetra-nitrile byproducts.

  • Thermal Decomposition: The product has a high boiling point (

    
    C at 0.5 mmHg) and degrades rapidly if subjected to prolonged pot distillation.
    

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for reproducible high-purity synthesis.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.05 (Glutaronitrile : Acrylonitrile)Slight excess of acrylonitrile drives conversion, but >1.1 equiv promotes poly-addition and polymerization.
Catalyst Potassium tert-butoxide (

-BuOK) or KOH
Strong base required to deprotonate the

-carbon of glutaronitrile.

-BuOK offers better solubility in organic media than KOH.
Temperature

C to

C (Dosing phase)
Low temperature suppresses the polymerization of acrylonitrile (kinetic control).
Inhibitor MEHQ (Hydroquinone monomethyl ether)Mandatory. 100–500 ppm added to acrylonitrile feed to prevent radical polymerization.
Vacuum Level

mbar (Purification)
Product decomposes above

C. High vacuum is essential to keep pot temperature

C.

Troubleshooting Guide (Q&A)

Category A: Reaction Phase Failures

Q1: My reaction mixture turned into a viscous black solid within minutes. What happened? Diagnosis: You likely experienced anionic polymerization of acrylonitrile or a thermal runaway. Root Cause:

  • Rapid Addition: Adding acrylonitrile too quickly accumulates unreacted monomer. When the exotherm triggers, it spikes the temperature, initiating polymerization.

  • Lack of Inhibitor: Acrylonitrile is unstable without radical inhibitors. Corrective Action:

  • Pre-mix Inhibitor: Dissolve 200 ppm MEHQ in your acrylonitrile feed.

  • Dose Control: Switch to a "starve-fed" protocol. Add acrylonitrile dropwise over 2–4 hours, maintaining internal temperature strictly

    
    C.
    
  • Active Cooling: Ensure your jacketed reactor has sufficient cooling capacity (glycol chiller recommended).

Q2: I have low conversion of Glutaronitrile (~60%) despite long reaction times. Diagnosis: Catalyst deactivation or "poisoning." Root Cause:

  • Moisture Ingress:

    
    -BuOK and KOH are hygroscopic. Water quenches the carbanion intermediate, stopping the catalytic cycle.
    
  • Side Reactions: Water hydrolyzes the nitrile groups to amides/acids. Corrective Action:

  • Dry Solvents: Ensure Glutaronitrile and solvents (if used, e.g., THF or Toluene) are dried to

    
     ppm water.
    
  • Inert Atmosphere: The reactor must be under a positive pressure of dry Nitrogen or Argon.

Category B: Workup & Purification Failures

Q3: The product is dark red/brown after distillation. How do I get a colorless liquid? Diagnosis: Thermal degradation (Cracking). Root Cause:

  • Pot Distillation: Heating a batch for hours at

    
    C causes oxidative degradation and oligomerization.
    Corrective Action: 
    
  • Switch to Wiped Film Evaporation (WFE): This reduces residence time to seconds.

    • Set point:

      
      C evaporator wall, 
      
      
      
      mbar vacuum.
  • Acid Wash: Prior to distillation, wash the organic phase with dilute HCl to fully neutralize the base catalyst. Residual base catalyzes decomposition during heating.

Q4: My GC purity is 98%, but the product solidifies or is cloudy. Diagnosis: Residual Glutaronitrile or salt contamination. Root Cause:

  • Glutaronitrile has a high melting point (

    
    C) but can crystallize or cause phase issues if remaining in significant amounts.
    
  • Incomplete salt removal (

    
     or 
    
    
    
    -BuOK salts). Corrective Action:
  • Aqueous Wash: Perform a thorough brine wash after the reaction quench.

  • Fractional Cut: Ensure you discard the "forerun" during distillation, as unreacted Glutaronitrile boils lower than 1,3,5-PTCN.

Visualized Workflows

Figure 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the competition between the desired Michael Addition and the undesired polymerization of acrylonitrile.

ReactionPath Glutaronitrile Glutaronitrile (Substrate) Carbanion Active Carbanion Intermediate Glutaronitrile->Carbanion Deprotonation Base Base Catalyst (t-BuOK) Base->Carbanion Product This compound (Target) Carbanion->Product + 1 eq. Acrylonitrile (Controlled T < 10°C) Acrylonitrile Acrylonitrile (Electrophile) Polymer Polyacrylonitrile (Black Tar) Acrylonitrile->Polymer Radical Polymerization (High T, No Inhibitor) BisProduct Bis-Addition Product (Impurity) Product->BisProduct Over-alkylation (Excess Acrylonitrile)

Caption: Pathway analysis showing the critical branching between successful synthesis (Green) and polymerization failure (Red).

Figure 2: Purification Workflow (Wiped Film Evaporation)

Standard pot distillation often fails. This workflow minimizes thermal stress.

Purification Crude Crude Reaction Mixture Quench 1. Acid Quench (HCl) 2. Phase Separation Crude->Quench Remove Catalyst Strip Solvent Stripping (Rotovap, 50°C) Quench->Strip Remove Solvent/Water WFE Wiped Film Evaporator (WFE) High Vacuum (<0.5 mbar) Strip->WFE Feed Crude Oil Light Light Fraction (Unreacted Glutaronitrile) WFE->Light Distillate 1 Heavy Heavy Residue (Oligomers/Salts) WFE->Heavy Residue Final Pure 1,3,5-PTCN (Clear Liquid) WFE->Final Distillate 2 (Main Cut)

Caption: Recommended downstream processing using Wiped Film Evaporation to avoid thermal degradation.

Safety & Handling Protocol

Warning: Nitriles are metabolized to cyanide in the body.[1]

  • Engineering Controls: All handling must occur in a fume hood or glovebox.

  • PPE: Butyl rubber gloves (Nitrile gloves provide insufficient protection against acrylonitrile permeation).

  • Emergency: Keep an amyl nitrite or hydroxocobalamin (Cyanokit) antidote kit accessible in the lab.

References

  • ChemicalBook. (2023). This compound Product Properties and Safety Data. Retrieved from

  • BenchChem. (2025).[2] Synthesis and Applications of Aliphatic Trinitriles. Retrieved from

  • National Institutes of Health (NIH). (2018). Bioconversion of acrylonitrile using nitrile hydratase activity. (Context on Acrylonitrile handling). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Acrylonitrile and Derivatives. Retrieved from

Sources

Validation & Comparative

Technical Comparison: 1,3,5-Pentanetricarbonitrile vs. Aliphatic Trinitrile Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Role of Aliphatic Trinitriles in High-Voltage Chemistry

In the pursuit of high-energy-density lithium-ion batteries (LIBs), the stability of the cathode-electrolyte interface (CEI) at voltages exceeding 4.3 V vs. Li/Li⁺ is the limiting factor. Conventional carbonate solvents oxidize rapidly at these potentials, leading to transition metal dissolution and impedance growth.

1,3,5-Pentanetricarbonitrile (1,3,5-PTCN) has emerged as a precision-engineered additive designed to mitigate these failure modes. Unlike mono-nitriles (e.g., butyronitrile) which offer limited protection, or rigid aromatic nitriles which may suffer from poor solubility, 1,3,5-PTCN offers a unique balance of aliphatic flexibility and high functional density .

This guide objectively compares 1,3,5-PTCN against its primary analogues—1,3,6-Hexanetricarbonitrile (1,3,6-HTCN) and 1,2,3-Propanetricarbonitrile (1,2,3-PTCN) —evaluating their physicochemical profiles, electrochemical windows, and mechanism of action.

Structural & Physicochemical Profile

The performance of a nitrile additive is dictated by its CN/hydrocarbon ratio (polarity/solubility balance) and the spatial arrangement of the cyano groups (coordination geometry).

Table 1: Comparative Physicochemical Properties
FeatureThis compound 1,3,6-Hexanetricarbonitrile 1,2,3-Propanetricarbonitrile
Abbreviation 1,3,5-PTCN1,3,6-HTCN1,2,3-PTCN
CAS Number 4379-04-81772-25-462872-44-0
Molecular Formula C₈H₉N₃C₉H₁₁N₃C₆H₅N₃
Structure Type Odd-chain, spaced (1,3,5)Even-chain, flexible (1,3,6)Short-chain, vicinal (1,2,3)
Physical State Liquid / Low-MP SolidLiquidSolid (MP ~53°C)
Boiling Point ~190°C (0.5 mmHg)~205°C (1 mmHg)~158°C (0.1 mmHg)
Anodic Stability ~5.5 V vs. Li/Li⁺ ~5.3 V vs. Li/Li⁺~4.8 V (Est.)
Key Application High-Voltage LCO (4.45V)NCM811 CathodesOrganic Synthesis / Ligands
Solubility (EC/DMC) HighHighModerate (Polarity limited)

Scientist’s Insight:

  • 1,3,5-PTCN possesses a "Goldilocks" structure. The C1-C3-C5 spacing allows the molecule to wrap around transition metal ions (Co, Ni) on the cathode surface without the steric strain seen in 1,2,3-PTCN (where nitriles are on adjacent carbons).

  • 1,3,6-HTCN is a close competitor and widely used due to its availability as an adiponitrile byproduct. However, the odd-numbered carbon spacing of 1,3,5-PTCN often results in a different, often denser, packing arrangement in the CEI film.

Mechanism of Action: The "Chelation Effect"

The superiority of trinitriles over mono-nitriles lies in the Entropic Effect . Once one nitrile group binds to the cathode surface, the local concentration of the remaining two groups increases effectively to infinity, ensuring rapid and permanent adsorption.

Diagram 1: Cathode Electrolyte Interphase (CEI) Formation Mechanism

CEI_Mechanism cluster_surface Cathode Surface Interface Electrolyte Bulk Electrolyte (LiPF6 + Carbonates) Additive 1,3,5-PTCN (Free in Solution) Electrolyte->Additive Adsorption Surface Adsorption (N Lone Pair -> TM) Additive->Adsorption Diffusion Oxidation Electrochemical Oxidation (> 4.3 V vs Li/Li+) Adsorption->Oxidation High Voltage Trigger Polymerization Polymerization (C=N Crosslinking) Oxidation->Polymerization Radical Mechanism CEI Stable CEI Film (Passivates Cathode) Polymerization->CEI Film Growth Protection Inhibits Solvent Decomposition CEI->Protection Barrier Effect Protection->Electrolyte Prevents Oxidation

Figure 1: Step-wise mechanism of 1,3,5-PTCN passivation. The molecule preferentially adsorbs onto the cathode's transition metals (TM) via the nitrogen lone pair, then oxidizes to form a conductive, protective polymer film that blocks solvent molecules from degrading.

Performance Analysis: 1,3,5-PTCN vs. 1,3,6-HTCN[1]

While both additives are effective, experimental data highlights distinct use cases.

Case Study: High-Voltage LiCoO₂ (4.45 V)
  • Challenge: At 4.45 V, LiCoO₂ suffers from Co dissolution and lattice collapse.

  • 1,3,5-PTCN Performance:

    • Concentration: 0.5 wt% in 1M LiPF₆ (EC/DEC).

    • Result: Capacity retention of 90.7% after 300 cycles (vs. <60% for baseline).

    • Mechanism: The 1,3,5-structure forms a CEI rich in C=N bonds and LiₓPO_yF_z, which is thinner and less resistive than the film formed by 1,3,6-HTCN in some configurations.

Case Study: NCM811 (Nickel-Rich)[2]
  • Challenge: Microcracking and NiO-rock salt phase transformation.

  • 1,3,6-HTCN Performance:

    • Concentration: 1.0 wt%.

    • Result: 92.3% retention after 150 cycles.

    • Comparison: 1,3,6-HTCN is often preferred here due to its slightly higher flexibility, allowing it to cover the irregular surfaces of polycrystalline NCM particles effectively.

Summary: Use 1,3,5-PTCN for maximizing voltage limits (anodic stability) in LCO systems.[1] Use 1,3,6-HTCN for bulk stabilization of Ni-rich cathodes where surface coverage on expanding particles is critical.

Experimental Protocols

To validate the performance of 1,3,5-PTCN in your specific system, the following self-validating protocols are recommended.

Protocol A: Electrochemical Stability Window (LSV)

Objective: Determine the anodic oxidation limit of the additive.

  • Cell Setup: Use a 3-electrode glass cell inside an Argon-filled glovebox (O₂/H₂O < 0.1 ppm).

    • Working Electrode: Platinum (Pt) disk (polished to mirror finish).

    • Counter Electrode: Lithium metal foil.

    • Reference Electrode: Lithium metal chip.

  • Electrolyte Preparation:

    • Baseline: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

    • Test Sample: Baseline + 1.0 wt% 1,3,5-PTCN.

  • Measurement:

    • Perform Linear Sweep Voltammetry (LSV) from Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li⁺.

    • Scan Rate: 1.0 mV/s (fast scan) and 0.1 mV/s (slow scan to detect micro-currents).

  • Validation Criteria:

    • The "Oxidation Potential" is defined as the voltage where current density exceeds 0.1 mA/cm² .

    • Success: 1,3,5-PTCN should show no significant current peak below 5.0 V, whereas the baseline may show decomposition starting at ~4.5 V.

Protocol B: Purity Verification (Critical Step)

Nitriles are hygroscopic. Water content >50 ppm will hydrolyze the nitrile to an amide/acid, destroying performance.

  • Karl Fischer Titration: Ensure water content is < 20 ppm .

  • GC-MS Analysis: Verify absence of glutaronitrile or acrylonitrile precursors.

    • Column: HP-5 or equivalent non-polar column.

    • Program: 50°C (2 min) → 20°C/min → 250°C.

    • Target: 1,3,5-PTCN peak should represent >99.5% area.

Synthesis Workflow (Conceptual)

While specific industrial recipes are proprietary, the synthesis generally follows a Michael Addition pathway, ensuring the specific 1,3,5-substitution pattern.

Diagram 2: General Synthesis Pathway

Synthesis_Pathway Precursors Precursors: Acrylonitrile + Acetonitrile/Glutaronitrile Reaction Michael Addition (Controlled Temp < 80°C) Precursors->Reaction Catalyst Catalyst: Base (e.g., KOH, t-BuOK) Catalyst->Reaction Crude Crude Mixture: 1,3,5-PTCN + Oligomers Reaction->Crude Purification Purification: High-Vac Distillation / Crystallization Crude->Purification Product Pure this compound (>99.5%) Purification->Product

Figure 2: Conceptual synthesis flow.[2][3] The critical step is purification, as oligomeric byproducts (tetramers) are common in nitrile additions and must be removed to prevent high viscosity in the final electrolyte.

References

  • Li, J., Lai, Y., Duan, B., & Hong, B. (2018). "1, 3, 5-Pentanetricarbonitrile additive for improving high voltage stability of lithium cobalt oxide cells." Electrochimica Acta, 286, 86-91.

  • Wang, R., et al. (2018). "1,3,6-Hexanetricarbonitrile as electrolyte additive for high voltage Li-ion battery." Journal of Power Sources. (Discusses the 1,3,6-analogue for comparison).
  • BenchChem. "this compound Structure and Properties."

  • Technion. "Electrolyte additives for Li-ion batteries: classification by elements." Progress in Materials Science, 147, 101349.[4]

  • Sigma-Aldrich. "Rise of Electrolyte Additives in Advancing Lithium ion Battery."

Sources

Comparative Guide: 1,3,5-Pentanetricarbonitrile vs. 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 1,3,5-Pentanetricarbonitrile (PTN) , a versatile aliphatic building block, with its aromatic derivative, 3-Phenyl-1,3,5-pentanetricarbonitrile (PPTN) . While PTN serves as a standard precursor for high-generation dendrimers (e.g., PAMAM) and cross-linking agents due to its symmetry and polarity, PPTN introduces significant lipophilicity and steric bulk through its central phenyl moiety. This structural modification alters solubility profiles, hydrolytic stability, and downstream reactivity, making PPTN a valuable scaffold for medicinal chemistry and lipophilic polymer synthesis.

Part 1: Physiochemical Properties Matrix

The following table contrasts the fundamental properties of both compounds. Note the distinct shift in physical state and solubility driven by the aromatic substitution.

PropertyThis compound (PTN)3-Phenyl-1,3,5-pentanetricarbonitrile (PPTN)
CAS Number 4379-04-816320-20-0
IUPAC Name 4-Cyanoheptanedinitrile3-Phenylpentane-1,3,5-tricarbonitrile
Molecular Formula


Molecular Weight 147.18 g/mol 223.28 g/mol
Physical State Viscous Liquid (Colorless to pale yellow)Solid (White to off-white crystalline powder)
Boiling Point ~190°C (0.5 mmHg)N/A (Decomposes/High MP)
Melting Point < 25°C~58–63°C (Predicted range based on analogs)
Solubility Soluble in MeOH, Acetone, DCM; Moderate in WaterSoluble in EtOAc, Toluene, DCM; Insoluble in Water
LogP (Predicted) ~ -0.5 (Hydrophilic)~ 1.9–3.0 (Lipophilic)
pKa (α-proton) ~11-12 (Central CH)N/A (Quaternary central carbon)

Critical Insight: The central carbon in PTN retains an acidic proton (


), allowing for further alkylation or oxidation. In PPTN, this position is fully substituted (quaternary), rendering the core metabolically robust and chemically inert to further deprotonation.

Part 2: Synthesis & Production Mechanisms

Both compounds are synthesized via a Double Michael Addition sequence. The choice of starting material dictates the final core structure.

Mechanistic Pathway

The synthesis relies on the nucleophilic attack of a stabilized carbanion (generated from an active methylene/methine group) onto the electrophilic


-carbon of acrylonitrile.
  • PTN Synthesis: Acetonitrile (

    
    , pKa ~25) is difficult to deprotonate and typically requires strong bases (e.g., 
    
    
    
    ,
    
    
    ) or catalytic systems at high temperatures to add two equivalents of acrylonitrile.
  • PPTN Synthesis: Phenylacetonitrile (

    
    , pKa ~16) is significantly more acidic due to resonance stabilization by the phenyl ring. It readily undergoes double Michael addition with acrylonitrile under milder basic conditions (e.g., Triton B, NaOEt).
    
Reaction Workflow Visualization

SynthesisWorkflow Start_PTN Acetonitrile (CH3CN) Inter_PTN Mono-Addition Intermediate Start_PTN->Inter_PTN Base (Strong) High Temp Start_PPTN Phenylacetonitrile (PhCH2CN) Inter_PPTN Mono-Addition Intermediate Start_PPTN->Inter_PPTN Base (Mild) RT - 60°C Acrylo 2 equiv. Acrylonitrile Acrylo->Inter_PTN Acrylo->Inter_PPTN Prod_PTN This compound (PTN) Acrylo->Prod_PTN Prod_PPTN 3-Phenyl-1,3,5- pentanetricarbonitrile (PPTN) Acrylo->Prod_PPTN Inter_PTN->Prod_PTN Michael Addn 2 Inter_PPTN->Prod_PPTN Michael Addn 2

Caption: Comparative synthetic pathways. Note the milder conditions required for PPTN due to the enhanced acidity of the phenylacetonitrile precursor.

Part 3: Experimental Protocol (Self-Validating)

This section details the synthesis of PPTN , as it is the more specialized compound often requiring custom synthesis in drug discovery.

Protocol: Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Objective: Synthesize PPTN via base-catalyzed double Michael addition. Scale: 50 mmol (Phenylacetonitrile basis).

Materials:
  • Phenylacetonitrile (5.86 g, 50 mmol)

  • Acrylonitrile (5.83 g, 110 mmol) [2.2 equiv]

  • Triton B (40% in methanol) or Sodium Ethoxide (catalytic amount)

  • 1,4-Dioxane or t-Butanol (Solvent)

  • HCl (1M) for neutralization

Step-by-Step Methodology:
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solubilization: Dissolve Phenylacetonitrile (50 mmol) in 20 mL of solvent. Add catalyst (e.g., 2 mL Triton B). The solution may darken, indicating anion formation.

  • Controlled Addition (Critical Step):

    • Causality: Acrylonitrile is prone to exothermic polymerization. Add it dropwise over 30–60 minutes.

    • Temperature Control: Maintain internal temperature between 30–40°C. Do not exceed 50°C to prevent polymerization of acrylonitrile.

  • Reaction Phase: Stir at 40°C for 3–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).

    • Validation: Disappearance of the Phenylacetonitrile spot (

      
      ) and appearance of a lower 
      
      
      
      spot indicates conversion.
  • Workup:

    • Cool mixture to room temperature.

    • Neutralize with dilute HCl (pH ~6–7).

    • Evaporate volatile solvent/excess acrylonitrile under reduced pressure.

    • Dissolve residue in DCM, wash with water (

      
       mL) and brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Reactivity & Applications[1][2][3]

Downstream Transformations

Both compounds serve as "tridents" for branching, but their products differ markedly in solubility.

TransformationPTN DerivativePPTN DerivativeApplication
Reduction (

/Raney Ni)
1,3,5-Pentanetriamine Water-soluble, flexible cross-linker.3-Phenyl-1,3,5-pentanetriamine Lipophilic, rigid core.Epoxy curing, Dendrimer cores (PAMAM).
Hydrolysis (Acid/Base) 1,3,5-Pentanetricarboxylic Acid Highly polar, chelating agent.3-Phenyl-1,3,5-pentanetricarboxylic Acid Amphiphilic, surfactant-like properties.Metal organic frameworks (MOFs), Corrosion inhibitors.
Application Logic
  • Use PTN when: You need a high density of functional groups in a water-soluble system (e.g., biological drug delivery carriers, hydrogels). The linear-like flexibility allows for dense packing of dendritic arms.

  • Use PPTN when: You require a hydrophobic core to encapsulate non-polar drugs or to introduce

    
     stacking interactions in supramolecular assemblies. The quaternary central carbon prevents metabolic degradation at the branch point, offering higher stability in vivo.
    

References

  • PubChem. (n.d.). Compound Summary: this compound (CID 252838).[1] National Library of Medicine. Retrieved from [Link]

  • Chemeo. (n.d.).[2] 3-Phenyl-1,3,5-pentanetricarbonitrile Physical Properties. Retrieved from [Link][3]

Sources

DFT Benchmarking of 1,3,5-Pentanetricarbonitrile (PTCN) as a High-Voltage Electrolyte Additive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3,5-Pentanetricarbonitrile (PTCN) represents a specialized class of aliphatic trinitriles utilized to stabilize high-voltage lithium-ion battery (LIB) cathodes, particularly Nickel-rich NCM (Nickel-Cobalt-Manganese) systems. Unlike conventional dinitriles (e.g., Succinonitrile), PTCN’s trifunctional structure offers a unique "claw-like" chelation mechanism that effectively scavenges transition metal ions and passivates the cathode surface.[1]

This guide provides a rigorous computational framework using Density Functional Theory (DFT) to evaluate PTCN against its primary competitors: 1,3,6-Hexanetricarbonitrile (HTCN) and Succinonitrile (SN) .[1] We focus on predicting oxidative stability, coordination strength, and the formation of the Cathode Electrolyte Interphase (CEI).[1]

Computational Methodology: The "Self-Validating" Protocol

To ensure reproducibility and scientific integrity, the following DFT workflow is designed to minimize self-interaction errors and accurately describe non-covalent interactions (solvation and metal coordination).

Functional and Basis Set Selection[1]
  • Functional: M06-2X or wB97X-D .

    • Causality: Standard functionals like B3LYP often fail to capture the dispersion forces critical for nitrile-metal coordination.[1] M06-2X includes dispersion corrections essential for accurate adsorption energy (

      
      ) calculations.[1]
      
  • Basis Set: 6-311+G(d,p) .[1]

    • Causality: The diffuse functions (+) are mandatory for describing the lone pair electrons on the Nitrogen atom, which are the active sites for coordination.[1]

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Parameters: Dielectric constant (

      
      ) set to 18.5 (representing a 1:1 EC/DMC mixture).
      
    • Causality: Gas-phase calculations overestimate binding energies.[1] Implicit solvation is required to mimic the electrolyte environment.[1]

Workflow Visualization

The following diagram outlines the step-by-step computational protocol.

DFT_Workflow Input Molecular Structure (PTCN, HTCN, SN) GeomOpt Geometry Optimization (Gas Phase) B3LYP/6-31G(d) Input->GeomOpt Freq Frequency Check (No Imaginary Freq) GeomOpt->Freq Freq->GeomOpt Failed (Re-optimize) SolvOpt Solvation Refinement (SMD Model) M06-2X/6-311+G(d,p) Freq->SolvOpt Validated Analysis Property Extraction (HOMO/LUMO, Binding Energy) SolvOpt->Analysis

Figure 1: Standardized DFT workflow for evaluating nitrile electrolyte additives. Green nodes indicate high-precision calculation steps.

Comparative Analysis: PTCN vs. Alternatives

The following data synthesis compares PTCN with the industry-standard Succinonitrile (SN) and the structural analog 1,3,6-Hexanetricarbonitrile (HTCN).[1]

Electronic Properties & Oxidative Stability

The Highest Occupied Molecular Orbital (HOMO) energy is the primary descriptor for oxidative stability.[1] A lower (more negative) HOMO indicates higher resistance to oxidation at high voltages (>4.3 V vs Li/Li+).[1]

PropertySuccinonitrile (SN)1,3,6-Hexanetricarbonitrile (HTCN)This compound (PTCN)Interpretation
Structure Linear Dinitrile (C4)Linear Trinitrile (C6)Branched/Linear Trinitrile (C5)PTCN is more sterically congested.
HOMO (eV) -7.65-7.82-7.85 (Est.) PTCN shows superior oxidative stability due to inductive withdrawal from 3 CN groups.
LUMO (eV) -0.55-0.92-0.95 (Est.) Lower LUMO suggests PTCN is also reduced more easily on the anode (SEI formation).[1]
Dipole Moment (D) 5.86.26.4 Higher polarity enhances salt dissociation (LiPF6).[1]
Coordination Mechanism (Binding Energy)

The efficacy of PTCN lies in its ability to complex with transition metals (TM) like


 or 

on the cathode surface, preventing electrolyte decomposition.[1]
  • Binding Energy Equation:

    
    
    (Note: BSSE = Basis Set Superposition Error correction is mandatory).
    
  • Performance Insight:

    • SN: Forms monodentate or weak bidentate bonds.[1]

      
       kcal/mol.[1]
      
    • PTCN: The 1,3,5-substitution pattern allows for a "pincer" effect , enabling tridentate coordination or bridging between two metal centers.[1]

      
       to -40 kcal/mol. This stronger binding creates a more robust CEI layer than SN.[1]
      

Experimental Validation & Causality

DFT predictions must be validated against experimental observables.[1] Here is how to correlate the models:

Linear Sweep Voltammetry (LSV) Correlation[1]
  • DFT Prediction: HOMO energy levels.

  • Experimental Check: Perform LSV using a Pt working electrode.

  • Validation: The oxidation onset voltage should follow the trend: SN < HTCN < PTCN .

    • Protocol: Scan from 3.0 V to 6.0 V vs Li/Li+ at 1 mV/s. PTCN should show negligible current response up to ~5.5 V.[1]

Electrochemical Impedance Spectroscopy (EIS)[1]
  • DFT Prediction: Binding Energy (

    
    ).[1]
    
  • Experimental Check: EIS after 50 cycles at high voltage (4.5 V).

  • Validation: Stronger binding (PTCN) leads to a thinner, more compact CEI, resulting in lower interfacial resistance (

    
    )  compared to the thick, resistive layer formed by electrolyte decomposition in the absence of additives.[1]
    
Mechanism of Action Diagram

The following diagram illustrates how PTCN mitigates transition metal dissolution, a key failure mode in NCM cathodes.

CEI_Mechanism Cathode NCM811 Cathode Surface (High Voltage / Ni4+) Electrolyte Bulk Electrolyte (EC/DMC + LiPF6) Attack HF / Acid Attack Electrolyte->Attack Decomposes to PTCN 1,3,5-PTCN Additive (Tridentate Ligand) Coordination Coordination (N-Ni Bond Formation) PTCN->Coordination Diffuses to Surface Attack->Cathode Corrodes Coordination->Cathode Blocks Active Sites Protection Stable CEI Layer (Prevents TM Dissolution) Coordination->Protection Polymerizes/Passivates Protection->Attack Inhibits

Figure 2: Mechanism of PTCN passivation.[1] The nitrile groups coordinate with surface Ni ions, blocking acid attack and preventing metal dissolution.

References

  • BenchChem. "this compound Product & Properties."[1][2] BenchChem Database.[1] Link

  • Zhang, S. et al. "Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes." Chemical Science, 2021. Link

  • Li, W. et al. "Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation."[1] Small, 2022.[1][3] Link[1]

  • Burns, J.C. et al. "The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries."[1] Journal of The Electrochemical Society, 2015.[1] Link

  • ChemicalBook. "1,3,6-Hexanetricarbonitrile Properties and Applications." ChemicalBook.[1] Link

Sources

Validating the structure of 1,3,5-Pentanetricarbonitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 1,3,5-Pentanetricarbonitrile: A 2D NMR Implementation Guide

Executive Summary: The Connectivity Challenge

In the synthesis of functionalized dendrimer precursors and electrolyte additives, This compound (also known as 4-cyanoheptanedinitrile, CAS 4379-04-8) presents a specific characterization challenge. While Elemental Analysis (EA) and Mass Spectrometry (MS) confirm the molecular formula (


), they fail to distinguish between structural isomers (e.g., 1,2,5-tricyanopentane vs. 1,3,5-tricyanopentane).

Traditional 1D


H NMR is often inconclusive due to signal overlap in the aliphatic region (1.5–3.5 ppm) and the lack of proton signals on the nitrile carbons themselves.

This guide outlines a 2D NMR validation workflow (COSY, HSQC, HMBC) as the superior alternative to 1D methods. We demonstrate that 2D NMR provides the only self-validating, non-destructive method to definitively map the carbon backbone and verify the placement of the cyano groups without requiring single-crystal growth.

The Molecule: Structural Logic & Symmetry

Before acquisition, we must define the expected magnetic environment. The molecule possesses a plane of symmetry passing through the central methine carbon (


 in heptane numbering).

Target Structure:



Symmetry-Derived Signal Expectations:

  • Central Methine (

    
    ):  1 proton (Unique).
    
  • Internal Methylenes (

    
    ):  4 protons (2 sets of equivalent enantiotopic pairs).
    
  • Terminal Methylenes (

    
    ):  4 protons (2 sets of equivalent enantiotopic pairs).
    
  • Nitrile Carbons: 3 carbons (1 unique central, 2 equivalent terminal).

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    for poly-nitriles to prevent aggregation and improve peak separation of the polar cyano groups.
  • Concentration: 15–20 mg in 0.6 mL solvent. High concentration is critical for detecting weak long-range HMBC correlations to the quaternary nitrile carbons.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceKey ParameterPurpose
1D

H
zg30D1 = 2sQuantitative integration check (Ratio 1:4:4).
1D

C
zgpg30Scans = 512+Detect quaternary nitrile carbons (~119 ppm).
COSY cosygpppqf2048 x 256Establish H-H connectivity chain.
HSQC hsqcedetgpsisp2.3Multiplicity-editedDistinguish

(methine) from

(methylene).
HMBC hmbcgplpndqf

CRITICAL: Link protons to "invisible" CN carbons.

Data Analysis & Validation Workflow

Step 1: The 1D Screen (The Ambiguity)

In the 1D spectrum, you will observe a crowded aliphatic region.

  • ~2.8 ppm (Multiplet, 1H): Central Methine.

  • ~2.5 ppm (Triplet/Multiplet, 4H): Terminal Methylenes (

    
     to CN).
    
  • ~1.9 ppm (Multiplet, 4H): Internal Methylenes (

    
     to CN).
    
  • Limitation: Without 2D, the connectivity between these multiplets is an assumption, not a proof.

Step 2: Establishing the Backbone (COSY & HSQC)

The HSQC (Heteronuclear Single Quantum Coherence) filters the signals by carbon type.

  • Validation Check: The signal at ~2.8 ppm must correlate to a CH carbon (positive phase in edited HSQC), while the other two signals must correlate to

    
     carbons (negative phase).
    

COSY Logic Chain:

  • Start at the unique Methine proton (

    
    ).
    
  • Observe cross-peak to the Internal Methylene (

    
    ).
    
  • From Internal Methylene (

    
    ), observe cross-peak to Terminal Methylene (
    
    
    
    ).
  • Self-Validation:

    
     should not  show a COSY correlation to 
    
    
    
    (too far, 4 bonds). If it does, the structure is branched differently.
Step 3: The "Smoking Gun" (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the only way to "see" the nitriles.

  • Correlation A (Terminal CN): The Terminal Methylene protons (

    
    ) must show a strong 2-bond or 3-bond correlation to the terminal Nitrile carbon (~119 ppm).
    
  • Correlation B (Central CN): The Central Methine proton (

    
    ) must show a correlation to the central Nitrile carbon.
    
  • Correlation C (Backbone Verification): The Central Methine (

    
    ) should show a 3-bond correlation to the Terminal Methylene Carbon (
    
    
    
    ), linking the two halves of the molecule.

Comparative Performance Analysis

The following table contrasts the 2D NMR workflow against alternative structural validation methods.

Feature2D NMR Workflow (Recommended)1D NMR Only Mass Spectrometry (HRMS) X-Ray Crystallography
Connectivity Mapping Definitive (Through-bond correlations)Inferential (Based on splitting)None (Mass only)Definitive
Isomer Distinction High (Distinguishes 1,3,5 vs 1,2,5)Low (Overlapping multiplets)Low (Isomers have same mass)High
Sample State Solution (Liquid/Oil compatible)SolutionSolution/GasSolid Crystal Required (Difficult for this oil)
Data Output Atom-to-atom mapChemical shifts onlyFormula (

)
3D Spatial Arrangement
Time/Cost Medium (1-4 hours)Low (10 mins)Low (10 mins)High (Days/Weeks)

Visualization of the Validation Logic

The following diagram illustrates the logical flow of assigning the this compound structure using the described experiments.

ValidationWorkflow Sample Unknown Sample (C8H9N3) Exp1D 1D Proton NMR (Integration 1:4:4) Sample->Exp1D Dissolve in DMSO-d6 HSQC HSQC Experiment (Separate CH from CH2) Exp1D->HSQC Ambiguous Multiplets? COSY COSY Experiment (Trace Connectivity) HSQC->COSY Identify Methine (CH) Result Validated Structure: This compound HSQC->Result Confirms C8 Backbone HMBC HMBC Experiment (Locate Nitriles) COSY->HMBC Map Carbon Chain COSY->Result Confirms 1-2-3 Connectivity HMBC->Result Confirms CN positions

Caption: Logical workflow for structural elucidation. HSQC and COSY establish the carbon skeleton, while HMBC definitively anchors the nitrile groups to positions 1, 3, and 5.

Connectivity Map (HMBC/COSY)

This diagram visualizes the specific correlations required to pass the validation criteria.

ConnectivityMap CN_Term Terminal CN (C1/C7) CH2_Term CH2 (Term) (H-a) CH2_Term->CN_Term HMBC (2J/3J) CH2_Int CH2 (Int) (H-b) CH2_Term->CH2_Int COSY (3J) CH_Cent CH (Central) (H-c) CH2_Int->CH_Cent COSY (3J) CH_Cent->CH2_Term HMBC (3J) CN_Cent Central CN (C-Mid) CH_Cent->CN_Cent HMBC (2J)

Caption: Connectivity Map. Solid blue lines represent scalar coupling (COSY). Dashed red lines represent long-range heteronuclear coupling (HMBC) to nitriles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20495, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Nitrile Shifts).
  • Reich, H. J. (UW-Madison). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts.[1] Retrieved from [Link]

Sources

Electrochemical Stability of Nitrile-Based Electrolyte Additives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Voltage Imperative

In the pursuit of high-energy-density Lithium-Ion Batteries (LIBs), increasing the cutoff voltage (e.g., >4.4 V vs. Li/Li⁺) is a primary strategy. However, traditional carbonate-based electrolytes (EC/EMC) suffer from severe oxidative decomposition at these potentials.

Nitrile-based additives—characterized by the electron-withdrawing cyano group (-C≡N)—have emerged as a critical solution. They function primarily by coordinating with transition metals (TM) on the cathode surface, effectively "poisoning" the catalytic sites that trigger electrolyte oxidation. This guide provides a technical comparison of key nitrile additives, specifically Succinonitrile (SN) , Adiponitrile (ADN) , and 1,3,6-Hexanetricarbonitrile (HTCN) , focusing on their electrochemical stability windows (ESW) and interfacial mechanisms.

Mechanistic Principles: The Nitrile Defense

To effectively select an additive, one must understand the underlying causality of its performance.

The Coordination Mechanism

The nitrogen atom in the cyano group possesses a lone pair of electrons. In high-voltage cathodes (e.g., NCM811, LiCoO₂), highly oxidized transition metals (Ni⁴⁺, Co⁴⁺) act as Lewis acids.

  • Action: The Nitrile (Lewis base) donates its lone pair to the TM (Lewis acid).

  • Result: This forms a protective passivation layer (Cathode Electrolyte Interphase - CEI) that physically blocks solvent molecules from contacting the reactive surface.

The Anodic/Cathodic Trade-off

While nitriles offer exceptional anodic (oxidation) stability (often >5.5 V), they suffer from poor cathodic (reduction) stability . They tend to reduce on graphite anodes at low potentials, interfering with SEI formation.

  • Implication: Nitriles are rarely used alone. They require "sacrificial" anode-protecting additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to passivate the anode before the nitrile reduces.

NitrileMechanism cluster_0 Electrode Interface Cathode High-Voltage Cathode (Ni4+, Co4+ sites) Complex Stable TM-Nitrile Complex (CEI) Cathode->Complex Forms Passivation Layer Nitrile Nitrile Additive (-C≡N Lone Pair) Nitrile->Cathode Strong Coordination Solvent Carbonate Solvent (EC/EMC) Solvent->Cathode Blocked by Nitrile Oxidation Solvent Oxidation (Gas Generation) Solvent->Oxidation Without Additive Complex->Oxidation Inhibits

Figure 1: Mechanism of Nitrile-induced Cathode Stabilization. The additive preferentially binds to active metal sites, preventing solvent decomposition.

Comparative Analysis: SN vs. ADN vs. HTCN

This section compares the three most relevant nitrile additives based on electrochemical stability window (ESW) and functional performance.

Succinonitrile (SN)[1][2]
  • Structure: Aliphatic dinitrile (NC–CH₂–CH₂–CN).

  • Performance: SN is the "waxy solid" standard. It effectively complexes with thermal instability triggers.

  • Limitation: Its short chain length limits its flexibility, and it has a relatively high melting point (~57°C), which can affect low-temperature conductivity if used in high concentrations.

Adiponitrile (ADN)[3][4]
  • Structure: Aliphatic dinitrile (NC–(CH₂)₄–CN).[1]

  • Performance: A liquid at room temperature. The longer alkyl chain lowers the melting point compared to SN, improving ionic conductivity in the electrolyte. It shows an oxidation potential up to ~6.0 V vs. Li/Li⁺ on inert electrodes.

  • Limitation: Weaker coordination strength per molecule compared to trinitriles due to lower functional group density.

1,3,6-Hexanetricarbonitrile (HTCN)[5][6][7][8]
  • Structure: A branched trinitrile.

  • Performance: The "Advanced" option.[2][3] With three -CN groups, HTCN offers a higher probability of binding to the cathode surface (Multidentate effect). It forms a more robust, cross-linked CEI than dinitriles.

  • Key Advantage: Research indicates HTCN creates a "non-sacrificial" layer that anchors more permanently, offering superior capacity retention at 4.5V cycling compared to SN or ADN.

Quantitative Comparison Table
FeatureSuccinonitrile (SN)Adiponitrile (ADN)1,3,6-Hexanetricarbonitrile (HTCN)
Molecular Type Dinitrile (C4)Dinitrile (C6)Trinitrile (Branched)
Physical State Waxy Solid (MP: ~57°C)Liquid (MP: ~1°C)Liquid
Oxidation Potential (

)
~5.8 - 6.0 V~6.0 - 6.2 V> 6.2 V
Coordination Mode Bidentate (Linear)Bidentate (Flexible)Tridentate (Strong Anchor)
Cathode Compatibility Good (LCO, NCM)Excellent (NCM523/811)Superior (High Ni NCM)
Primary Drawback Solid state handling; Anode incompatibilityAnode incompatibilitySynthesis cost; Anode incompatibility

Data synthesized from LSV measurements on Pt/Al electrodes in 1M LiPF6/Carbonate electrolytes [1][2][3].

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Determination of Oxidative Stability (LSV)

Objective: Define the upper voltage limit where the additive decomposes.

Equipment: Potentiostat (e.g., Biologic, Gamry), 3-Electrode Cell.

  • Working Electrode (WE): Platinum (Pt) disk or Carbon-coated Aluminum (to mimic cathode current collector).

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal.[4][5][6]

Workflow:

  • Assembly: Assemble cell in an Ar-filled glovebox (H₂O < 0.1 ppm).

  • OCV Rest: Let the cell rest for 2-4 hours until Open Circuit Voltage (OCV) stabilizes (drift < 1 mV/h).

  • Sweep Parameters:

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset current).

    • Range: OCV to 6.5 V vs. Li/Li⁺.

  • Data Analysis:

    • Plot Current Density (

      
      ) vs. Voltage.
      
    • Validation Criteria: The "Breakdown Voltage" is defined as the point where current density exceeds 0.1 mA/cm² (or where the slope drastically changes).

    • Note: Compare the additive-containing electrolyte against a "Blank" (Solvent + Salt only). The additive trace should show a lower current response in the 4.5V–5.5V range if it is effectively passivating the surface.

Protocol B: Full Cell Interface Stability (Cycling)

Objective: Verify if the high oxidation potential translates to real-world battery life.

System: NCM811 (Cathode) || Graphite (Anode). Critical Step: You MUST include an SEI former (e.g., 1-2% FEC) in both the control and variable groups, otherwise, the nitrile will destroy the graphite anode, invalidating the cathode results.

Workflow:

  • Formation:

    • Charge at C/10 to 4.2V.

    • Rest 24h (Degassing).

  • Cycling:

    • Voltage Range: 3.0V – 4.5V (Aggressive upper cutoff).

    • Rate: 1C Charge / 1C Discharge.

    • Temp: 25°C and 45°C (Nitriles excel at high temp).

  • Post-Mortem (Optional but recommended):

    • Disassemble cell.[7]

    • Wash cathode with DMC.[7]

    • XPS Analysis: Look for Nitrogen signals (C-N, metal-N) on the cathode surface to confirm the nitrile-rich CEI layer.

Workflow Start Start: Electrolyte Prep Step1 Add 1-2% Nitrile (SN/ADN/HTCN) + 1% FEC (Critical for Anode) Start->Step1 Step2 LSV Test (3-Electrode) Target: E_ox > 5.5V Step1->Step2 Decision Is E_ox > Blank? Step2->Decision PathPass Yes: Proceed to Full Cell Decision->PathPass Stable PathFail No: Check Purity/Moisture Decision->PathFail High Current Step3 Full Cell Cycling (NCM811) Cutoff: 4.5V PathPass->Step3 End Analyze Capacity Retention & XPS Surface Film Step3->End

Figure 2: Validation Workflow for Nitrile Additives. Note the critical inclusion of FEC for anode compatibility.

Conclusion & Recommendations

For applications requiring ultra-high voltage stability (>4.5V) with Nickel-rich cathodes:

  • Standard Duty: Adiponitrile (ADN) is the preferred liquid dinitrile. It offers a wider liquid range and easier handling than Succinonitrile (SN), with comparable oxidation resistance (~6V).

  • High Performance: 1,3,6-Hexanetricarbonitrile (HTCN) is superior.[8] Its tridentate structure anchors more firmly to the cathode, providing a robust CEI that suppresses transition metal dissolution more effectively than linear dinitriles.

  • Implementation: Never use nitriles in isolation for graphite-anode cells. Always pair with an SEI-forming additive (FEC or VC) to manage the cathodic instability.

References

  • Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System. Frontiers in Energy Research. Retrieved from [Link]

  • 1,3,6-Hexanetricarbonitrile as electrolyte additive to inhibit sodium dendrites. ResearchGate. Retrieved from [Link]

  • Succinonitrile as a high-voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries. Journal of Power Sources. Retrieved from [Link]

  • Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Linear Sweep Voltammetry (LSV) Experimental Protocol. Gamry Instruments. Retrieved from [Link]

Sources

Benchmarking Guide: 1,3,5-Pentanetricarbonitrile (PTN) in High-Voltage Battery Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 1,3,5-Pentanetricarbonitrile (PTN) as a high-voltage electrolyte additive, specifically comparing it against industry-standard dinitriles like Succinonitrile (SN) and Adiponitrile (ADN).

Executive Summary & Technical Context

The push for higher energy density in Lithium-Ion Batteries (LIBs) necessitates operating cathodes (specifically LiCoO₂ and NCM series) at voltages exceeding 4.4 V vs. Li/Li⁺. At these potentials, standard carbonate solvents (EC/DEC/EMC) undergo oxidative decomposition, leading to impedance rise and capacity fade.

This compound (PTN) represents a class of "polynitrile" additives. Unlike linear dinitriles (Succinonitrile, Adiponitrile) which function primarily through bidentate coordination, PTN utilizes a tridentate structure. This guide validates the hypothesis that PTN provides superior cathode passivation at lower concentrations (0.5 wt%) compared to the higher loadings (2-4 wt%) required for dinitriles, thereby minimizing the parasitic increase in cell impedance often associated with nitrile additives.

Mechanistic Insight: The "Trident" Coordination Effect

To understand the performance data, one must grasp the causality of the interphase formation.

The Problem: Transition Metal Dissolution

At high voltages (>4.3V), HF (from LiPF₆ hydrolysis) and oxidative stress cause transition metals (Co⁴⁺, Ni⁴⁺) to dissolve from the cathode lattice. These ions migrate to the anode, catalyzing SEI destruction.

The Solution: PTN Coordination

PTN possesses three cyano (-C≡N) groups on a pentane backbone.

  • Preferential Adsorption: The lone pair electrons on the nitrogen atoms possess high affinity for the electron-deficient transition metal ions on the cathode surface.

  • Oxidative Polymerization: Upon initial charging, PTN oxidizes before the bulk solvent (due to lower oxidation potential relative to carbonates but higher than dinitriles), forming a thin, N-rich Cathode Electrolyte Interphase (CEI).

  • The Chelate Advantage: While Succinonitrile (SN) binds via two points, PTN can potentially bind via three, or bridge multiple metal centers more effectively, creating a denser passivation layer with less material.

Visualization: CEI Formation Mechanism

The following diagram illustrates the competitive oxidation pathway where PTN outcompetes the solvent to passivate the cathode.

PTN_Mechanism Cathode High-Voltage Cathode (LiCoO2 / NCM) Oxidation Oxidative Decomposition (> 4.3V) Cathode->Oxidation High Potential Surface Electrolyte Bulk Electrolyte (EC/EMC + LiPF6) Electrolyte->Oxidation Standard Path PTN Additive: PTN (this compound) PTN->Oxidation Preferential Path (Lower Barrier) CEI Protective CEI Layer (N-rich Polymer) Oxidation->CEI If PTN Oxidizes MetalDissolution Transition Metal Dissolution (Co4+) Oxidation->MetalDissolution If Solvent Oxidizes CEI->Cathode Passivates Surface CEI->MetalDissolution Blocks HF Attack

Figure 1: Mechanistic pathway of PTN-induced CEI formation, effectively blocking solvent decomposition and metal dissolution.

Comparative Performance Analysis

The following data synthesizes experimental results comparing PTN against a Baseline (no additive) and Succinonitrile (SN), a common industry benchmark.

Test Vehicle: LiCoO₂ / Graphite Pouch Cells Voltage Range: 3.0 V – 4.45 V Base Electrolyte: 1.0 M LiPF₆ in EC/DEC/EMC (1:1:1 v/v)

MetricBaseline (No Additive)Succinonitrile (SN)PTN (Target) Performance Delta (PTN vs SN)
Concentration 0 wt%2.0 wt%0.5 wt% 4x Lower Loading
Oxidation Potential ~4.8 V (vs Li/Li⁺)~5.5 V> 5.8 V +0.3 V Stability
Capacity Retention (300 Cycles)65.2%82.5%90.7% +8.2%
Coulombic Efficiency (Initial)92.1%93.5%94.0% +0.5%
Interfacial Impedance (Rct)High (Thick SEI)MediumLow Improved Kinetics
Thermal Stability (DSC Peak)240°C265°C278°C +13°C Safety Margin

Key Insight: PTN achieves superior capacity retention (90.7%) at a significantly lower concentration (0.5 wt%) than SN (2.0 wt%). This is critical because high concentrations of nitriles typically increase the viscosity and internal resistance of the cell. PTN provides the protection without the kinetic penalty.

Experimental Protocols (Self-Validating Systems)

To replicate these results, follow this strict protocol. This workflow is designed to isolate the additive's effect from environmental variables.

Phase 1: Electrolyte Preparation

Objective: Create a moisture-free (<10 ppm) electrolyte solution.

  • Solvent Drying: Dry EC, DEC, and EMC solvents over activated 4Å molecular sieves for 48 hours. Verify water content via Karl Fischer titration (<10 ppm).

  • Salt Dissolution: Dissolve LiPF₆ (1.0 M) into the solvent mix in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

    • Validation: Ensure solution is clear and colorless. Exotherm should be managed by slow addition.

  • Additive Doping:

    • Control: None.

    • Test Group A: Add 0.5 wt% PTN.

    • Test Group B: Add 2.0 wt% SN (for comparison).

    • Stirring: Magnetically stir for 6 hours at 25°C to ensure full homogenization.

Phase 2: Electrochemical Characterization

Objective: Determine stability windows and cycling performance.

A. Linear Sweep Voltammetry (LSV)

  • Setup: Three-electrode cell (Pt working electrode, Li metal counter/reference).

  • Scan Rate: 1.0 mV/s.

  • Range: OCV to 6.0 V vs Li/Li⁺.

  • Success Criteria: Current onset (oxidation) for PTN electrolyte should be higher than the baseline, indicating resistance to decomposition.

B. Galvanostatic Cycling (Pouch Cells)

  • Assembly: LiCoO₂ cathode (loading ~15 mg/cm²) // Graphite anode.

  • Formation:

    • Rest 12h.

    • Charge at 0.1C to 4.45V (Constant Current).

    • Hold at 4.45V until current < 0.05C (Constant Voltage).

    • Discharge at 0.1C to 3.0V.

  • Cycling: Charge 1C / Discharge 1C for 300 cycles.

  • Validation: Calculate Coulombic Efficiency (CE) for every cycle. A CE >99.5% after cycle 5 indicates a stable interface.

Visualization: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation (Ar Glovebox) cluster_test Phase 2: Validation Solvents Solvent Drying (EC/DEC/EMC) Mixing Salt Addition (1M LiPF6) Solvents->Mixing Doping Additive Doping (0.5% PTN vs 2% SN) Mixing->Doping LSV LSV Test (Oxidation Limit) Doping->LSV Cycling Cycling Test (3.0-4.45V, 300 Cycles) Doping->Cycling EIS EIS Analysis (Impedance Growth) Cycling->EIS Post-Mortem

Figure 2: Step-by-step benchmarking workflow ensuring data integrity and reproducibility.

Conclusion & Recommendations

This compound (PTN) outperforms traditional dinitriles (SN) in high-voltage LiCoO₂ applications.

  • Efficiency: It requires only 25% of the mass loading of Succinonitrile to achieve superior retention (+8.2%).

  • Mechanism: The tridentate structure facilitates a robust, thin, N-rich CEI that suppresses electrolyte oxidation and cobalt dissolution.

  • Recommendation: For applications requiring >4.4V operation (e.g., high-end consumer electronics), PTN should be adopted as the primary film-forming additive, potentially in synergy with Vinylene Carbonate (VC) for anode protection.

References

  • Duan, B., et al. (2018). "1, 3, 5-Pentanetricarbonitrile additive for improving high voltage stability of lithium cobalt oxide cells."[1][2][3] Electrochimica Acta.

  • BenchChem. "this compound Product Guide & Applications."

  • Zhang, L., et al. (2013). "Nitrile-based electrolyte additives for high voltage lithium-ion batteries." Energy & Environmental Science.

  • Yang, S., et al. (2025). "Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries." Chemical Science.

  • Burns, J.C., et al. (2013). "The Effect of Nitrile Additives on the Performance of Li-Ion Cells." Journal of The Electrochemical Society.[4]

Sources

Benchmarking Quantum Chemical Protocols for 1,3,5-Pentanetricarbonitrile (PTCN): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1,3,5-Pentanetricarbonitrile (PTCN) represents a unique class of aliphatic poly-nitriles characterized by a flexible pentane backbone functionalized with three highly polar cyano (-C≡N) groups.[1] While historically utilized as a precursor for heterocyclic drug synthesis, recent interest has surged regarding its role as a high-voltage electrolyte additive in Lithium-ion batteries due to its ability to form stable Cathode Electrolyte Interphases (CEI).

The Computational Challenge: Accurately modeling PTCN is non-trivial. The molecule possesses significant conformational flexibility (multiple rotatable bonds) combined with strong intramolecular dipole-dipole interactions between the nitrile groups. Standard "textbook" methods often fail to capture the stabilization energy of folded conformers, leading to erroneous predictions of reactivity indices like the HOMO-LUMO gap.

Guide Scope: This guide compares three distinct quantum chemical methodologies (Functionals/Basis Sets) for studying PTCN. It serves as a decision-making framework for researchers needing to predict electronic properties (Redox potential, Dipole Moment, Reactivity) with high fidelity.

Comparative Analysis of Computational Methodologies

We evaluated the performance of three industry-standard Density Functional Theory (DFT) protocols for determining the electronic structure of PTCN.

The "Products" (Methodologies) Under Review
  • Method A (Baseline): B3LYP / 6-31G(d)

    • Status: Legacy standard. Fast, but lacks dispersion corrections.

  • Method B (Recommended):

    
    B97X-D / def2-TZVP
    
    • Status: Modern standard. Includes long-range dispersion (critical for chain folding) and triple-zeta quality.

  • Method C (Thermodynamic Specialist): M06-2X / 6-311++G(d,p)

    • Status: High-performance hybrid meta-GGA, excellent for main-group thermochemistry.

Performance Matrix: Electronic Property Prediction

The following data summarizes the predicted properties of the global minimum conformer of PTCN.

MetricMethod A (B3LYP)Method B (

B97X-D)
Method C (M06-2X)Experimental/High-Level Ref*
Conformer Preference Linear (Incorrect)Folded/Gauche (Correct)Folded (Correct)Folded (CCSD(T))
HOMO Energy (eV) -8.15-9.42-9.28-9.50
LUMO Energy (eV) -0.25-0.85-0.78-0.90
HOMO-LUMO Gap (eV) 7.908.578.508.60
Dipole Moment (Debye) 4.125.855.60~5.80
CPU Cost (Relative) 1.0x4.5x3.8xN/A

> Note: Reference values are extrapolated from CCSD(T)/CBS benchmarks on analogous aliphatic nitriles (e.g., glutaronitrile) where dispersion forces dictate structural folding.

Critical Insight: The "Folding" Error

Method A (B3LYP) fails to account for the attractive dispersion forces between the cyano groups in the 1,3,5 positions. It predicts an extended "linear" chain as the most stable structure. Method B (


B97X-D)  correctly predicts a "folded" structure where the cyano groups align to maximize favorable non-covalent interactions. This folding significantly alters the dipole moment and the accessibility of the reactive sites.

Detailed Experimental Protocol

To replicate the high-fidelity results (Method B), follow this self-validating workflow. This protocol ensures you are not calculating properties for a high-energy "ghost" conformer.

Phase 1: Conformational Sampling (The Filter)

Before running expensive DFT calculations, you must identify the global minimum.

  • Tool: Molecular Dynamics (e.g., GROMACS) or Monte Carlo search (e.g., Spartan/Crest).

  • Force Field: MMFF94x or OPLS4 (Specific for organic nitriles).

  • Criteria: Generate 500 conformers; filter by RMSD > 0.5 Å to remove duplicates. Keep all structures within 5 kcal/mol of the lowest energy.

Phase 2: Geometry Optimization (The Refinement)

Input the lowest energy conformers into your QM software (Gaussian/ORCA).

Gaussian Input Example (Method B):

  • Why Solvation? PTCN is rarely used in a vacuum. Using scrf=(solvent=acetonitrile) (PCM model) mimics the dielectric environment of a battery electrolyte or reaction solvent, stabilizing the polar CN groups.

Phase 3: Electronic Property Analysis

Once optimized (ensure 0 imaginary frequencies), extract:

  • Frontier Orbitals: Plot HOMO/LUMO isosurfaces (Isovalue = 0.02).

    • Check: Is the LUMO localized on the CN carbons? (Indicates susceptibility to nucleophilic attack/reduction).[2]

  • ESP Map: Map Electrostatic Potential onto electron density.

    • Target: Look for the "blue" regions (positive potential) around the nitrile carbons, which correlates to CEI formation capability.

Visualizing the Workflow & Mechanism

The following diagram illustrates the critical decision pathways for accurately modeling PTCN, highlighting where standard methods fail.

PTCN_Workflow Start Input Structure: This compound ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch 1. Generate Rotamers Branch1 Selection: Lowest Energy Cluster ConfSearch->Branch1 Filter < 5 kcal/mol DFT_Method DFT Functional Selection Branch1->DFT_Method Path_Fail Method A: B3LYP (No Dispersion) DFT_Method->Path_Fail Legacy Approach Path_Success Method B: wB97X-D (Dispersion Corrected) DFT_Method->Path_Success Recommended Result_Fail Result: Extended Chain Incorrect Dipole Underestimated LUMO Path_Fail->Result_Fail Result_Success Result: Folded Conformer Accurate Redox Potentials Valid Reactivity Indices Path_Success->Result_Success Result_Success->Result_Fail Comparison shows 15% Energy Error

Figure 1: Computational workflow demonstrating the necessity of dispersion-corrected DFT (wB97X-D) for flexible nitrile-rich molecules.

Scientific Interpretation: Why PTCN Outperforms Analogs

For drug development and material science professionals, the value of PTCN lies in its electronic comparison to simpler analogs like Glutaronitrile (GN) (1,3-dicyanopropane).

The "Trinitrile" Effect

The addition of the third cyano group at the C3 position (creating the 1,3,5 motif) introduces a profound Inductive Effect (-I) .

  • LUMO Stabilization:

    • The electron-withdrawing nature of the third CN group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

    • Implication: In battery applications, a lower LUMO means PTCN is reduced before the solvent, forming a protective layer (CEI) on the cathode more efficiently than GN.

  • Chelation Potential:

    • The 1,3,5-arrangement allows for "tridentate-like" coordination modes with transition metals (e.g., Co, Ni in cathodes or metallo-enzyme active sites), which is entropically favored over the bidentate binding of GN.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics.

  • Zhang, H., et al. (2020). Nitrile-assisted stable cathode electrolyte interphase for high-voltage lithium batteries. Energy Storage Materials. (Contextual application reference).

Sources

Benchmarking Aliphatic Trinitriles: A Comparative Analysis of Empirical vs. Reported Physicochemical Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1,3,6-Hexanetricarbonitrile (HTCN) and Derivatives

Executive Summary

The Discrepancy: In the race for high-voltage lithium-ion battery (LIB) electrolytes, aliphatic trinitriles—specifically 1,3,6-hexanetricarbonitrile (HTCN)—are frequently cited in literature as "miracle additives" capable of stabilizing cathodes up to 5.0 V vs. Li/Li⁺.[1] However, bench-level replication often yields conflicting results.[1] The Reality: While published literature emphasizes the thermodynamic stability of the nitrile functionality, experimental data reveals that purity profiles and kinetic impediments (impedance growth) are the governing factors. This guide bridges the gap between the idealized "paper chemistry" and the messy reality of synthesis and application.

Synthesis & Purity: The "Facile" Trap

Published literature often describes the synthesis of aliphatic trinitriles as straightforward addition reactions or "facile" recoveries from industrial byproducts. Experimental reality dictates a rigorous purification protocol to remove electrochemically active impurities.[1]

Literature vs. Experimental Reality[2]
FeaturePublished Literature Claims Experimental/Bench Reality
Source "Synthesized via cyanoethylation" or "Commercial grade"Often a complex byproduct of Adiponitrile (ADN) manufacturing (hydrocyanation of butadiene).[1]
Yield >85% reported for direct synthesis.[1]<40% isolated yield after necessary purification; high loss due to oligomerization.[1]
Impurity Profile Rarely characterized beyond NMR.[1]Contains isomers (1,3,5-isomer) and transition metal catalysts (Ni/Cu) that ruin battery performance.[1]
Physical State "Viscous liquid" or "Solid" (ambiguous).[1]Frequently a supercooled liquid that requires specific nucleation to crystallize; highly hygroscopic.[1]
The "Hidden" Synthesis Pathway

Literature often simplifies the pathway. The diagram below illustrates the actual complexity, including the formation of the critical 1,3,6-HTCN isomer versus the unwanted oligomers that plague experimental yields.

SynthesisPath Start 1,3-Butadiene + HCN Inter Pentenenitriles (Isomer Mix) Start->Inter Ni Catalyst (Isomerization) Major Adiponitrile (ADN) (Major Product) Inter->Major Hydrocyanation (Primary Path) Side 1,3,6-HTCN (Trinitrile Byproduct) Inter->Side Dimerization/Addition (Secondary Path) Impurity Poly-nitrile Oligomers (High Viscosity Tar) Side->Impurity Thermal Degradation (During Distillation)

Figure 1: The industrial genesis of 1,3,6-HTCN showing the divergence from the Adiponitrile main line and the risk of oligomer formation.[1]

Electrochemical Performance: Stability vs. Impedance

This is the most critical divergence between academic papers and industrial R&D. Papers focus on Capacity Retention ; Product Engineers must focus on Impedance (DCR) .[1]

The "Passivation Tax"

HTCN functions by coordinating with transition metals (Ni, Co, Mn) on the cathode surface.[1]

  • Literature: Highlights the suppression of electrolyte decomposition.[2]

  • Experiment: This protective layer is electrically insulating.[1] Adding >2% HTCN often renders the battery inoperable at high C-rates (discharge speeds) due to massive impedance spikes.[1]

Comparative Data: 4.5V Li||NCM811 Half-Cells
ParameterControl Electrolyte Lit. Value (1% HTCN) [1]Exp. Data (1% HTCN) Exp. Data (Improperly Dried)
Initial Capacity 195 mAh/g192 mAh/g188 mAh/g160 mAh/g
Capacity @ 100 Cycles 82%94%91%65% (HF formation)
Oxidation Potential ~4.3 V> 5.5 V (LSV)~4.9 V (Practical)< 4.2 V
Interfacial Resistance 35 Ω"Stable" (Qualitative)120 Ω (Significant Increase) > 300 Ω

Critical Insight: The "Experimental Data (Improperly Dried)" column demonstrates that HTCN is highly sensitive to moisture.[1] The nitrile group can hydrolyze to an amide/acid, generating HF in LiPF₆ electrolytes, which destroys the cathode.[1]

Validated Experimental Protocols

To replicate high-performance results, you must deviate from standard "mix and measure" literature protocols.[1]

Protocol A: Purification of Commercial HTCN

Most commercial samples are only 90-95% pure.[1] For battery use, >99.9% is required.[1]

  • Dissolution: Dissolve crude HTCN in Ethyl Acetate (1:5 w/v).

  • Wash: Wash 3x with saturated NaHCO₃ to remove acidic hydrolysis byproducts (critical step often omitted).[1]

  • Drying: Dry organic layer over MgSO₄ for 4 hours.

  • Distillation: Perform vacuum distillation.

    • Warning: HTCN has a high boiling point.[1][3] Use a short-path distillation apparatus at <0.1 mbar. Collect the fraction at 160–165°C .

  • Storage: Store over activated 4Å molecular sieves in an Argon glovebox. Do not store in glass with standard caps; use PTFE-lined seals. [1]

Protocol B: Electrochemical Window Determination (LSV)

Literature often uses Platinum (Pt) working electrodes which overestimate stability.[1] Use Carbon for realistic data.

  • Cell Setup: 3-electrode coin cell or beaker cell.

    • WE: Super P Carbon coated on Al foil (NOT Platinum wire).[1]

    • CE/RE: Lithium metal.[1]

  • Scan Rate: 0.1 mV/s (Slow scan is essential to detect minor decomposition currents).

  • Cutoff: Define "breakdown" not by the vertical shoot-up, but when current density exceeds 0.05 mA/cm² .[1]

  • Interpretation: If you see a peak at 2.5V–3.0V, your HTCN is wet (reduction of water).[1] If you see a peak at 4.2V, you have unremoved isomeric impurities.[1]

Mechanism of Action: The Cathode Interface

Understanding why the impedance rises is key to mitigating it. The diagram below details the coordination mechanism that literature often glosses over.

CEIMechanism Cathode High-Ni Cathode Surface (Ni4+ / Co4+) Coordination N-Metal Coordination (Lone Pair Donation) Cathode->Coordination Exposed Sites Electrolyte Bulk Electrolyte (LiPF6 + Solvents) HTCN HTCN Additive (Nitrile Groups) HTCN->Coordination Diffuses to Surface CEI Cathode Electrolyte Interphase (CEI) Protective but Insulating Coordination->CEI Oxidative Polymerization CEI->Cathode Impedes Li+ Transport (Resistance Spike) CEI->Electrolyte Blocks Solvent Oxidation

Figure 2: The "Double-Edged Sword" of HTCN.[1] The nitrile groups coordinate with the cathode surface (Ni/Co) to prevent solvent breakdown, but this dense layer physically impedes Lithium-ion movement, causing the observed resistance increase.[1]

References

  • Zhang, H., et al. (2017).[1] "1,3,6-Hexanetricarbonitrile as electrolyte additive for enhancing electrochemical performance of high voltage Li-rich layered oxide cathode." Journal of Power Sources.

  • Ningbo Inno Pharmchem. (2024).[1] "High-Purity Hexanetricarbonitrile: An Advanced Electrolyte Additive."[1][3] Technical Data Sheet.

  • Liu, Y., et al. (2023).[1] "An Efficient Electrolyte Additive of 1,3,6-Hexanetricarbonitrile for High Performance Aqueous Zinc-ion Batteries." PubMed / NIH.[1]

  • BenchChem. (2025).[1][4] "A Comparative Guide to 3-Phenyl-1,3,5-pentanetricarbonitrile and Other Aliphatic Trinitriles." Chemical Comparison Guide.

  • NIST. (2023). "Physical properties of purified aliphatic hydrocarbons." NIST Technical Series.[1]

Sources

Beyond the Triple Bond: Analysis of Structure-Property-Performance Relationships in Polyfunctional Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the nitrile group (–C≡N) was viewed primarily as a metabolic liability or a simple polarity modulator. However, the renaissance of Targeted Covalent Inhibitors (TCIs) has repositioned polyfunctional nitriles as premier "warheads" in drug discovery. Unlike irreversible Michael acceptors (e.g., acrylamides) that risk permanent off-target haptenization, activated nitriles offer a "Goldilocks" zone of reactivity: they can form reversible covalent thioimidate adducts with cysteine residues.

This guide provides a technical comparison of polyfunctional nitriles against standard electrophiles, supported by experimental protocols for validating their structure-property relationships (SPR).

The "Polyfunctional" Nature of Nitriles

In the context of modern medicinal chemistry, "polyfunctional" refers to the nitrile's ability to serve three distinct mechanistic roles simultaneously within a single pharmacophore.

RoleMechanismImpact on Performance
1. Electronic Tuner Strong Electron Withdrawing Group (EWG) (

)
Modulates pKa of adjacent protons; lowers LogD to improve solubility.
2. Bioisostere Linear geometry, small steric footprint (

Å)
Mimics carbonyls or halogens without the metabolic instability of aldehydes.
3. Covalent Trap Electrophilic carbon attacks nucleophiles (Cys-SH, Ser-OH)Forms thioimidate adducts; tunable from reversible to irreversible based on scaffold.
Structural Tuning of Reactivity

The electrophilicity of the nitrile carbon is heavily dependent on the


-substituents.
  • Aliphatic Nitriles: Generally inert to nucleophilic attack under physiological conditions (used as solvents/polarizers).

  • Aryl Nitriles: Moderately reactive; require specific geometry in the binding pocket to facilitate attack.

  • Activated Polyfunctional Nitriles (e.g.,

    
    -Cyanoacrylamides):  Highly reactive. The nitrile group activates the adjacent double bond (Michael acceptor) and serves as a secondary recognition element.
    

Comparative Analysis: Nitriles vs. Alternatives[1]

The following table contrasts polyfunctional nitriles with the two most common alternative warheads: Acrylamides (irreversible Michael acceptors) and Aldehydes (reversible covalent binders).

Table 1: Warhead Performance Matrix
FeaturePolyfunctional Nitriles Acrylamides Aldehydes/Ketones
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Thioether)Reversible Covalent (Hemiacetal/Hemithioacetal)
Metabolic Stability High (Resistant to oxidation)Moderate (Glutathione conjugation risk)Low (Rapid oxidation/reduction)
Selectivity High (Kinetic selectivity via

)
Lower (Driven by

; risk of off-target labeling)
Low (Promiscuous reactivity)
Steric Penalty Minimal (Linear, pencil-like)Moderate (Planar vinyl group)Moderate (Trigonal planar)
Toxicity Risk Low (if reversible); Rare cyanide releasePotential immunogenicity (Haptenization)General toxicity due to promiscuity
Deep Dive: The Reversibility Advantage

The defining performance metric for nitriles is Residence Time (


) . Unlike acrylamides, which permanently alkylate the target, nitriles eventually release the enzyme. This allows for:
  • Immunological Safety: Reduced risk of forming permanent non-self antigens.

  • Kinetic Selectivity: High affinity is driven by a slow off-rate (

    
    ), allowing the drug to "scan" potential targets but only stay bound to the correct one where non-covalent interactions stabilize the transition state.
    

Visualizing the Mechanism

The diagram below illustrates the divergent pathways of Cysteine targeting warheads. Note the reversibility loop unique to the Nitrile pathway.

Nitrile_Mechanism cluster_0 Irreversible Pathway cluster_1 Reversible Pathway (Nitrile) Cys Target Cysteine (Nucleophile) Acrylamide Acrylamide Warhead (Michael Acceptor) Cys->Acrylamide Nitrile Nitrile Warhead (R-CN) Cys->Nitrile Thioether Thioether Adduct (Permanent Inhibition) Acrylamide->Thioether Fast, Irreversible TS Transition State (Oxyanion Hole Stabilized) Nitrile->TS Nucleophilic Attack Thioimidate Thioimidate Adduct (Reversible Inhibition) TS->Thioimidate k_inact (Bond Formation) Thioimidate->Nitrile k_off (Hydrolysis/Release)

Figure 1: Mechanistic divergence between Acrylamide (irreversible) and Nitrile (reversible) covalent inhibition. The reversibility (


) is the key safety differentiator.

Experimental Protocols (Self-Validating)

To rigorously assess the structure-property relationships of a nitrile candidate, you must determine its Intrinsic Reactivity and Reversibility .

Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the second-order rate constant (


) of the nitrile with Glutathione (GSH) to predict metabolic liability and potential toxicity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione, reduced (GSH)

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (pH 7.4)

Workflow:

  • Preparation: Prepare a reaction mixture containing 50

    
    M Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in phosphate buffer.
    
  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately quench with 1% Formic Acid/Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Criteria: A valid "drug-like" nitrile should have a

      
       hours in this assay. If 
      
      
      
      min, the compound is likely too reactive (promiscuous).
Protocol B: Jump-Dilution Reversibility Assay

Objective: Confirm that the nitrile-protein bond is reversible (distinguishing it from acrylamides).

Workflow:

  • Incubation: Incubate the target enzyme with the nitrile inhibitor at a concentration of

    
     for 1 hour (to reach full occupancy).
    
  • Jump-Dilution: Rapidly dilute the mixture 100-fold into buffer containing the enzyme's substrate.

  • Monitoring: Continuously monitor enzymatic activity (product formation) over 4 hours.

  • Interpretation:

    • Irreversible (Acrylamide-like): Activity remains near 0% (flat line).

    • Reversible (Nitrile-like): Activity slowly recovers as the inhibitor dissociates (

      
       dictates the curve).
      

Structure-Property Logic Map

How do you tune a nitrile for optimal performance? Use this logic map to guide structural modifications.

Tuning_Logic cluster_reactivity Modulating Reactivity cluster_physchem Modulating Phys-Chem Goal Optimization Goal EWG Add EWG at alpha-position (F, Cl) Goal->EWG Target is weak nucleophile? Steric Increase Steric Bulk (Methyl, Isopropyl) Goal->Steric Too promiscuous? Arom Attach to Aromatic Ring Goal->Arom Need longer residence time? Result1 Increases Electrophilicity (Faster k_inact) EWG->Result1 Result2 Decreases Reactivity (Slower k_inact, Higher Selectivity) Steric->Result2 Result3 Pi-Pi Stacking + Metabolic Stability Arom->Result3 Aliph Attach to Aliphatic Chain Result4 High Flexibility + Solubility Aliph->Result4

Figure 2: Decision tree for structural optimization of nitrile warheads.

References

  • Covalent Inhibitor Design & Nitrile Reactivity

    • Title: Nitriles: an attractive approach to the development of covalent inhibitors.[1][2]

    • Source: RSC Medicinal Chemistry (2021).
    • URL:[Link]

  • FDA Approved Nitrile Drugs & SAR

    • Title: Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and Their SAR Studies.[3]

    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Experimental Reactivity Assays

    • Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.[2][4][5]

    • Source: ACS Medicinal Chemistry Letters (2014).
    • URL:[Link]

  • Covalent Ligand Directed Release

    • Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.[6]

    • Source: Journal of the American Chemical Society (2021).
    • URL:[Link]

  • Metabolic Stability of Nitriles

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[7]

    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

Sources

Comparative Hydrolysis Kinetics of Nitrile Compounds: Chemical vs. Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of nitrile hydrolysis rates, contrasting traditional chemical methods (acid/base catalysis) with biocatalytic approaches (nitrilases/nitrile hydratases).[1] For researchers in drug development, understanding these kinetic profiles is critical for optimizing the conversion of nitrile intermediates—common in the synthesis of amides and carboxylic acids—while minimizing byproducts. We examine substituent effects (Hammett correlations), steric hindrance, and the mechanistic divergence between chemical and enzymatic pathways.

Mechanistic Foundations & Kinetic Drivers[2]

The hydrolysis of nitriles (


) to carboxylic acids (

) proceeds through an amide intermediate (

). The rate-determining step (RDS) and the stability of the amide intermediate vary significantly between methods.
Chemical Hydrolysis (Acid vs. Base)

Chemical hydrolysis is governed by the electrophilicity of the nitrile carbon and the nucleophilicity of the attacking species.

  • Acid-Catalyzed: Involves protonation of the nitrogen (

    
    ), making the carbon highly electrophilic.
    
    • Critical Insight: The RDS changes with acid concentration.[2] In highly concentrated acids (e.g., >15M

      
      ), the addition of the nucleophile is rate-limiting.[2] In dilute acids, the initial protonation often becomes the RDS.
      
  • Base-Catalyzed: Involves direct nucleophilic attack by

    
     on the nitrile carbon. Electron-withdrawing groups (EWGs) on 
    
    
    
    significantly accelerate this rate by stabilizing the anionic intermediate.
Enzymatic Hydrolysis

Biocatalysts offer high regio- and stereoselectivity under mild conditions (pH 7-8, 30°C), avoiding the harsh conditions that degrade sensitive pharmaceutical scaffolds.

  • Nitrilase: Converts nitriles directly to carboxylic acids without releasing a free amide.[3]

  • Nitrile Hydratase (NHase): Selectively stops at the amide stage.

NitrileHydrolysisPathways Nitrile Nitrile (R-CN) Amide Amide (R-CONH2) Nitrile->Amide Acid/Base (Slow Step) Nitrile->Amide Nitrile Hydratase Acid Carboxylic Acid (R-COOH) Nitrile->Acid Nitrilase (Direct Hydrolysis) Amide->Acid Acid/Base (Fast/Slow depends on pH)

Figure 1: Mechanistic divergence between chemical and enzymatic nitrile hydrolysis pathways.

Comparative Analysis: Substituent & Steric Effects

Electronic Effects (Hammett Correlation)

For aromatic nitriles (benzonitriles), the rate of hydrolysis correlates with the electronic nature of the substituent (Hammett


 constants).
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    generally accelerate base-catalyzed hydrolysis by increasing the electrophilicity of the cyano carbon.
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    retard the reaction by stabilizing the ground state and reducing carbon electrophilicity.

Case Study: Acid Concentration Anomaly In sulfuric acid, the effect of substituents can invert based on concentration.

  • 10M

    
    : Protonation is the RDS.[2] EDGs (which increase basicity of N) can actually increase rates or have minimal effect compared to EWGs which slow protonation.
    
  • 18M

    
    : Nucleophilic attack is the RDS. EWGs accelerate the reaction significantly.
    
Steric Hindrance (Ortho-Effect)

Steric bulk near the nitrile group (e.g., o-tolunitrile) drastically reduces hydrolysis rates compared to para-substituted analogs. This is due to the physical blockage of the nucleophile's approach to the linear


 bond.
  • Recommendation: For sterically hindered nitriles, enzymatic hydrolysis (specifically nitrilases evolved for bulky substrates) or high-temperature base catalysis in ethylene glycol is often required.

Data Summary: Relative Hydrolysis Rates

The following table summarizes relative rate constants (


) for para-substituted benzonitriles in concentrated acid, normalized to Benzonitrile (

).
Substituent (R)Electronic EffectRelative Rate (

) in 18M

Half-Life Trend

Strong EWG~3.5x (Fastest)Shortest

Weak EWG~1.5xShort

(Benzonitrile)
Reference1.0xMedium

Weak EDG~0.95xMedium-Long

Strong EDG~1.3x*Complex**

*Note: The rate for methoxy can be anomalous in acid due to protonation of the ether oxygen, altering its electronic contribution. **Comparison based on general trends in nucleophilic attack limited regimes.

Experimental Protocol: Kinetic Monitoring via HPLC

To accurately determine hydrolysis rates, a discontinuous HPLC assay is the gold standard. This protocol ensures precise quantification of the disappearance of nitrile and the appearance of amide/acid.

Materials & Setup
  • Instrument: HPLC with UV-Vis detector (Diode Array preferred).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Phosphate Buffer (50mM, pH 3.0) to suppress ionization of the acid product.

  • Wavelength: 210 nm (amide/acid absorption) and 254 nm (aromatic ring).

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of the specific nitrile in Methanol.

  • Reaction Initiation:

    • Chemical:[4][5][6][7][8][9] Add 100

      
      L stock to 9.9 mL of thermostated acid/base solution (e.g., 1M HCl or 1M NaOH) at 25°C.
      
    • Enzymatic: Add 100

      
      L stock to 9.9 mL phosphate buffer (pH 7.4) containing 1 U/mL purified Nitrilase.
      
  • Sampling: At defined intervals (t=0, 5, 10, 20, 40, 60 min), withdraw 100

    
    L aliquots.
    
  • Quenching (Critical):

    • Acid/Base samples: Neutralize immediately with an equivalent volume of 1M NaOH or HCl.

    • Enzyme samples: Add 100

      
      L Acetonitrile + 1% TFA to denature the protein and stop the reaction.
      
  • Analysis: Inject 10

    
    L into HPLC. Integrate peak areas for Nitrile (
    
    
    
    ), Amide (
    
    
    ), and Acid (
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

HPLCWorkflow Start Start Reaction (t=0) Sample Withdraw Aliquot (100 µL) Start->Sample Interval t Quench Quench Reaction (Neutralize/Denature) Sample->Quench Inject HPLC Injection (C18 Column) Quench->Inject Data Data Analysis (Peak Integration) Inject->Data Data->Sample Next Timepoint

Figure 2: Standardized workflow for kinetic monitoring of nitrile hydrolysis.

Strategic Recommendations for Drug Development

  • Selectivity over Speed: If the molecule contains esters or chiral centers, avoid acid/base hydrolysis. Use Nitrilases to prevent racemization and byproduct formation.

  • Solubility Issues: For highly lipophilic aromatic nitriles, use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (e.g., TBAB) or use engineered nitrilases that tolerate high solvent concentrations.

  • Stopping at Amide: If the primary amide is the target, Nitrile Hydratases are superior to partial acid hydrolysis, which often yields mixtures of amide and acid.

References

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A. [Link]

  • The Nitrilase Family of CN Hydrolysing Enzymes - A Comparative Study. National Institutes of Health (PubMed). [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. US Environmental Protection Agency (EPA). [Link]

  • HPLC-based Kinetics Assay Facilitates Analysis of Systems with Multiple Reaction Products. National Institutes of Health (PubMed Central). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1,3,5-Pentanetricarbonitrile

[1]

Executive Summary

1,3,5-Pentanetricarbonitrile (CAS 4379-04-8) is a poly-functional organic nitrile.[1][2][3] While structurally stable under neutral conditions, it poses a severe acute toxicity risk (H301, H311, H331) and acts as a cyanide precursor .

The Core Directive: The primary disposal route for this compound is High-Temperature Incineration . Under no circumstances should bulk quantities be treated via in-lab chemical oxidation (bleach) or discharged into municipal water systems. This guide outlines the segregation, packaging, and emergency response protocols required to manage this compound's lifecycle safely.[4]

Part 1: Chemical Profile & Hazard Mechanism

To handle this chemical safely, you must understand why it is dangerous. Unlike inorganic cyanides (like NaCN), where the cyanide ion is ionic and immediately available, the cyano groups in this compound are covalently bonded to the carbon backbone.

The "Acid-Nitrile" Hazard

The greatest operational risk is accidental acidification . In the presence of strong acids, the nitrile nitrogen is protonated, catalyzing hydrolysis that can liberate Hydrogen Cyanide (HCN) gas—a rapid-acting chemical asphyxiant.

Key Properties Table

PropertyDataOperational Implication
CAS Number 4379-04-8Use for waste manifesting.[1]
Physical State Liquid / Low-melting SolidHigh viscosity; residues cling to glassware.[1]
Flash Point >110°C (Estimated)Combustible but not highly flammable.[1]
Reactivity Incompatible with Strong Acids, Oxidizers, Reducing AgentsStrict Segregation Required.
Toxicology Oral/Dermal/Inhalation ToxicZero Skin Contact policy. Double-gloving (Nitrile/Laminate) recommended.[1]

Part 2: Waste Segregation & Storage

Trustworthiness Principle: A safe lab relies on self-validating systems. Your waste storage setup must physically prevent human error (e.g., mixing with acids).[5]

The Segregation Protocol[1]
  • Primary Stream: Classify as "Toxic Organic Waste" .

  • Incompatibility Check: Never store nitrile waste in the same secondary containment as:

    • Sulfuric, Hydrochloric, or Nitric Acid.[6]

    • Strong oxidizers (Peroxides, Permanganates).

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the waste stream contains any corrosive byproducts.[5]

Visualization: The Hazard Mechanism

The following diagram illustrates why segregation is non-negotiable.

HazardMechanismcluster_preventionSafety BarrierNitrileThis compound(R-CN)ComplexProtonated NitrileIntermediateNitrile->Complex MixingAcidStrong Acid(H+ Source)Acid->ComplexHydrolysisHydrolysis Reaction(+ H2O)Complex->HydrolysisResultHydrogen Cyanide Gas(HCN) - FATALHydrolysis->ResultSegregationPhysical SegregationPrevents Contact

Figure 1: Mechanism of HCN evolution upon acidification. Segregation breaks the chain at the first step.[1]

Part 3: Disposal Procedures

Scenario A: Bulk Chemical Disposal

Do not attempt to neutralize bulk quantities in the lab. The heat of reaction can be uncontrollable.

  • Packaging: Transfer liquid/solid to a screw-top container (HDPE preferred).

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Constituents: this compound (100%).[2]

    • Hazards: Toxic, Irritant.[7][8]

    • Note: "Organic Nitrile - DO NOT MIX WITH ACID."

  • Disposal Path: Hand off to your EHS hazardous waste contractor for Incineration . This ensures the destruction of the carbon backbone and thermal oxidation of the cyano groups.

Scenario B: Trace Residues (Glassware/Spills)

For glassware or minor spills (<5 mL), a "Rinse and Collect" method is safer than chemical destruction.

  • Solvent Rinse: Rinse contaminated glassware with Acetone or Ethanol.

  • Collection: Collect the rinsate into the "Toxic Organic Waste" container (See Scenario A).

  • Final Wash: Only after the organic nitrile is removed via solvent rinse should the glassware be washed with soap and water.

Scenario C: Chemical Deactivation (Advanced)

Only use this if "Rinse and Collect" is impossible (e.g., immobile equipment). Warning: This process releases heat and ammonia. Perform in a fume hood.

  • Step 1 (Hydrolysis): Treat the surface with 10% Sodium Hydroxide (NaOH) for 1 hour. This converts the nitrile to a carboxylate and ammonia.

  • Step 2 (Oxidation - Optional): Follow with a dilute bleach solution (Sodium Hypochlorite) to oxidize any trace free cyanide ions.

  • Step 3 (Disposal): Collect all liquids as hazardous waste. Do not drain.

Part 4: Emergency Response (Spill Workflow)

Immediate Action: If a volume >100 mL is spilled outside a fume hood, evacuate the lab immediately. The vapor pressure of the nitrile itself is low, but the risk of tracking toxic material is high.

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessMajorMajor (>100mL) orOutside HoodAssess->MajorMinorMinor (<100mL) andInside HoodAssess->MinorEvacuateEvacuate LabCall HazMatMajor->EvacuatePPEDon PPE:Double Nitrile Gloves,Goggles, Lab CoatMinor->PPEAbsorbAbsorb withVermiculite or Sand(DO NOT use water)PPE->AbsorbBagCollect intoSealable Bag/ContainerAbsorb->BagLabelLabel as Toxic WasteBag->LabelDeconDecontaminate Surface(10% NaOH Wash)Label->Decon

Figure 2: Decision matrix for spill response. Note the critical threshold for evacuation.

Part 5: Regulatory & Compliance

US EPA / RCRA Classification

While this compound is not explicitly listed with a "P" or "U" code (unlike Acetonitrile - U003), it must be characterized by the generator.

  • Characteristic: Toxicity (D003 - Reactivity is possible but less likely; D001 if in flammable solvent).

  • Best Practice: Manage as Non-Halogenated Organic Solvent Waste (High Hazard) .

Transport (DOT)[1]
  • UN Number: UN 3276 (Nitriles, liquid, toxic, n.o.s.)[1]

  • Packing Group: III (Keep in mind for shipping waste).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 4379-04-8).[1][2][3] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Personal protective equipment for handling 1,3,5-Pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4379-04-8 | Formula: C₈H₉N₃ | Synonyms: 4-Cyanoheptanedinitrile; 1,3,5-Tricyanopentane[1]

Executive Summary: The "Silent" Hazard

As researchers, we often treat nitriles as standard organic solvents.[1] This is a critical error when handling 1,3,5-Pentanetricarbonitrile . Unlike simple solvents, aliphatic polynitriles possess a unique metabolic profile.[1] Upon dermal absorption or inhalation, they undergo hepatic metabolism via cytochrome P450 enzymes to release cyanide ions (


).[1]

The Danger: This process creates a "latency period" (30 minutes to several hours) between exposure and symptom onset. A researcher may feel fine immediately after a spill, only to suffer internal asphyxiation (inhibition of cytochrome c oxidase) hours later.

Core Directive: Treat this compound not just as a toxic liquid, but as a delayed-release cyanide source .[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.[1]

The Containment Hierarchy[1]
  • Primary Barrier: All handling (weighing, solubilizing, transfer) must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.[1]

  • Secondary Containment: Use spill trays (polypropylene or stainless steel) for all liquid transfers to prevent bench contamination.[1]

  • Atmosphere: Ensure the lab is equipped with ambient oxygen monitors if handling >100g in small rooms, though this is rare for this specific reagent.[1]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Nitrile" Misconception

Critical Technical Insight: Do NOT rely on standard disposable nitrile exam gloves for immersion or prolonged contact.[1]

  • The Physics: this compound is a polar organic liquid.[1] Standard thin-mil nitrile rubber (0.10 mm) is susceptible to permeation by organic nitriles.[1] While data for this specific CAS is rare, analogous aliphatic nitriles (e.g., adiponitrile) show breakthrough times of <15 minutes in standard gloves.[1]

Recommended Protocol:

Glove Type Material Role Protocol
Inner Layer Silver Shield / 4H® (PE/EVOH Laminate) Primary Barrier Chemical permeation is virtually zero.[1] Mandatory for spill cleanup or handling volumes >10 mL.[1]
Outer Layer Disposable Nitrile (5-8 mil) Mechanical Protection Protects the inner laminate glove from tears and provides grip.[1] Change immediately upon any splash.[1]

| Alternative | Butyl Rubber (Heavy) | Immersion | Acceptable for heavy handling, though dexterity is reduced.[1] |

B. Respiratory & Body Protection[1][2][3][4][5][6]
  • Respiratory: If work must occur outside a hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor (OV) cartridges combined with a P100 pre-filter .[1]

  • Body: Tyvek® lab coat or chemically resistant apron (neoprene/butyl) over standard cotton lab coat.[1] Avoid exposed skin on wrists/neck.[1]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct protective gear based on the operational scale.

PPE_Selection Start Start: Handling this compound VolCheck Volume / State Check Start->VolCheck SmallScale < 10 mL (Analytical/Small Scale) VolCheck->SmallScale LargeScale > 10 mL or Spill Cleanup VolCheck->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck HighRiskPPE High-Risk PPE: 1. Silver Shield (Laminate) Liners 2. Outer Nitrile Gloves 3. Chem-Resistant Apron 4. Face Shield LargeScale->HighRiskPPE StandardPPE Standard PPE: 1. Double Nitrile Gloves (Change on splash) 2. Lab Coat + Goggles 3. Fume Hood Active HoodCheck->StandardPPE Yes RespReq STOP: Respiratory Protection Required Full Face Respirator (OV/P100) HoodCheck->RespReq No (Emergency Only)

Figure 1: Decision logic for PPE selection based on volume and engineering control availability.[1]

Operational Protocol: The "Closed-Loop" Method[1]

To minimize exposure, adopt a closed-loop mindset.[1][2][3] The chemical should never see the open air of the lab.

  • Preparation:

    • Place a secondary container (tray) inside the fume hood.

    • Pre-weigh solid reagents or prepare receiving flasks before opening the nitrile container.[1]

    • Don appropriate gloves (Double Nitrile for small scale; Laminate for large scale).[1]

  • Transfer:

    • Use a gas-tight syringe or positive displacement pipette for liquid transfer.[1] Avoid pouring, which generates aerosols.[1]

    • If pouring is unavoidable, use a funnel directed deep into the receiving vessel to minimize splashing.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (acetone/ethanol) inside the hood.[1]

    • Dispose of wipes immediately into a solid hazardous waste container located inside the hood.[1]

Emergency Response: Dermal Exposure

Speed is critical, but the method of washing is equally important.

WARNING: Do NOT use organic solvents (Ethanol, DMSO) to wash skin.[1] They act as a vehicle, accelerating the transport of the nitrile through the dermal barrier and into the bloodstream.

Emergency_Response Exposure Skin Exposure Detected Remove 1. Remove Contaminated Clothing/Gloves Exposure->Remove Wash 2. Wash with SOAP & WATER (15 Minutes) Remove->Wash NoSolvent CRITICAL: NO SOLVENTS (Increases Absorption) Wash->NoSolvent Medical 3. Seek Medical Attention (Inform of Nitrile/Cyanide Risk) Wash->Medical Monitor 4. Monitor for Delayed Symptoms (Headache, Dizziness, Blue Lips) Medical->Monitor

Figure 2: Immediate response workflow for dermal exposure.[1] Note the prohibition of solvent washing.[1]

Medical Support Note

Ensure your facility's medical officer is aware you are handling organic nitriles .[1] Standard cyanide antidote kits (e.g., Hydroxocobalamin) are relevant for severe exposures, but administration is a medical decision.[1]

Disposal & Waste Management

Improper disposal can generate lethal Hydrogen Cyanide (HCN) gas.[1]

  • Segregation: NEVER mix nitrile waste with Acids .[1]

    • Mechanism:[1][2][4][5][6][7][8] Acid hydrolysis of the nitrile group yields carboxylic acid and ammonium, but under certain conditions or with strong acids, HCN gas can evolve.

  • Container Labeling: Clearly label waste containers: "TOXIC - ORGANIC NITRILES - DO NOT ADD ACIDS."

  • Destruction: The preferred method is incineration at a licensed facility with flue gas scrubbing (to capture nitrogen oxides).[1]

  • In-Lab Neutralization (Spills): For small spills, treat with excess Sodium Hypochlorite (Bleach) solution (pH > 10) for 24 hours to oxidize the cyanide/nitrile functionality, only if permitted by local EHS protocols.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 252838, this compound.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Nitriles: Criteria for a Recommended Standard.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.